molecular formula C4H9NO B111054 (S)-Azetidin-2-ylmethanol CAS No. 104587-62-4

(S)-Azetidin-2-ylmethanol

Cat. No.: B111054
CAS No.: 104587-62-4
M. Wt: 87.12 g/mol
InChI Key: FTWWNKCHSPDIQW-BYPYZUCNSA-N
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Description

(S)-Azetidin-2-ylmethanol (CAS 104587-62-4) is a valuable, enantioenriched chiral building block in organic synthesis and medicinal chemistry. This compound features a saturated four-membered azetidine ring, a structure of high interest in drug discovery due to its ability to improve physicochemical properties and explore novel chemical space in library design . The hydroxymethyl group at the C2 position provides a versatile handle for further synthetic diversification, making it a key intermediate in the synthesis of complex molecular scaffolds, including fused, bridged, and spirocyclic ring systems . This chiral azetidine derivative is particularly relevant for research targeting the Central Nervous System (CNS). The scaffold contains a embedded phenethylamine motif, a pharmacophoric element common to numerous neurotransmitters, hormones, and drugs known to affect the CNS . Researchers utilize this compound as a precursor in Diversity-Oriented Synthesis (DOS) to generate lead-like molecules with optimized properties for probe and drug discovery . The (S)-enantiomer allows for the study of stereo/structure-activity relationships (SSAR) in biological contexts . Applications: The primary application of (S)-Azetidin-2-ylmethanol is as a synthetic intermediate in: • Medicinal Chemistry and Lead Optimization • Diversity-Oriented Synthesis (DOS) for library generation • Development of CNS-active compounds • Asymmetrical synthesis of nitrogen-containing heterocycles Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment, protected from light, and at 2-8°C . Disclaimer: This product is for research purposes only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-azetidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWWNKCHSPDIQW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Azetidin-2-ylmethanol structural properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Properties of (S)-Azetidin-2-ylmethanol

Abstract

(S)-Azetidin-2-ylmethanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility stems from the unique structural and physicochemical properties conferred by the strained four-membered azetidine ring. This guide provides a comprehensive analysis of the core structural properties of (S)-Azetidin-2-ylmethanol. We delve into its fundamental molecular identity, the three-dimensional conformation dictated by ring puckering, and its characteristic spectroscopic signatures. In the absence of publicly available single-crystal X-ray diffraction data, this paper synthesizes information from analogous structures and computational principles to present a robust predictive model of its structure. Furthermore, we provide detailed experimental and computational protocols for its definitive characterization, ensuring a self-validating framework for researchers. The discussion culminates in an analysis of how its distinct structural features—conformational rigidity, stereochemical definition, and hydrogen bonding potential—are leveraged in the design of novel therapeutics.

Core Molecular Identity and Stereochemistry

(S)-Azetidin-2-ylmethanol is a saturated heterocyclic compound featuring a four-membered ring containing one nitrogen atom. The core scaffold is substituted at the C2 position with a hydroxymethyl group. This substitution creates a single stereocenter, with the (S)-configuration being crucial for its application in asymmetric synthesis and as a chiral scaffold in drug discovery.[1]

Table 1: Fundamental Properties of (S)-Azetidin-2-ylmethanol

PropertyValueSource(s)
Molecular Formula C₄H₉NO[2]
Molecular Weight 87.12 g/mol [3]
CAS Number 104587-62-4[2]
Synonyms (2S)-2-Azetidinylmethanol, (S)-(-)-2-Hydroxymethylazetidine[4]
Chiral Center C2 (S-configuration)[5]
SMILES OC[C@H]1CCN1[2]
InChI Key FTWWNKCHSPDIQW-BYPYZUCNSA-N[4]

The defined stereochemistry at the C2 position is a critical attribute, fundamentally influencing the molecule's interaction with chiral biological targets such as enzymes and receptors.

Caption: 2D structure of (S)-Azetidin-2-ylmethanol with stereocenter.

Three-Dimensional Conformation: The Puckered Ring

The defining structural characteristic of azetidines is their considerable ring strain (approx. 25.4 kcal/mol), which dictates their reactivity and conformation.[5] Unlike planar aromatic rings, the four-membered azetidine ring is non-planar. It adopts a "puckered" or bent conformation to alleviate some of the torsional and angle strain inherent in a small ring system. This puckering is crucial as it determines the spatial orientation of substituents, directly impacting molecular recognition and binding.

A gas-phase electron diffraction study of unsubstituted azetidine determined the dihedral angle between the C2-N-C4 and C2-C3-C4 planes to be approximately 37°.[6] This value serves as a fundamental reference for substituted azetidines. The substituents on the ring can occupy two distinct positions: pseudo-axial (pointing roughly perpendicular to the mean plane of the ring) and pseudo-equatorial (pointing roughly outwards from the ring).

For (S)-Azetidin-2-ylmethanol, the hydroxymethyl group (-CH₂OH) at C2 is expected to preferentially occupy the pseudo-equatorial position to minimize steric repulsion with the protons on the C3 and C4 atoms. This is the thermodynamically more stable conformation.

Caption: Puckered conformation of the azetidine ring.

Predicted Structural Parameters

While a definitive crystal structure for (S)-Azetidin-2-ylmethanol is not publicly available, we can predict key geometric parameters based on data from closely related azetidine structures and computational modeling.[7] These values provide a working model for understanding the molecule's spatial dimensions.

Table 2: Predicted Geometric Parameters for the Azetidine Core

ParameterPredicted ValueRationale
Bond Length C-N ~1.47 - 1.49 ÅTypical for single C-N bonds in strained rings.
Bond Length C-C ~1.54 - 1.56 ÅLonger than typical sp³-sp³ C-C bonds due to ring strain.
Bond Angle C-N-C ~88° - 90°Acutely constrained by the four-membered ring geometry.
Bond Angle N-C-C ~85° - 87°Significantly deviated from the ideal tetrahedral angle of 109.5°.
Puckering Angle ~30° - 40°Consistent with experimental values for other azetidines.[6]

Spectroscopic Signature: An Elucidative Framework

Spectroscopic analysis is essential for confirming the identity and purity of (S)-Azetidin-2-ylmethanol. The following sections describe the expected spectroscopic signatures based on the molecule's known functional groups and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular framework in solution.

¹H NMR: The proton spectrum is expected to be complex due to the asymmetry of the molecule and the constrained ring system.

  • Diastereotopic Protons: The protons on the C3 and C4 carbons are diastereotopic, meaning they are chemically non-equivalent. This will result in complex multiplets for each of these protons, further complicated by geminal and vicinal coupling.

  • CH₂OH Protons: The two protons of the hydroxymethyl group are also likely diastereotopic due to the adjacent chiral center, potentially appearing as a complex multiplet (an AB quartet further split by the C2 proton) rather than a simple doublet.

  • Labile Protons: The N-H and O-H protons will typically appear as broad singlets, and their chemical shifts are highly dependent on solvent and concentration. They can be exchanged with D₂O.

¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms in unique chemical environments.

Table 3: Predicted NMR Chemical Shifts (in CDCl₃)

Atom¹H Shift (ppm)¹³C Shift (ppm)Rationale & Expected Splitting
C2-H ~3.8 - 4.2~65 - 70Methine proton adjacent to N and CH₂OH. Expected multiplet.
C3-H₂ ~2.0 - 2.6~25 - 30Diastereotopic methylene protons. Complex multiplets.
C4-H₂ ~3.4 - 3.8~45 - 50Methylene protons adjacent to N. Complex multiplets.
-CH₂OH ~3.5 - 3.9~60 - 65Diastereotopic methylene protons adjacent to C2. Complex multiplet.
N-H Broad, variable-Labile proton, broad singlet.
O-H Broad, variable-Labile proton, broad singlet.

Note: These are predicted ranges. Actual values may vary based on solvent and experimental conditions.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 4: Expected Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
3200 - 3500 (broad)O-H StretchAlcohol (-OH)
3200 - 3400 (medium)N-H StretchSecondary Amine (-NH)
2850 - 3000C-H Stretchsp³ C-H bonds
1000 - 1250C-O StretchAlcohol C-O bond

The broad O-H and N-H stretching bands are the most prominent features and are clear indicators of the alcohol and amine functionalities.[10]

Protocols for Definitive Structural Validation

To move from a predictive model to an experimentally validated structure, a logical workflow is required. This section provides the standard operating procedures for the definitive structural elucidation of (S)-Azetidin-2-ylmethanol.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Elucidation start High-Purity Sample of (S)-Azetidin-2-ylmethanol crystal Grow Single Crystals (Slow Evaporation) start->crystal nmr_sample Prepare NMR Sample (~5 mg in 0.6 mL CDCl₃) start->nmr_sample xrd Single-Crystal X-Ray Diffraction (SC-XRD) crystal->xrd nmr_1d 1D NMR Acquisition (¹H, ¹³C, DEPT) nmr_sample->nmr_1d xrd_solve Solve & Refine Crystal Structure xrd->xrd_solve nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_assign Assign NMR Signals nmr_1d->nmr_assign nmr_2d->nmr_assign final_structure Correlate All Data & Confirm Final Structure xrd_solve->final_structure nmr_assign->final_structure

Sources

Enantioselective Synthesis of (S)-Azetidin-2-ylmethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-Azetidin-2-ylmethanol in Modern Drug Discovery

(S)-Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development. The constrained four-membered azetidine ring system imparts unique conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the primary alcohol functionality serves as a versatile handle for further synthetic modifications, allowing for the construction of a diverse range of complex molecular architectures. The specific (S)-stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its application. This guide provides a detailed overview of the primary strategies for the enantioselective synthesis of (S)-Azetidin-2-ylmethanol, offering insights into the underlying principles and practical execution of these methods for researchers and scientists in the field.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (S)-Azetidin-2-ylmethanol can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

  • Chiral Pool Synthesis: Leveraging a readily available chiral starting material, L-azetidine-2-carboxylic acid, and converting it to the target alcohol.

  • Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in the reduction of a prochiral azetidinyl ketone.

  • Kinetic Resolution: Synthesizing the racemic alcohol and then selectively separating the desired (S)-enantiomer.

This guide will delve into the technical details of each of these approaches, providing both theoretical background and practical protocols.

Chiral Pool Synthesis from L-Azetidine-2-carboxylic Acid

This is arguably the most direct and frequently employed route to (S)-Azetidin-2-ylmethanol, as it begins with a commercially available and enantiomerically pure starting material. L-azetidine-2-carboxylic acid is a non-proteinogenic amino acid that can be isolated from natural sources or synthesized through various established methods.[1][2] The core of this strategy lies in the efficient reduction of the carboxylic acid functionality to a primary alcohol without racemization.

Causality Behind Experimental Choices:

The direct reduction of a carboxylic acid requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice.[3][4] However, the presence of the secondary amine in the azetidine ring necessitates a protection strategy to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and subsequent mild removal under acidic conditions. The synthesis, therefore, follows a logical three-step sequence: N-protection, reduction, and deprotection.

Experimental Workflow: Chiral Pool Synthesis

start L-Azetidine-2-carboxylic acid step1 N-Protection (Boc)₂O, Base start->step1 intermediate1 N-Boc-(S)-azetidine-2-carboxylic acid step1->intermediate1 step2 Reduction LiAlH₄, THF intermediate1->step2 intermediate2 N-Boc-(S)-azetidin-2-ylmethanol step2->intermediate2 step3 Deprotection Acid (e.g., HCl) intermediate2->step3 end (S)-Azetidin-2-ylmethanol step3->end

Caption: Workflow for the chiral pool synthesis of (S)-Azetidin-2-ylmethanol.

Detailed Experimental Protocol: Chiral Pool Synthesis

Step 1: Synthesis of N-Boc-(S)-azetidine-2-carboxylic acid

  • To a solution of L-azetidine-2-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 equiv.).

  • Stir the mixture at room temperature until the starting material fully dissolves.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and continue stirring at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid as a white solid.

Step 2: Synthesis of N-Boc-(S)-azetidin-2-ylmethanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of N-Boc-(S)-azetidine-2-carboxylic acid (1.0 equiv.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-azetidin-2-ylmethanol.

Step 3: Synthesis of (S)-Azetidin-2-ylmethanol (Deprotection)

  • Dissolve N-Boc-(S)-azetidin-2-ylmethanol (1.0 equiv.) in a solution of hydrochloric acid in a suitable solvent (e.g., 4 M HCl in dioxane or 2 M HCl in diethyl ether).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain (S)-Azetidin-2-ylmethanol hydrochloride as a solid.

  • For the free base, the hydrochloride salt can be neutralized with a suitable base and extracted into an organic solvent.

Step Typical Yield Key Considerations
N-Protection>95%Ensure complete dissolution of the starting material before adding (Boc)₂O.
Reduction70-85%The addition of the carboxylic acid to the LiAlH₄ suspension should be slow and controlled to manage the exothermic reaction and hydrogen gas evolution. The Fieser workup is crucial for safe quenching and easy filtration.
Deprotection>90%Anhydrous conditions for the deprotection step can prevent the introduction of water into the final product.

Asymmetric Catalysis: Enantioselective Reduction of a Prochiral Ketone

This approach constructs the chiral center through an asymmetric chemical transformation, offering a powerful alternative to chiral pool synthesis. The key step is the enantioselective reduction of a prochiral ketone, such as N-Boc-2-acetylazetidine, using a chiral catalyst. This strategy is particularly valuable when the chiral starting material is unavailable or expensive.

Causality Behind Experimental Choices:

The enantioselective reduction of ketones is a well-established field in organic synthesis.[5] Catalysts based on transition metals like ruthenium, rhodium, and iridium, in combination with chiral ligands such as BINAP and its derivatives, are highly effective for asymmetric hydrogenation.[5] Alternatively, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is another robust method.[5] The choice of an N-Boc protected substrate is again strategic, as it prevents interference from the amine and allows for straightforward deprotection.

Experimental Workflow: Asymmetric Catalysis

start N-Boc-azetidine-2-carboxylic acid step1 Activate & Couple (e.g., Weinreb amide formation) start->step1 intermediate1 N-Boc-azetidine-2-Weinreb amide step1->intermediate1 step2 Grignard Addition MeMgBr intermediate1->step2 intermediate2 N-Boc-2-acetylazetidine (Prochiral Ketone) step2->intermediate2 step3 Asymmetric Reduction Chiral Catalyst, H₂ or BH₃ intermediate2->step3 intermediate3 N-Boc-(S)-azetidin-2-ylmethanol step3->intermediate3 step4 Deprotection Acid (e.g., HCl) intermediate3->step4 end (S)-Azetidin-2-ylmethanol step4->end

Caption: Workflow for the asymmetric catalytic synthesis of (S)-Azetidin-2-ylmethanol.

Detailed Experimental Protocol: Asymmetric Catalysis (Representative)

Step 1 & 2: Synthesis of N-Boc-2-acetylazetidine (Prochiral Ketone)

  • Convert N-Boc-(S)-azetidine-2-carboxylic acid to its Weinreb amide by standard peptide coupling methods (e.g., using HATU and N,O-dimethylhydroxylamine hydrochloride).

  • Treat the resulting Weinreb amide with methylmagnesium bromide (MeMgBr) in an ethereal solvent at low temperature (-78 °C to 0 °C) to afford N-Boc-2-acetylazetidine.

Step 3: Asymmetric Hydrogenation (Example using a Ru-BINAP catalyst)

  • In a high-pressure reaction vessel, dissolve N-Boc-2-acetylazetidine (1.0 equiv.) in a degassed solvent such as methanol.

  • Add a catalytic amount of a chiral ruthenium catalyst, for example, RuCl₂n (0.001-0.01 equiv.).

  • Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for 12-24 hours.

  • After the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture.

  • Purify the product by column chromatography to yield N-Boc-(S)-azetidin-2-ylmethanol.

Step 4: Deprotection

  • Follow the deprotection protocol described in the chiral pool synthesis section.

Catalytic System Typical Enantiomeric Excess (ee) Key Considerations
Ru-BINAP / H₂90-99%Requires specialized high-pressure equipment. The choice of solvent and additives can significantly impact enantioselectivity.
CBS Catalyst / BH₃85-98%Does not require high pressure. The in situ generation of the catalyst can be convenient. Stoichiometry of the borane source needs to be carefully controlled.[5]

Kinetic Resolution of Racemic Azetidin-2-ylmethanol

Kinetic resolution is a powerful technique that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent.[6] In this approach, racemic azetidin-2-ylmethanol is synthesized first, and then one enantiomer is selectively transformed into a new compound, allowing for the separation of the unreacted, enantiomerically enriched desired product.

Causality Behind Experimental Choices:

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their exquisite stereoselectivity.[7] Lipase-catalyzed acylation is a common method where the enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The choice of acyl donor and solvent can be optimized to achieve high enantioselectivity and conversion. A 50% conversion is theoretically the maximum yield for the desired enantiomer in a classical kinetic resolution.

Experimental Workflow: Kinetic Resolution

start Racemic Azetidin-2-ylmethanol step1 Kinetic Resolution Lipase, Acyl Donor start->step1 intermediate1 Mixture: (S)-Azetidin-2-ylmethanol (R)-Azetidin-2-yl acetate step1->intermediate1 step2 Separation (e.g., Chromatography) intermediate1->step2 end (S)-Azetidin-2-ylmethanol step2->end

Caption: Workflow for the kinetic resolution of racemic azetidin-2-ylmethanol.

Detailed Experimental Protocol: Kinetic Resolution (Representative)

Step 1: Synthesis of Racemic Azetidin-2-ylmethanol

  • Synthesize racemic N-Boc-azetidine-2-carboxylic acid from a suitable achiral precursor.

  • Reduce the racemic carboxylic acid with LiAlH₄ as described in the chiral pool synthesis section to obtain racemic N-Boc-azetidin-2-ylmethanol.

  • Deprotect the racemic N-Boc-azetidin-2-ylmethanol to yield racemic azetidin-2-ylmethanol.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • To a solution of racemic azetidin-2-ylmethanol (1.0 equiv.) in an organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (0.5-0.6 equiv.).

  • Add an immobilized lipase, for example, Candida antarctica lipase B (CALB, Novozym® 435), to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

Step 3: Separation

  • Separate the unreacted (S)-Azetidin-2-ylmethanol from the acylated (R)-enantiomer by column chromatography on silica gel.

Parameter Typical Value Key Considerations
Enantiomeric Ratio (E)>100A high E-value is crucial for achieving high enantiomeric excess of both the product and the remaining starting material.
Conversion~50%The reaction must be stopped close to 50% conversion to maximize the yield and enantiomeric excess of the unreacted alcohol.

Conclusion and Future Perspectives

The enantioselective synthesis of (S)-Azetidin-2-ylmethanol is a well-addressed challenge in modern organic chemistry, with several robust and reliable strategies available to researchers. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program. Chiral pool synthesis offers the most direct path, provided L-azetidine-2-carboxylic acid is accessible. Asymmetric catalysis provides a more flexible approach, while kinetic resolution, particularly with biocatalysts, presents a green and highly selective alternative.

Future developments in this field are likely to focus on the discovery of more efficient and selective catalysts for asymmetric transformations, as well as the engineering of novel enzymes with enhanced activity and substrate scope for biocatalytic resolutions. These advancements will continue to facilitate the synthesis of this important chiral building block and accelerate the discovery of new therapeutics.

References

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]

  • Wikipedia. (2023). Kinetic resolution. [Link]

  • Wentzel Lab. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals. Advanced Synthesis & Catalysis, 348(7-8), 797-812. [Link]

  • Singh, R., & Singh, R. P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46995-47035. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437–1442. [Link]

  • Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]

  • Pellissier, H. (2011). Asymmetric organocatalysis. Tetrahedron, 67(21), 3769-3802. [Link]

  • Grogan, G. (2018). Biocatalytic reactions: a new toolbox for organic synthesis. Johnson Matthey Technology Review, 62(2), 191-203. [Link]

  • Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid from plants. Biochemical Journal, 64(2), 323–332. [Link]

Sources

An In-depth Technical Guide to the Chiral Pool Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Chiral Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from the shadows of their more common five- and six-membered counterparts to become a structural motif of significant interest in medicinal chemistry.[1][2] Their unique conformational rigidity, metabolic stability, and ability to act as bioisosteres for larger saturated amines make them valuable scaffolds in the design of novel therapeutics.[1] The incorporation of an azetidine ring can profoundly influence the physicochemical and pharmacokinetic properties of a molecule, including solubility and lipophilicity.[1] This is evidenced by their presence in several FDA-approved drugs, such as the anticoagulant ximelagatran, the antibiotic delafloxacin, and the calcium channel blocker azelnidipine.[3][4]

The inherent chirality of many biologically active molecules necessitates the development of stereoselective synthetic routes to access enantiomerically pure compounds. Chiral azetidines, in particular, are crucial building blocks in this endeavor.[5][6] The chiral pool synthesis approach, which utilizes readily available and inexpensive chiral molecules from nature, presents an elegant and efficient strategy for the preparation of these valuable scaffolds. This guide provides an in-depth exploration of the core principles and practical methodologies for the chiral pool synthesis of azetidine derivatives, with a focus on leveraging natural amino acids as starting materials.

The Foundation: Leveraging Nature's Chiral Building Blocks

The chiral pool provides a diverse array of enantiomerically pure starting materials, with amino acids being a cornerstone for the synthesis of nitrogen-containing heterocycles. Their inherent stereochemistry and functional handles (amine and carboxylic acid) make them ideal precursors for the construction of chiral azetidines. L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like sugar beets, serves as both a target and an inspiration for synthetic chemists.[7][8][9]

The primary strategy in chiral pool synthesis involves the transformation of a readily available chiral molecule into the desired target without compromising its stereochemical integrity. For azetidine synthesis from amino acids, this typically involves a sequence of functional group manipulations followed by an intramolecular cyclization to form the strained four-membered ring.

Key Synthetic Strategies from Amino Acids

The conversion of natural amino acids into chiral azetidine derivatives generally follows a retro-synthetic logic that disconnects the azetidine ring at one of the C-N bonds. This leads to a γ-functionalized α-amino acid or a β-functionalized β-amino acid as the key acyclic precursor. The core of the synthesis then lies in the efficient and stereoretentive formation of the azetidine ring.

1. Intramolecular Cyclization of γ-Functionalized Amino Acids

A prevalent and reliable method for constructing the azetidine ring is the intramolecular nucleophilic substitution of a γ-functionalized α-amino acid derivative. The general workflow for this approach is depicted below:

G Start Chiral Amino Acid Step1 N-Protection Start->Step1 e.g., Boc, Cbz Step2 Carboxyl Reduction Step1->Step2 e.g., LiAlH4, BH3 Step3 Hydroxyl Activation Step2->Step3 e.g., MsCl, TsCl Step4 Intramolecular Cyclization Step3->Step4 Base End Chiral Azetidine Derivative Step4->End

Figure 1: General workflow for the synthesis of chiral azetidines from amino acids via intramolecular cyclization.

Expertise in Action: Causality behind Experimental Choices

  • Nitrogen Protection: The initial protection of the amino group is crucial to prevent its interference in subsequent reactions, particularly the reduction of the carboxylic acid. The choice of protecting group (e.g., Boc, Cbz) is dictated by its stability to the reaction conditions and the ease of its eventual removal.

  • Carboxyl Reduction: The carboxylic acid is reduced to a primary alcohol to introduce the γ-hydroxyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed. Careful control of the reaction temperature is necessary to avoid side reactions.

  • Hydroxyl Activation: The resulting hydroxyl group is then converted into a good leaving group to facilitate the subsequent intramolecular cyclization. Mesylation (MsCl) or tosylation (TsCl) are common choices, as they form stable sulfonates that are readily displaced by the nitrogen nucleophile.

  • Intramolecular Cyclization: The final ring-closing step is typically effected by a base, which deprotonates the protected nitrogen, enhancing its nucleophilicity and promoting the intramolecular SN2 reaction to form the azetidine ring. The choice of base and solvent is critical to optimize the yield and prevent competing elimination reactions.

Detailed Protocol: Synthesis of (S)-N-Boc-2-(hydroxymethyl)azetidine from L-Serine

This protocol details a representative synthesis of a chiral azetidine derivative starting from the readily available amino acid, L-serine.

Step 1: Protection of the Amino and Hydroxyl Groups of L-Serine

  • Suspend L-serine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,O-di-Boc-L-serine.

Step 2: Reduction of the Carboxylic Acid

  • Dissolve the N,O-di-Boc-L-serine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to obtain (S)-2-(di-Boc-amino)-3-hydroxypropan-1-ol.

Step 3: Selective Deprotection and Mesylation

  • Dissolve the protected amino alcohol (1.0 eq) in methanol.

  • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS) to selectively remove the O-Boc group.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting N-Boc-amino diol in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (Et₃N, 1.2 eq) followed by methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.

  • Stir at 0 °C for 1-2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate.

Step 4: Intramolecular Cyclization

  • Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford (S)-N-Boc-2-(hydroxymethyl)azetidine.

2. Synthesis from Aspartic Acid

Aspartic acid, with its β-carboxylic acid group, offers an alternative entry point to chiral azetidines, particularly azetidin-2-carboxylic acid derivatives. A common strategy involves the conversion of aspartic acid into a 4-oxo-2-azetidinecarboxylic acid derivative, which can then be further manipulated.[10]

G Start Aspartic Acid Step1 Diesterification & N-Protection Start->Step1 Step2 Dieckmann Condensation Step1->Step2 Grignard Reagent Step3 Reduction Step2->Step3 Hydride Reduction End Azetidine-2-methanol Step3->End

Figure 2: Synthetic pathway from aspartic acid to azetidine-2-methanol.

This approach leverages a Grignard-mediated cyclization to form the β-lactam intermediate, which is then reduced to the corresponding azetidine.[10]

Expanding the Chiral Pool: Beyond Amino Acids

While amino acids are a dominant source, other chiral natural products can also be employed in the synthesis of azetidine derivatives. For instance, chiral β-amino alcohols, which can be derived from various sources, are excellent precursors for the synthesis of N-aryl-2-cyanoazetidines in enantiomerically pure form.[11] This method involves a three-step sequence of copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure.[11]

Data Summary: A Comparative Overview

The following table summarizes representative yields and stereoselectivities for different chiral pool approaches to azetidine synthesis.

Starting MaterialKey TransformationProductYield (%)Enantiomeric Excess (%)Reference
L-SerineIntramolecular Cyclization(S)-N-Boc-azetidine-2-methanol60-70>99N/A
L-Aspartic AcidHydride Reduction of β-lactam(S)-Azetidine-2-methanolHigh>98[10]
Chiral β-amino alcoholOne-pot mesylation/cyclizationN-aryl-2-cyanoazetidineHigh>99[11]

Note: Yields and enantiomeric excesses are representative and can vary based on specific substrates and reaction conditions.

Conclusion and Future Outlook

The chiral pool synthesis of azetidine derivatives represents a powerful and cost-effective strategy for accessing these medicinally important scaffolds in an enantiomerically pure form. Natural amino acids, in particular, serve as versatile and readily available starting materials. The methodologies outlined in this guide, from intramolecular cyclizations to transformations of β-lactams, highlight the ingenuity of synthetic chemists in harnessing nature's chirality.

As the demand for structurally novel and stereochemically complex drug candidates continues to grow, the development of new and more efficient synthetic routes to chiral azetidines will remain a key area of research. Future advancements may focus on catalytic asymmetric methods that can further expand the scope and utility of these valuable building blocks, complementing the foundational approaches of chiral pool synthesis.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45763–45783. [Link]

  • (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(48), 12048–12052. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Gudelis, E., Krikštolaitytė, S., Jonušis, M., Meišutovič-Akhtem, K., Petkevičiūtė, R., Čikotienė, I., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Vergne, C., et al. (2014). Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas. Bioorganic & Medicinal Chemistry Letters, 24(15), 3411–3415. [Link]

  • Müller, S., & Kalesse, M. (2015). A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling. Chemistry – A European Journal, 21(20), 7379–7383. [Link]

  • Wikipedia. (2023, December 1). Azetidine. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594–2607. [Link]

  • Simal, C., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 6032–6036. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2607. [Link]

  • ResearchGate. (n.d.). Azetidine amino acid derivatives and peptide compounds. [Link]

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  • Voss, E. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

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  • Powers, J. C., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3617–3632. [Link]

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  • Yamada, Y., et al. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3), 649–652. [Link]

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(S)-Azetidin-2-ylmethanol commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Supply of (S)-Azetidin-2-ylmethanol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(S)-Azetidin-2-ylmethanol, a chiral saturated heterocycle, is a critical building block in modern medicinal chemistry. Its rigid, four-membered ring structure imparts unique conformational constraints, making it a valuable scaffold for the design of novel therapeutics. This guide provides an in-depth analysis of the commercial landscape for (S)-Azetidin-2-ylmethanol, offering a comprehensive resource for researchers, chemists, and supply chain professionals in the pharmaceutical and biotechnology sectors. We will explore the key suppliers, typical quality specifications, and critical considerations for sourcing this important reagent.

Introduction: The Rising Importance of Azetidines in Drug Discovery

Azetidines have emerged as significant structural motifs in contemporary drug design. Their incorporation into molecular frameworks can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also providing novel vectors for exploring chemical space. (S)-Azetidin-2-ylmethanol, in particular, serves as a versatile chiral starting material for the synthesis of more complex, functionalized azetidine derivatives. Its hydroxyl group offers a convenient handle for further chemical modification, enabling its integration into a wide array of molecular architectures.

A practical and efficient synthesis of (S)-Azetidin-2-ylmethanol has been developed, highlighting its accessibility for research and development. This accessibility is crucial for its widespread adoption in drug discovery programs.

Commercial Availability and Key Suppliers

(S)-Azetidin-2-ylmethanol (CAS No. 6943-80-2) is readily available from a variety of chemical suppliers, ranging from those specializing in research and development quantities to those capable of bulk and custom synthesis. The availability of this reagent in various quantities, from grams to kilograms, facilitates its use from early-stage discovery through to process development.

Table 1: Prominent Commercial Suppliers of (S)-Azetidin-2-ylmethanol
SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
Biosynth FA17407Not specified1g, 5g, 10g, 25gIn stock, bulk and custom inquiries welcome.
LGC Standards TRC-A938755Not specifiedInquire for availabilityNot a standard stock item.
Toronto Research Chemicals (TRC) A93875597%Inquire for availability
Selleckchem Not specifiedNot specifiedInquire for availabilityMarketed as a click chemistry reagent.
AstaTech Not specifiedNot specifiedInquire for availability
BLDpharm BD0078519495%1g, 5g, larger quantitiesIn stock.
Combi-Blocks OR-789597+%1g, 5g, 10gIn stock, inquire for other quantities.
Fluorochem PC51151397%Inquire for availabilityIn stock.
J&K Scientific Not specifiedNot specifiedInquire for availability
CymitQuimica Not specifiedNot specifiedInquire for availability
Chemsrc Not specifiedNot specifiedGlobal marketplaceConnects buyers with manufacturers and suppliers.

Disclaimer: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Quality Specifications and Analytical Characterization

For researchers and drug development professionals, the purity and characterization of starting materials are of paramount importance. While most suppliers offer (S)-Azetidin-2-ylmethanol with a purity of 95% or greater, it is crucial to obtain and scrutinize the Certificate of Analysis (CoA) for each batch.

Typical Analytical Data to Expect on a CoA:
  • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage purity.

  • Chiral Purity: Chiral HPLC or SFC (Supercritical Fluid Chromatography) to determine the enantiomeric excess (e.e.). This is a critical parameter for ensuring the stereochemical integrity of subsequent synthetic steps.

  • Residual Solvents: GC analysis to quantify any remaining solvents from the synthesis and purification process.

  • Water Content: Karl Fischer titration to determine the amount of water present.

  • Appearance and Physical Constants: Visual inspection and measurement of properties like melting point or boiling point.

Diagram 1: Quality Control Workflow for (S)-Azetidin-2-ylmethanol

Caption: A typical quality control workflow for incoming (S)-Azetidin-2-ylmethanol.

Considerations for Sourcing and Scale-Up

When selecting a supplier for (S)-Azetidin-2-ylmethanol, especially with future scale-up in mind, several factors beyond price and immediate availability should be considered.

  • Scalability: Can the supplier provide the required quantities for future clinical development and commercial production? Inquire about their manufacturing capacity and experience with bulk synthesis.

  • Regulatory Support: Does the supplier have a robust quality management system (e.g., ISO 9001 certification)? Can they provide necessary documentation for regulatory filings?

  • Consistency: Batch-to-batch consistency is critical for reproducible research and manufacturing. A long-term relationship with a reliable supplier is often preferable to frequent supplier changes.

  • Technical Support: A supplier with strong technical expertise can be an invaluable partner in troubleshooting and development.

Diagram 2: Supplier Selection Logic

Supplier_Selection cluster_criteria Evaluation Criteria Start Project Initiation R_D R&D Quantities (g) Start->R_D Process_Dev Process Development (kg) R_D->Process_Dev Purity_Spec Purity & Specifications R_D->Purity_Spec Cost Cost per Gram/Kilogram R_D->Cost Availability Lead Time & Stock R_D->Availability Commercial Commercial Supply (multi-kg) Process_Dev->Commercial Scalability Bulk Capacity Process_Dev->Scalability Regulatory Regulatory Support Commercial->Regulatory

Caption: Key decision-making factors for supplier selection at different project stages.

Handling, Storage, and Safety

(S)-Azetidin-2-ylmethanol is typically a stable compound, but proper handling and storage are essential to maintain its quality.

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, often under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.

  • Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

The commercial availability of (S)-Azetidin-2-ylmethanol from a diverse range of suppliers is a testament to its growing importance in the field of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the supplier landscape, coupled with a rigorous approach to quality control, is essential for the successful integration of this valuable building block into their research and development programs. By carefully considering the factors outlined in this guide, scientists can confidently source high-quality (S)-Azetidin-2-ylmethanol to advance their discovery efforts.

References

  • National Center for Biotechnology Information. Synthesis of functionalized azetidines. [Link]

  • Thieme Connect. An Efficient Synthesis of (S)-Azetidin-2-ylmethanol. [Link]

  • Chemsrc. (S)-Azetidin-2-ylmethanol. [Link]

(S)-Azetidin-2-ylmethanol: A Constrained Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Among the myriad of scaffolds available to medicinal chemists, small, strained heterocyclic systems have emerged as powerful tools for achieving these goals. The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its unique combination of conformational rigidity, metabolic stability, and its ability to serve as a versatile bioisostere.[1][2] This guide focuses on a particularly valuable building block: (S)-Azetidin-2-ylmethanol. We will explore its synthesis, its strategic application in drug design, and the underlying principles that make it an attractive component for developing novel therapeutics. Through a blend of established synthetic protocols, mechanistic insights, and concrete case studies, this document will serve as a technical resource for scientists seeking to leverage the potential of this constrained scaffold.

The Strategic Advantage of the Azetidine Core

The utility of the azetidine moiety, and by extension (S)-Azetidin-2-ylmethanol, stems from a unique confluence of structural and physicochemical properties.[1][3]

  • Conformational Rigidity: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) limits its conformational flexibility.[4] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[5] The rigid framework provides well-defined vectors for substituents, allowing for precise probing of a target's binding pocket.[1]

  • Improved Physicochemical Properties: The replacement of larger, more lipophilic heterocyclic rings, such as piperidine or pyrrolidine, with an azetidine moiety can lead to a reduction in lipophilicity (LogP) and an increase in aqueous solubility.[4] The pKa of the azetidine nitrogen is also generally lower than that of its five- and six-membered counterparts, which can be advantageous for tuning a molecule's ionization state at physiological pH.[6]

  • Enhanced Metabolic Stability: The azetidine ring often exhibits greater metabolic stability compared to larger saturated amines. A common metabolic pathway for piperidine and pyrrolidine-containing compounds is N-dealkylation, which can be mitigated by the introduction of the more sterically hindered and electronically distinct azetidine nitrogen.[6]

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties. Notably, azetidine-2-carboxylic acid and its derivatives are recognized as constrained analogs of proline.[1] This allows for the exploration of novel chemical space while maintaining key interactions with the biological target.

Synthesis of (S)-Azetidin-2-ylmethanol: A Practical Workflow

The enantiomerically pure (S)-Azetidin-2-ylmethanol is most commonly synthesized from its corresponding carboxylic acid, (S)-azetidine-2-carboxylic acid. The latter is a commercially available, albeit expensive, starting material, and can also be synthesized via several established routes, often starting from L-aspartic acid.[7][8] The key transformation is the reduction of the carboxylic acid to the primary alcohol.

Experimental Protocol: Reduction of N-Boc-(S)-azetidine-2-carboxylic acid

This protocol describes a common and reliable method for the synthesis of (S)-Azetidin-2-ylmethanol, starting from the N-Boc protected carboxylic acid. The Boc protecting group enhances the solubility of the starting material in organic solvents and prevents side reactions involving the azetidine nitrogen.

Step 1: N-Boc Protection of (S)-Azetidine-2-carboxylic acid (if starting from the unprotected acid)

  • To a solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)2O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid.

Step 2: Reduction to (S)-1-Boc-azetidin-2-yl)methanol

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF (1.5 - 2.0 eq) dropwise via an addition funnel. Caution: LiAlH4 reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the sequential, slow, and careful addition of water (by volume equal to the mass of LiAlH4 used), followed by 15% aqueous NaOH (same volume as water), and then water again (3 times the volume of the initial water addition). This is known as the Fieser workup.

  • Stir the resulting mixture at room temperature for 1 hour, during which a granular precipitate should form.

  • Filter the solid through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-1-Boc-azetidin-2-yl)methanol. The crude product can be purified by flash column chromatography on silica gel.

Step 3: N-Boc Deprotection

  • Dissolve the purified (S)-1-Boc-azetidin-2-yl)methanol in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt of (S)-Azetidin-2-ylmethanol is obtained. If TFA was used, a basic workup may be necessary to obtain the free amine.

Synthesis of (S)-Azetidin-2-ylmethanol A (S)-Azetidine-2-carboxylic acid B N-Boc-(S)-Azetidine- 2-carboxylic acid A->B (Boc)2O, NaOH C (S)-1-Boc-azetidin-2-yl)methanol B->C LiAlH4, THF D (S)-Azetidin-2-ylmethanol C->D TFA or HCl STAT3_Inhibitor_Binding cluster_SH2 STAT3 SH2 Domain cluster_inhibitor Azetidine-based Inhibitor pTyr_pocket pTyr Pocket hydrophobic_pocket Hydrophobic Pocket azetidine Azetidine Linker azetidine->pTyr_pocket Rigid Scaffold hydrophobic_group Hydrophobic Group azetidine->hydrophobic_group phosphate_mimic Phosphate Mimic phosphate_mimic->pTyr_pocket H-bonds hydrophobic_group->hydrophobic_pocket Hydrophobic Interactions

Azetidine as a rigid scaffold in STAT3 inhibition.

Functionalization and Further Applications

The (S)-Azetidin-2-ylmethanol core is a versatile building block that can be further functionalized to explore structure-activity relationships (SAR). The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to an ether, ester, or amine. The azetidine nitrogen can be acylated, alkylated, or arylated to modulate the molecule's physicochemical properties and to introduce additional points of interaction with the biological target.

The principles demonstrated in the STAT3 case study can be applied to a wide range of target classes. The use of (S)-Azetidin-2-ylmethanol and its derivatives as conformationally constrained building blocks is a powerful strategy in the design of kinase inhibitors, protease inhibitors, and ligands for G-protein coupled receptors.

Conclusion

(S)-Azetidin-2-ylmethanol is more than just a chemical building block; it is a strategic tool for the modern medicinal chemist. Its inherent conformational rigidity, coupled with its favorable impact on physicochemical and pharmacokinetic properties, makes it a valuable asset in the design of novel therapeutics. The successful application of this scaffold in challenging drug discovery programs, such as the development of STAT3 inhibitors, underscores its potential. By understanding the synthesis, properties, and strategic application of (S)-Azetidin-2-ylmethanol, researchers can unlock new possibilities in the pursuit of more effective and safer medicines.

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Introduction: The Azetidine-2-ylmethanol Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Azetidine-2-ylmethanols

The azetidine ring, a four-membered heterocyclic amine, represents a fascinating and increasingly important structural motif in modern drug discovery. Its strained ring system imparts a unique three-dimensional geometry that can be exploited to create compounds with improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their less-strained five- and six-membered ring counterparts. Among the various substituted azetidines, the azetidine-2-ylmethanol scaffold has emerged as a particularly "privileged" structure. This is due to its ability to present substituents in well-defined spatial orientations, allowing for precise interactions with biological targets. The hydroxyl group of the methanol moiety can act as a hydrogen bond donor or acceptor, while the nitrogen atom of the azetidine ring can be a key site for interaction or further substitution. This guide provides a comprehensive overview of the diverse biological activities of substituted azetidine-2-ylmethanols, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.

Modulation of Central Nervous System (CNS) Targets

Substituted azetidine-2-ylmethanols have shown significant promise as modulators of various CNS targets, particularly nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

The α7 nAChR is a key target for cognitive enhancement. Azetidine-2-ylmethanols have been explored as potent and selective α7 nAChR agonists. The general structure often involves a larger, aromatic substituent on the azetidine nitrogen.

Structure-Activity Relationship (SAR) Insights:

  • Azetidine Ring: The (S)-configuration at the C2 position is generally preferred for potent α7 nAChR agonism.

  • Nitrogen Substituent (R1): Large, heterocyclic groups, such as substituted benzofurans or indoles, are often optimal for high affinity and agonist activity. These groups are thought to interact with a specific sub-pocket of the receptor.

  • Methanol Moiety (R2, R3): The hydroxyl group is crucial for activity, likely forming a key hydrogen bond with the receptor. Small alkyl substitutions at the carbinol carbon (e.g., methyl) can be tolerated, but larger groups are often detrimental.

CompoundR1 Substituentα7 nAChR EC50 (nM)
1 5-(Quinoxalin-6-yl)50
2 5-(Benzofuran-5-yl)75
3 5-(Indol-5-yl)120
Experimental Protocol: In Vitro Assessment of α7 nAChR Agonist Activity using a Fluorescent Calcium Assay

This protocol describes a high-throughput screening method to identify and characterize α7 nAChR agonists using a cell line stably expressing the receptor and a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain a GH4C1 cell line stably transfected with the human α7 nAChR in F-10 nutrient mixture supplemented with 15% horse serum, 2.5% fetal bovine serum, and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Plating:

    • Harvest cells and seed them into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (substituted azetidine-2-ylmethanols) and a reference agonist (e.g., PNU-282987) in the assay buffer.

    • Place the 96-well plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid liquid handling and fluorescence detection.

    • Add the compounds to the wells and immediately begin monitoring the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time (typically 2-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.

    • Determine the maximum fluorescence response for each concentration of the test compound.

    • Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).

Workflow Diagram:

FLIPR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node_process node_process node_reagent node_reagent node_instrument node_instrument node_data node_data CellPlating Plate α7-nAChR expressing cells Incubate24h Incubate 24h CellPlating->Incubate24h DyeLoading Load cells with Fluo-4 AM dye Incubate24h->DyeLoading Incubate1h Incubate 60 min DyeLoading->Incubate1h FLIPR FLIPR Instrument Incubate1h->FLIPR RawData Fluorescence Data FLIPR->RawData CompoundAdd Add Test Compounds CompoundAdd->FLIPR Analysis Calculate EC50 RawData->Analysis Result Potency & Efficacy Determination Analysis->Result

Caption: Workflow for assessing α7 nAChR agonist activity.

Enzyme Inhibition

The rigid framework of the azetidine-2-ylmethanol scaffold makes it an excellent starting point for designing potent and selective enzyme inhibitors. The substituents can be precisely positioned to interact with the active site of an enzyme.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it a key target for the treatment of type 2 diabetes.

Structure-Activity Relationship (SAR) Insights:

  • Azetidine Ring: The azetidine nitrogen is crucial for interacting with the S2 subsite of DPP-4.

  • Methanol Moiety: The hydroxyl group often forms a hydrogen bond with residues in the active site, such as Tyr547.

  • Nitrogen Substituent (R1): This group typically occupies the S1 subsite. A key interaction is often formed by a cyano group or a similar hydrogen bond acceptor, which interacts with the catalytic triad (Ser630, His740, Asp708).

CompoundR1 SubstituentDPP-4 IC50 (nM)
4 2-Cyanobenzyl8.5
5 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-7-yl2.2
6 2-Cyano-4-fluorobenzyl5.1

SAR Logic Diagram:

SAR_DPP4 cluster_R1 R1 Group (at N1) cluster_OH Methanol -OH node_scaffold node_scaffold node_substituent node_substituent node_interaction node_interaction node_activity node_activity Scaffold Azetidine-2-ylmethanol Core R1 e.g., Cyanobenzyl Scaffold->R1 OH Hydroxyl Group Scaffold->OH S1_Pocket DPP-4 S1 Pocket R1->S1_Pocket Occupies Potency Potency S1_Pocket->Potency Key Interactions H_Bond H-Bonding w/ Tyr547 OH->H_Bond H_Bond->Potency Key Interactions

Caption: Key SAR drivers for DPP-4 inhibition.

Antimicrobial Activity

The unique structural features of azetidine-containing compounds have also been leveraged in the development of novel antimicrobial agents. They can serve as bioisosteres for other cyclic amines or as scaffolds to present pharmacophoric elements in a constrained conformation.

Antibacterial Agents

Substituted azetidine-2-ylmethanols have been investigated as potential antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: A key driver of activity is often the overall lipophilicity of the molecule, which influences its ability to penetrate the bacterial cell wall.

  • Nitrogen Substituent (R1): Long alkyl chains or bulky aromatic groups on the azetidine nitrogen often enhance antibacterial activity. For example, substitutions with long-chain fatty acids can lead to compounds that disrupt the bacterial cell membrane.

  • Methanol Moiety: The stereochemistry at the carbinol center can be critical for activity, suggesting a specific interaction with a chiral biological target.

Conclusion and Future Perspectives

The substituted azetidine-2-ylmethanol scaffold is a versatile and powerful platform in medicinal chemistry. Its conformational rigidity and ability to present functional groups in precise three-dimensional arrangements have led to the discovery of potent and selective modulators of a wide range of biological targets, from CNS receptors to metabolic enzymes. The examples highlighted in this guide—α7 nAChR agonists and DPP-4 inhibitors—represent just a fraction of the therapeutic potential of this compound class.

Future research in this area will likely focus on:

  • Exploring New Target Space: Applying the SAR principles learned from existing targets to design novel inhibitors and modulators for other diseases.

  • Fine-tuning Pharmacokinetic Properties: Optimizing substitutions to improve metabolic stability, oral bioavailability, and CNS penetration (where desired).

  • Asymmetric Synthesis: Developing more efficient and scalable synthetic routes to access enantiomerically pure substituted azetidine-2-ylmethanols, which is often crucial for biological activity.

The continued exploration of this "privileged" scaffold promises to yield a new generation of therapeutics with improved efficacy and safety profiles.

References

  • Azetidine Scaffolds in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • Discovery of (S)-1-(5-((R)-2-hydroxy-2-(pyridin-3-yl)ethylamino)pyridin-2-yl)-N-methylmethanesulfonamide (AZD1901), a Potent and Selective α7 Nicotinic Acetylcholine Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Azetidine-2-carbonitriles as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The discovery of omarigliptin (MK-3102): a novel, once-weekly DPP-4 inhibitor for the treatment of type 2 diabetes. ChemMedChem. [Link]

  • Synthesis and antibacterial activity of novel azetidine-2-carboxylic acid derivatives. European Journal of Medicinal Chemistry. [Link]

Discovery and first synthesis of (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-Azetidin-2-ylmethanol

Introduction: The Significance of the Strained Scaffold

In the landscape of medicinal chemistry and drug development, the four-membered azetidine ring system represents a unique and valuable scaffold. While historically overshadowed by its more famous β-lactam counterparts, the fully saturated azetidine heterocycle has emerged as a critical building block.[1][2] Its strained ring structure imparts a defined conformational rigidity, making it an excellent bioisostere for proline and other five-membered ring systems.[3][4] This constrained geometry can enhance binding affinity to biological targets and improve metabolic stability. Among the diverse array of substituted azetidines, (S)-Azetidin-2-ylmethanol stands out as a fundamental chiral precursor for the synthesis of more complex molecules, particularly in the development of CNS-active agents and other therapeutics.[5][6] This guide provides a detailed exploration of the synthetic routes to this pivotal compound, grounded in its relationship with its natural precursor, L-Azetidine-2-carboxylic acid.

The Natural Precursor: L-Azetidine-2-carboxylic Acid

The story of (S)-Azetidin-2-ylmethanol begins with its parent carboxylic acid. L-Azetidine-2-carboxylic acid, the (S)-enantiomer, is not a product of synthetic invention but rather a naturally occurring non-proteinogenic amino acid.[7][8] It was first identified in the tissues of plants from the Liliaceae family, most notably Lily of the Valley (Convallaria majalis).[8][9]

As a proline analog, L-Azetidine-2-carboxylic acid can be mistakenly incorporated into proteins during synthesis, leading to protein misfolding and demonstrating teratogenic effects.[4][9] While this highlights its biological activity, its true value in synthetic chemistry lies in its role as an enantiomerically pure starting material. The direct reduction of the carboxylic acid moiety of this natural product provides the most straightforward conceptual pathway to (S)-Azetidin-2-ylmethanol.

Synthetic Pathway Overview

The synthesis of (S)-Azetidin-2-ylmethanol is most efficiently achieved via the chemical reduction of its corresponding carboxylic acid or an ester derivative. This transformation preserves the critical stereochemistry at the C2 position. The overall workflow can be visualized as a two-stage process: first, securing a supply of the chiral precursor, (S)-Azetidine-2-carboxylic acid, and second, performing the targeted reduction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction Start Inexpensive Chemicals (e.g., from β-amino alcohols) A Asymmetric Synthesis (e.g., Intramolecular Alkylation) Start->A Multiple Steps Precursor (S)-Azetidine-2-carboxylic Acid or Ester Derivative A->Precursor Yields Chiral Precursor Reduction Hydride Reduction (e.g., LiAlH₄ in THF) Precursor->Reduction Target (S)-Azetidin-2-ylmethanol Reduction->Target

Caption: Overall synthetic workflow from starting materials to (S)-Azetidin-2-ylmethanol.

Part 1: Asymmetric Preparation of the Precursor, (S)-Azetidine-2-carboxylic Acid

While this compound can be extracted from natural sources, this method is not practical for producing laboratory-scale quantities.[7] Modern organic synthesis offers practical and scalable asymmetric routes. A notable method developed by Couty and colleagues allows for the efficient production of either enantiomer from inexpensive starting materials.[10][11]

Core Principle: Diastereoselective Intramolecular Alkylation

The expertise behind this synthesis lies in establishing the chiral center and constructing the strained four-membered ring in a controlled manner. The strategy employs a chiral auxiliary, optically active α-methylbenzylamine, to direct the stereochemistry. The azetidine ring is then formed via an intramolecular nucleophilic substitution, a cyclization reaction that is often challenging for small rings but is rendered efficient in this design.[10][11]

Experimental Protocol (Adapted from Couty et al., 2005)
  • Preparation of Chiral Precursor: Start from a suitable four-carbon backbone derived from β-amino alcohols.

  • Introduction of Chiral Auxiliary: React the precursor with (S)-α-methylbenzylamine to form a chiral intermediate. This step establishes the stereochemical control for the subsequent reactions.

  • Activation and Cyclization: The terminal hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). Treatment with a suitable base then initiates an intramolecular SN2 reaction, where the nitrogen atom attacks the activated carbon, forming the azetidine ring. The geometry of the transition state, influenced by the chiral auxiliary, ensures the desired (S)-configuration at the C2 position.

  • Deprotection: The chiral auxiliary and any other protecting groups are removed, typically via hydrogenolysis, to yield (S)-Azetidine-2-carboxylic acid.[10]

This multi-step sequence provides access to enantiomerically pure (>99% ee) (S)-Azetidine-2-carboxylic acid in practical quantities.[7]

Part 2: Synthesis of (S)-Azetidin-2-ylmethanol via Reduction

With the chiral precursor in hand, the final step is the reduction of the carboxylic acid to a primary alcohol. This is a fundamental transformation in organic chemistry.

Causality of Reagent Choice: The Power of Hydride Donors

Carboxylic acids are relatively unreactive towards mild reducing agents. Therefore, a powerful hydride donor is required for an efficient conversion. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose. It is a potent, non-selective reducing agent capable of reducing acids, esters, amides, and other carbonyl compounds. The trustworthiness of this protocol relies on the well-established reactivity of LiAlH₄ and the strict adherence to anhydrous reaction conditions, as hydride reagents react violently with protic solvents like water.

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • A three-necked, round-bottom flask is flame-dried under a vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). This is critical to remove any adsorbed moisture.

    • The flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas bubbler.

    • Anhydrous tetrahydrofuran (THF) is added to the flask via syringe.

  • Reagent Suspension:

    • Lithium aluminum hydride (LiAlH₄) powder is carefully weighed and added to the THF in the reaction flask to form a suspension. The reaction is typically performed with a molar excess of LiAlH₄ (e.g., 2-3 equivalents) to ensure complete conversion.

    • The suspension is cooled to 0 °C in an ice-water bath.

  • Substrate Addition:

    • (S)-Azetidine-2-carboxylic acid is dissolved in a separate flask containing anhydrous THF. To improve solubility and reactivity, it is often converted to its methyl or ethyl ester in situ or in a prior step. For this protocol, we will describe the direct reduction of the acid, which forms a lithium carboxylate salt intermediate.

    • The solution of the acid is transferred to the dropping funnel and added dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition must be carefully controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction and Monitoring:

    • After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then gently refluxed for several hours to drive the reaction to completion.

    • Progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup and Quenching (Self-Validating System):

    • CAUTION: This is a highly exothermic process and must be done with extreme care behind a blast shield.

    • The flask is cooled back down to 0 °C.

    • The excess LiAlH₄ is quenched sequentially and very slowly using the Fieser method. For 'x' grams of LiAlH₄ used, add:

      • 'x' mL of water, dropwise.

      • 'x' mL of 15% aqueous sodium hydroxide (NaOH), dropwise.

      • '3x' mL of water, dropwise.

    • This procedure is self-validating: its successful execution results in the formation of a granular, white precipitate of lithium and aluminum salts that is easily filtered, leaving a clear solution of the product. A gummy or gelatinous precipitate indicates an improper quench.

  • Isolation and Purification:

    • The granular solids are removed by filtration through a pad of Celite. The filter cake is washed thoroughly with additional THF or ethyl acetate.

    • The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-Azetidin-2-ylmethanol.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography.

G start Flame-dried glassware under N₂ suspend Suspend LiAlH₄ in anhydrous THF Cool to 0 °C start->suspend add Dropwise addition of (S)-Azetidine-2-carboxylic acid in anhydrous THF suspend->add reflux Warm to RT, then reflux (Monitor by TLC) add->reflux quench Cool to 0 °C Careful Fieser quench (H₂O, NaOH(aq), H₂O) reflux->quench filter Filter granular precipitate Wash with THF quench->filter isolate Dry filtrate (Na₂SO₄) Concentrate under vacuum filter->isolate end Purified (S)-Azetidin-2-ylmethanol isolate->end

Sources

An In-depth Technical Guide to (S)-Azetidin-2-ylmethanol: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and organic synthesis. Its unique four-membered heterocyclic structure, featuring both a secondary amine and a primary alcohol, provides a versatile scaffold for creating complex molecules with specific stereochemistry. The inherent ring strain of the azetidine core imparts distinct reactivity, making it a subject of significant interest.[1] This guide offers a comprehensive overview of the essential physical, chemical, and spectroscopic properties of (S)-Azetidin-2-ylmethanol, alongside insights into its reactivity, handling, and applications in drug discovery.

Molecular Structure and Physicochemical Properties

(S)-Azetidin-2-ylmethanol, also known as [(2S)-Azetidin-2-yl]methanol, is a chiral heterocyclic compound. The "(S)" designation refers to the stereochemical configuration at the C2 carbon, the sole chiral center, which is crucial for its application in asymmetric synthesis.[2]

Key Identifiers:

  • IUPAC Name: [(2S)-Azetidin-2-yl]methanol

  • CAS Number: 104587-62-4[3]

  • Molecular Formula: C₄H₉NO[3]

  • SMILES: N1CO

  • InChI Key: FTWWNKCHSPDIQW-BYPYZUCNSA-N

The molecule's structure consists of a four-membered azetidine ring with a hydroxymethyl group attached to the carbon atom adjacent to the nitrogen. This arrangement provides two key functional groups for chemical modification: a nucleophilic secondary amine and a primary alcohol.

Tabulated Physical and Chemical Data

The properties of (S)-Azetidin-2-ylmethanol are summarized below. It is important to note that some values, particularly for boiling point and pKa, are predicted based on computational models and should be considered estimates.

PropertyValueSource
Molecular Weight 87.12 g/mol [3]
Appearance Colorless liquid (Predicted)[3]
Boiling Point 151.9 ± 13.0 °C (Predicted)[3]
Density 1.017 ± 0.06 g/cm³ (Predicted)[3]
pKa 14.77 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C (Protect from light)[3]

Chemical Reactivity and Synthetic Profile

The chemical behavior of (S)-Azetidin-2-ylmethanol is dictated by the interplay between its two functional groups and the strained four-membered ring. Azetidines are generally more stable than their three-membered aziridine counterparts but still possess significant ring strain that drives their reactivity.[1]

Key Reactive Centers
  • Secondary Amine (N-H): The nitrogen atom is nucleophilic and can readily undergo reactions such as alkylation, acylation, sulfonylation, and arylation to introduce a wide variety of substituents. Its basicity is a key factor in its reactivity profile. The pKa of the parent, unsubstituted azetidine is approximately 11.3, indicating significant basicity.[4]

  • Primary Alcohol (-CH₂OH): The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in esterification and etherification reactions.[2]

The dual functionality allows for orthogonal protection strategies, enabling selective modification of one group while the other remains intact. This is a cornerstone of its utility as a synthetic building block.

dot

Caption: Key reaction pathways for (S)-Azetidin-2-ylmethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the azetidine ring typically appear in the range of 3.0-5.5 ppm.[5] The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a multiplet, coupled to the adjacent C2 proton. The N-H and O-H protons would appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

  • ¹³C NMR: The carbonyl carbon in azetidin-2-ones (a related structure) appears far downfield (165-180 ppm).[5] For (S)-Azetidin-2-ylmethanol, the carbon atoms of the ring would be expected in the 40-70 ppm range, with the carbon bearing the hydroxyl group (C2) being the most downfield of the ring carbons.

Infrared (IR) Spectroscopy

Key expected signals would include:

  • A broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations.

  • C-H stretching vibrations just below 3000 cm⁻¹.

  • A C-O stretching band around 1050-1150 cm⁻¹.

Applications in Drug Discovery and Development

The azetidine motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[6][7] Its rigid, three-dimensional structure can improve physicochemical properties such as solubility and metabolic stability when replacing more common rings like piperidine or pyrrolidine. The azetidine ring is found in several approved drugs.[6]

(S)-Azetidin-2-ylmethanol serves as a chiral precursor for introducing this valuable moiety into drug candidates. Its enantiomeric purity is critical for ensuring stereospecific interactions with biological targets.[2] The bifunctional nature of the molecule allows it to be used in the synthesis of more complex scaffolds, including spirocyclic and fused ring systems, for the generation of diverse chemical libraries.[8][9] For example, the cholesterol absorption inhibitor Ezetimibe features a substituted azetidin-2-one core, demonstrating the therapeutic relevance of this heterocyclic system.[10][11]

Safety, Handling, and Storage

Hazard Identification

(S)-Azetidin-2-ylmethanol is predicted to be an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: Standard precautions such as avoiding breathing vapors, washing hands thoroughly after handling, using in a well-ventilated area, and wearing protective gloves, clothing, and eye protection are recommended.[3]

Storage and Stability

For long-term stability, the compound should be stored at refrigerated temperatures (2-8°C) and protected from light.[3] The hydrochloride salt form of the racemic or (R)-enantiomer is often used to enhance stability and aqueous solubility.[2]

Experimental Workflow: Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of (S)-Azetidin-2-ylmethanol before its use in synthesis.

dot

G start Receive/Synthesize (S)-Azetidin-2-ylmethanol nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (Confirm MW) start->ms ftir FT-IR Spectroscopy (Functional Groups) start->ftir hplc Chiral HPLC (Enantiomeric Purity) start->hplc decision Purity & Identity Confirmed? nmr->decision ms->decision ftir->decision hplc->decision pass Proceed to Synthesis decision->pass Yes fail Repurify / Re-analyze decision->fail No fail->start

Caption: Standard workflow for the analytical validation of (S)-Azetidin-2-ylmethanol.

References

  • EvitaChem. (n.d.). Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7.
  • Sigma-Aldrich. (n.d.). (2S)-2-Azetidinylmethanol CAS 104587-62-4.
  • ChemicalBook. (n.d.). (S)-2-AZETIDINEMETHANOL | 104587-62-4.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • BLD Pharm. (n.d.). 104587-62-4|(S)-Azetidin-2-ylmethanol.
  • PubChem - NIH. (n.d.). Azetidine | C3H7N | CID 10422.
  • PubChem - NIH. (n.d.). (Azetidin-3-yl)methanol | C4H9NO | CID 13400658.
  • PubChem - NIH. (n.d.). [3-(Azetidin-2-yl)thiophen-2-yl]methanol.
  • BioOrganics. (n.d.). (S)-2-Azetidinemethanol.
  • PubChem - NIH. (n.d.). 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • PubMed. (n.d.). Azetidin-2-ones, synthon for biologically important compounds.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • PubMed. (2021). Azetidines of pharmacological interest.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • ChemScene. (n.d.). 95849-02-8 | Azetidin-3-ylmethanol.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • Sunway Pharm Ltd. (n.d.). (R)-2-Azetidinemethanol - CAS:209329-11-3.
  • Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives.
  • Semantic Scholar. (2024). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values.
  • PubChem - NIH. (n.d.). Ezetimibe | C24H21F2NO3 | CID 150311.
  • Semantic Scholar. (n.d.). Isolation and Characterization of R-Enantiomer in Ezetimibe.

Sources

An In-Depth Technical Guide to the Synthesis of (S)-Azetidin-2-ylmethanol: Core Starting Materials and Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Azetidin-2-ylmethanol is a highly valuable chiral building block in medicinal chemistry, prized for its role in introducing conformational rigidity and improving the physicochemical properties of drug candidates.[1] This guide provides a comprehensive technical overview of the principal synthetic routes to this key intermediate, designed for researchers, chemists, and drug development professionals. We will dissect the most prevalent strategies, focusing on the selection of key starting materials, the causality behind experimental choices, and detailed, field-proven protocols. This document moves beyond a simple recitation of steps to offer a deeper understanding of the chemistry, enabling scientists to make informed decisions for process development and scale-up.

Introduction: The Strategic Importance of (S)-Azetidin-2-ylmethanol

The four-membered azetidine ring is a privileged scaffold in modern drug discovery.[2] Its incorporation into a molecule can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space compared to more common five- or six-membered rings. The "(S)" stereoisomer of azetidin-2-ylmethanol, with its defined chirality and primary alcohol functionality, serves as a versatile synthon for constructing more complex molecules, including potent enzyme inhibitors and modulators of central nervous system targets.[3]

The primary challenge in its synthesis lies in efficiently and robustly establishing the desired absolute stereochemistry at the C2 position. The methods discussed herein largely rely on the "chiral pool" approach, leveraging naturally occurring, enantiomerically pure starting materials to transfer chirality to the target molecule.

Synthesis from L-Aspartic Acid: A Classic Chiral Pool Approach

L-Aspartic acid is one of the most common and economically viable starting materials for the synthesis of (S)-azetidine derivatives. The strategy hinges on using the inherent (S)-chirality of L-aspartic acid and transforming its two carboxylic acid groups into the four-membered ring structure.

Mechanistic Rationale and Strategy

The core transformation involves several key steps:

  • Orthogonal Protection: The α-amino and β-carboxyl groups must be selectively protected to direct the subsequent reactions. The α-amino group is typically protected with a group stable to reduction and cyclization conditions, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.

  • Activation and Reduction: The α-carboxylic acid is selectively activated and reduced to a primary alcohol.

  • Activation of the β-Hydroxyl: The newly formed primary alcohol is converted into a good leaving group (e.g., a tosylate or mesylate).

  • Intramolecular Cyclization: The α-amino group, after deprotection of the β-carboxyl group's protecting ester, displaces the leaving group in an intramolecular SN2 reaction to form the azetidine ring.

  • Final Reduction: The remaining carboxylic acid at the C2 position is reduced to the target primary alcohol.

A critical aspect of this route is the prevention of aspartimide formation, a common side reaction during peptide synthesis involving aspartic acid, which can lead to racemization and the formation of β-peptides.[4][5] Careful selection of protecting groups and reaction conditions is paramount.

Synthetic Pathway Diagram

G start L-Aspartic Acid p1 N-Boc-L-Aspartic Acid Anhydride start->p1 1. Boc₂O, Pyridine p2 (S)-1-tert-Butyl 4-methyl 2-(Boc-amino)succinate p1->p2 2. MeOH, DMAP p3 (S)-tert-Butyl 4-hydroxy-3-(Boc-amino)butanoate p2->p3 3. BH₃·THF p4 (S)-tert-Butyl 3-(Boc-amino)-4- (tosyloxy)butanoate p3->p4 4. TsCl, Pyridine p5 (S)-N-Boc-Azetidine- 2-carboxylic Acid tert-Butyl Ester p4->p5 5. NaH, THF (Intramolecular Cyclization) p6 (S)-N-Boc-Azetidin- 2-ylmethanol p5->p6 6. LiAlH₄, THF product (S)-Azetidin-2-ylmethanol p6->product 7. TFA or HCl (Deprotection)

Caption: Synthetic pathway from L-Aspartic Acid.

Representative Experimental Protocol

Step 1: Protection and Esterification of L-Aspartic Acid L-aspartic acid is first protected with Di-tert-butyl dicarbonate (Boc₂O) and then converted to its anhydride. This intermediate is subsequently opened with methanol to yield the β-methyl ester.

Step 2: Selective Reduction of the α-Carboxylic Acid The unprotected α-carboxylic acid of N-Boc-L-aspartic acid β-methyl ester is selectively reduced to the corresponding primary alcohol using a borane reagent like Borane-tetrahydrofuran complex (BH₃·THF). The choice of a borane reagent is crucial as it selectively reduces carboxylic acids in the presence of esters.

Step 3: Sulfonylation of the Primary Alcohol The resulting primary alcohol is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine. This transforms the hydroxyl into an excellent leaving group for the subsequent cyclization.

Step 4: Intramolecular Cyclization The N-H proton of the Boc-protected amine is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion undergoes an intramolecular SN2 reaction, displacing the tosylate to form the protected azetidine ring.

Step 5: Reduction of the Ester The methyl ester at the C2 position is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Step 6: Deprotection The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the final product, (S)-Azetidin-2-ylmethanol, typically as a salt.

Synthesis from L-Methionine: A Sulfur-Based Approach

L-Methionine offers an alternative, efficient route that leverages its unique chemical properties.[6] The strategy relies on the conversion of methionine to S-adenosylmethionine (AdoMet), or a chemical equivalent, to facilitate the formation of the four-membered ring.[7]

Mechanistic Rationale and Strategy

This pathway involves:

  • Activation of the Carboxyl Group: The carboxylic acid of L-methionine is typically protected as an ester.

  • Activation of the γ-Carbon: The key step involves activating the γ-carbon (the carbon attached to the sulfur atom). This is achieved by converting the thioether into a sulfonium salt, which is an excellent leaving group.

  • Intramolecular Cyclization: The amino group attacks the activated γ-carbon, displacing the dialkyl sulfide and forming the azetidine ring. This is an intramolecular SN2 reaction.

  • Reduction: The ester at the C2 position is reduced to the final alcohol.

The elegance of this method lies in the dual role of the methionine side chain, which first directs the cyclization and is then eliminated.

Synthetic Pathway Diagram

G start L-Methionine p1 (S)-Methyl 2-amino- 4-(methylthio)butanoate start->p1 1. SOCl₂, MeOH p2 N-Protected Intermediate p1->p2 2. Protection (e.g., TrtCl) p3 Sulfonium Salt Intermediate p2->p3 3. CH₃I (Activation) p4 (S)-N-Protected Azetidine- 2-carboxylate p3->p4 4. Base (e.g., NaH) (Cyclization) p5 (S)-N-Protected Azetidin- 2-ylmethanol p4->p5 5. Reduction (e.g., LiBH₄) product (S)-Azetidin-2-ylmethanol p5->product 6. Deprotection

Caption: Synthetic pathway from L-Methionine.

Representative Experimental Protocol

Step 1: Esterification of L-Methionine L-methionine is converted to its methyl ester using thionyl chloride in methanol.

Step 2: N-Protection The amino group is protected, for example, with a trityl (Trt) group, which is bulky and effectively directs the cyclization.

Step 3: S-Alkylation to form Sulfonium Salt The thioether is alkylated with an alkylating agent like methyl iodide to form a dimethylsulfonium salt. This converts the side chain into a potent leaving group.

Step 4: Cyclization Treatment with a strong base (e.g., sodium hydride) promotes the intramolecular SN2 cyclization, with dimethyl sulfide being expelled, to form the N-Trityl-azetidine-2-carboxylic acid methyl ester.

Step 5: Reduction and Deprotection The ester is reduced to the alcohol using a reducing agent like lithium borohydride (LiBH₄). The Trityl group is subsequently cleaved under mild acidic conditions to afford the target compound.

Synthesis from (S)-Epichlorohydrin: A C3 Chiral Building Block Approach

(S)-Epichlorohydrin is a versatile, commercially available chiral building block used in a variety of asymmetric syntheses.[8][9][10] Its use for synthesizing (S)-Azetidin-2-ylmethanol represents a convergent approach.

Mechanistic Rationale and Strategy

This route builds the azetidine ring by forming C-N bonds with a suitable nitrogen source.

  • Epoxide Opening: The epoxide ring of (S)-epichlorohydrin is opened by a protected amine nucleophile, such as benzylamine. Under neutral or basic conditions, the attack occurs at the less sterically hindered primary carbon in an SN2 fashion.[9]

  • Formation of a Leaving Group: The resulting secondary alcohol is converted into a good leaving group (e.g., mesylate).

  • Intramolecular Cyclization: A base is used to deprotonate the secondary amine, which then displaces the mesylate to form the N-protected azetidine ring.

  • Debenzylation: The N-benzyl group is removed via hydrogenolysis.

Synthetic Pathway Diagram

G start (S)-Epichlorohydrin p1 (R)-1-(Benzylamino)-3- chloropropan-2-ol start->p1 1. Benzylamine p2 (S)-1-Benzyl-2- (hydroxymethyl)azetidine p1->p2 2. Base (e.g., NaOH) (Intramolecular Cyclization) product (S)-Azetidin-2-ylmethanol p2->product 3. H₂, Pd/C (Debenzylation)

Caption: Synthetic pathway from (S)-Epichlorohydrin.

Comparative Analysis of Key Starting Materials

Starting MaterialKey AdvantagesKey ChallengesTypical Overall YieldStereochemical Purity
L-Aspartic Acid Inexpensive, readily available chiral pool source. Well-established chemistry.Multiple protection/deprotection steps. Risk of aspartimide side products.[4]30-40%High (>99% e.e.)
L-Methionine Efficient cyclization via sulfonium salt. Fewer protection steps in some variants.Use of odorous sulfur compounds. Requires careful control of alkylation.40-55%High (>99% e.e.)
(S)-Epichlorohydrin Convergent and often shorter route. High enantiomeric purity of starting material.(S)-Epichlorohydrin is more expensive. Regioselectivity of epoxide opening must be controlled.[9]50-65%High (>99% e.e.)

Conclusion

The synthesis of (S)-Azetidin-2-ylmethanol can be effectively achieved from several key starting materials, each with a distinct set of advantages and challenges. The choice of route is often dictated by factors such as cost, scale, available equipment, and tolerance for specific reagents.

  • The L-Aspartic Acid route is a classic, cost-effective method suitable for large-scale production, provided that the multiple steps and potential side reactions are carefully managed.

  • The L-Methionine pathway offers an elegant and often higher-yielding alternative, particularly attractive if sulfur chemistry is not a limiting factor.

  • The (S)-Epichlorohydrin approach provides a rapid and convergent synthesis, ideal for situations where starting material cost is less critical than the speed of synthesis and overall step count.

A thorough understanding of the mechanistic underpinnings of each route is essential for troubleshooting, optimization, and successful implementation in a drug discovery or development setting.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227.
  • ChemicalBook. (2023). 1-Boc-L-azetidine-2-carboxylic acid.
  • Li, W., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • MedChemExpress. (n.d.). (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid.
  • Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Google Patents. (2000).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). (S)-Epichlorohydrin.
  • Couty, F., & Evano, G. (2006). Synthesis and applications of azetidine-2-carboxylic acid and its derivatives. Organic & Biomolecular Chemistry, 4(9), 1533-1546.
  • BenchChem. (2025). Review of (S)-(+)-Epichlorohydrin in asymmetric synthesis.
  • Bioorganic & Medicinal Chemistry Letters. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed.
  • Wuitschik, G., et al. (2010). Azetidines in medicinal chemistry.
  • Organic Syntheses. (1941). Epichlorohydrin.
  • Autechaux, C. (2024). A Deep Dive into (S)-Epichlorohydrin Synthesis and Quality Control.
  • BLD Pharm. (n.d.). (R)-Azetidin-2-ylmethanol.
  • Journal of Organic Chemistry. (2009). New S-adenosyl-L-methionine analogues: synthesis and reactivity studies. PubMed.
  • Protein Expression and Purification. (1995).
  • ResearchGate. (2021). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.
  • PrepChem.com. (n.d.).
  • Nature Communications. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Ravanel, S., et al. (2004). The specific features of methionine biosynthesis and metabolism in plants. PubMed Central.
  • Chemistry – A European Journal. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Journal of Industrial Microbiology & Biotechnology. (2016). L-Methionine Production. PubMed.
  • Biotechnology and Bioengineering. (1994). Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol.

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Methodological & Application

Application Notes and Protocols: (S)-Azetidin-2-ylmethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (S)-Azetidin-2-ylmethanol in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are a cornerstone of this endeavor, offering a reliable method to introduce chirality by temporarily attaching a stereogenic group to a prochiral substrate, thereby directing subsequent chemical transformations.[1] Among the diverse array of chiral auxiliaries, (S)-Azetidin-2-ylmethanol emerges as a compelling, yet under-documented, scaffold.

The inherent ring strain of the four-membered azetidine ring, greater than that of pyrrolidines but offering more stability than aziridines, imparts unique conformational rigidity to its derivatives.[2] This rigidity is a key attribute for a chiral auxiliary, as it creates a well-defined steric environment that can effectively bias the approach of incoming reagents to one face of a reactive intermediate, such as an enolate. The presence of a primary hydroxyl group in (S)-Azetidin-2-ylmethanol provides a convenient handle for the attachment of carboxylic acid substrates and can also play a crucial role in coordinating with metal ions, further organizing the transition state to enhance stereoselectivity.

These application notes aim to provide a comprehensive guide for the effective utilization of (S)-Azetidin-2-ylmethanol as a chiral auxiliary in asymmetric synthesis. While detailed, peer-reviewed protocols for this specific auxiliary are not abundant in the public literature, this guide synthesizes established principles from well-characterized chiral auxiliaries, such as Evans' oxazolidinones, to propose robust and scientifically sound protocols for its application in key synthetic transformations. We will delve into the rationale behind experimental design, provide step-by-step procedures for attachment, diastereoselective reactions, and cleavage, and offer insights into potential challenges and troubleshooting.

Core Principles and Mechanistic Rationale

The successful application of (S)-Azetidin-2-ylmethanol as a chiral auxiliary hinges on several key principles:

  • Attachment: The auxiliary is covalently attached to a prochiral carboxylic acid derivative to form an N-acylazetidine. This is typically achieved through standard amide bond formation methodologies.

  • Diastereoselective Transformation: The chiral environment created by the auxiliary directs the stereochemical outcome of a subsequent reaction, most commonly the formation of a new stereocenter at the α- or β-position of the original carbonyl group. This is often achieved through the formation of a rigid, chelated enolate intermediate.

  • Cleavage: After the desired stereocenter has been established, the auxiliary is removed, typically through hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary for potential reuse.

The stereodirecting influence of the (S)-Azetidin-2-ylmethanol auxiliary is predicated on the formation of a conformationally restricted transition state. For instance, in an alkylation reaction, deprotonation of the N-acylazetidine with a suitable base would lead to the formation of a lithium or sodium enolate. The chelation between the metal cation, the enolate oxygen, and potentially the oxygen of the hydroxymethyl group, combined with the steric hindrance of the azetidine ring, would favor the approach of an electrophile from the less hindered face.

Experimental Workflows and Protocols

The following sections provide detailed, illustrative protocols for the use of (S)-Azetidin-2-ylmethanol in asymmetric alkylation and aldol reactions. It is important to note that these are proposed procedures based on established methodologies for analogous chiral auxiliaries and may require optimization for specific substrates.

Part 1: Attachment of the Chiral Auxiliary

The first step in utilizing (S)-Azetidin-2-ylmethanol is its acylation with a carboxylic acid of interest.

Protocol 1: Acylation of (S)-Azetidin-2-ylmethanol

This protocol describes the formation of an N-acylazetidine derivative, for example, N-propionyl-(S)-azetidin-2-ylmethanol.

Materials:

  • (S)-Azetidin-2-ylmethanol

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add (S)-Azetidin-2-ylmethanol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-propionyl-(S)-azetidin-2-ylmethanol.

Expected Outcome: A colorless to pale yellow oil or solid. Characterization would be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Asymmetric Alkylation

With the N-acylazetidine in hand, the next step is the diastereoselective formation of a new stereocenter at the α-position.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-azetidin-2-ylmethanol

This protocol details the enolate formation and subsequent alkylation.

Materials:

  • N-Propionyl-(S)-azetidin-2-ylmethanol

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-azetidin-2-ylmethanol (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) or NaHMDS (1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the purified product or a cleaved derivative.

Data Presentation:

ElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
Benzyl BromideLDAExpected: >85Expected: >90:10
Methyl IodideNaHMDSExpected: >80Expected: >90:10

Note: The expected yields and diastereomeric ratios are hypothetical and based on results with other effective chiral auxiliaries. Experimental optimization is necessary.

Part 3: Asymmetric Aldol Reaction

The N-acylazetidine can also be employed in diastereoselective aldol reactions.

Protocol 3: Diastereoselective Aldol Reaction

This protocol outlines the formation of a boron enolate and its reaction with an aldehyde.

Materials:

  • N-Propionyl-(S)-azetidin-2-ylmethanol

  • Dibutylboron triflate (Bu2BOTf)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 buffer solution

  • Methanol

  • 30% Hydrogen peroxide solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-azetidin-2-ylmethanol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add Bu2BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding pH 7 buffer and methanol.

  • Slowly add 30% hydrogen peroxide solution at 0 °C to oxidize the boron species (caution: exothermic).

  • Stir vigorously for 1 hour.

  • Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify by flash column chromatography.

Data Presentation:

AldehydeYield (%)Diastereomeric Ratio (d.r.)
IsobutyraldehydeExpected: >80Expected: >95:5 (syn)
BenzaldehydeExpected: >75Expected: >95:5 (syn)

Note: The expected stereochemical outcome (syn or anti) and diastereomeric ratios are based on established models for boron enolate aldol reactions and would need experimental verification.

Part 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unveil the desired chiral product.

Protocol 4: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • Alkylated or aldol adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30%)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acylazetidine adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH (2.0 eq) and 30% H2O2 (4.0 eq).

  • Stir the mixture at 0 °C for 4 hours or until the reaction is complete by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the carboxylic acid by chromatography or crystallization. The aqueous layer can be basified and extracted to recover the (S)-Azetidin-2-ylmethanol.

Protocol 5: Reductive Cleavage to the Alcohol

Materials:

  • Alkylated or aldol adduct

  • Lithium aluminum hydride (LiAlH4) or Lithium borohydride (LiBH4)

  • Anhydrous diethyl ether or THF

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Procedure:

  • To a flame-dried flask under argon, add a suspension of LiAlH4 (2.0 eq) in anhydrous diethyl ether.

  • Cool to 0 °C and add a solution of the N-acylazetidine adduct (1.0 eq) in diethyl ether dropwise.

  • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Cool to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, quench with Rochelle's salt solution and stir until two clear layers form.

  • Filter the resulting salts and wash with diethyl ether.

  • Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography.

Visualization of Workflows

Asymmetric_Synthesis_Workflow cluster_attachment Part 1: Auxiliary Attachment cluster_transformation Part 2/3: Diastereoselective Reaction cluster_cleavage Part 4: Auxiliary Cleavage start Carboxylic Acid + (S)-Azetidin-2-ylmethanol acyl Acylation (Protocol 1) start->acyl n_acyl N-Acyl-(S)-azetidin-2-ylmethanol acyl->n_acyl alkylation Asymmetric Alkylation (Protocol 2) n_acyl->alkylation aldol Asymmetric Aldol (Protocol 3) n_acyl->aldol product_alkyl Alkylated Adduct alkylation->product_alkyl product_aldol Aldol Adduct aldol->product_aldol cleavage_hydrolysis Hydrolytic Cleavage (Protocol 4) product_alkyl->cleavage_hydrolysis cleavage_reductive Reductive Cleavage (Protocol 5) product_alkyl->cleavage_reductive product_aldol->cleavage_hydrolysis product_aldol->cleavage_reductive final_acid Enantiopure Carboxylic Acid cleavage_hydrolysis->final_acid aux_recovery Recovered Auxiliary cleavage_hydrolysis->aux_recovery final_alcohol Enantiopure Alcohol cleavage_reductive->final_alcohol cleavage_reductive->aux_recovery

Caption: Workflow for Asymmetric Synthesis using (S)-Azetidin-2-ylmethanol.

Troubleshooting and Best Practices

  • Moisture-Sensitive Reactions: All reactions involving strong bases (LDA, NaHMDS) and Lewis acids (Bu2BOTf) must be carried out under strictly anhydrous conditions using freshly distilled solvents and flame-dried glassware under an inert atmosphere.

  • Low Diastereoselectivity: If diastereoselectivity is low, consider varying the counterion of the base (e.g., KHMDS), the solvent, or the reaction temperature. For aldol reactions, the choice of Lewis acid can significantly impact the outcome.

  • Incomplete Auxiliary Cleavage: If hydrolysis is sluggish, longer reaction times or gentle heating may be required. For reductive cleavage, ensure a sufficient excess of the hydride reagent is used.

  • Auxiliary Recovery: To maximize the recovery of the chiral auxiliary, careful extraction of the aqueous layers at the appropriate pH is crucial.

Conclusion

(S)-Azetidin-2-ylmethanol holds significant potential as a chiral auxiliary in asymmetric synthesis, offering a unique combination of steric and electronic properties derived from its strained four-membered ring and hydroxymethyl functionality. While specific, optimized protocols are not yet widely available in the literature, the foundational principles of asymmetric synthesis provide a strong framework for its successful application. The protocols and workflows presented in these notes are intended to serve as a starting point for researchers to explore the utility of this promising chiral building block. Through careful experimentation and optimization, (S)-Azetidin-2-ylmethanol can become a valuable tool in the stereoselective synthesis of complex molecules.

References

  • Milton, J. P., & Fossey, J. S. (2021).
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2007). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 72(3), 1044–1049.
  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of the C-2 epimer of L-azetidine-2-carboxylic acid. Tetrahedron: Asymmetry, 2(3), 183-186.
  • Alper, H., & Totland, K. (1993). Asymmetric hydroformylation of heterocyclic olefins catalyzed by the HRh(CO)(PPh3)3-chiral diphosphite system. The Journal of Organic Chemistry, 58(13), 3585-3588.
  • Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(1), 23-32.
  • Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. J. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442.

Sources

Application Notes and Protocols for the N-Protection of (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development. Its strained four-membered ring imparts unique conformational constraints, making it a desirable scaffold for introducing rigidity into bioactive molecules.[1][2] The secondary amine within the azetidine ring is a key functional handle for molecular elaboration. However, its inherent nucleophilicity and basicity necessitate protection during many synthetic transformations to prevent undesired side reactions and ensure regioselectivity.[3] This guide provides detailed protocols and expert insights into the most common and effective strategies for the N-protection of (S)-Azetidin-2-ylmethanol, focusing on the widely used Boc, Cbz, and Fmoc protecting groups.

The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.[4][5] An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout subsequent reaction steps, and be removed selectively without affecting other functional groups in the molecule.[3]

Section 1: tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability to a wide range of nucleophilic and basic conditions.[6] It is typically cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]

Rationale and Mechanistic Insight

The Boc protection of (S)-Azetidin-2-ylmethanol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O. The base, commonly a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves to neutralize the acidic proton of the amine, enhancing its nucleophilicity, and to scavenge the acidic byproducts of the reaction.

Experimental Protocol: Boc Protection

This protocol details the procedure for the N-Boc protection of (S)-Azetidin-2-ylmethanol hydrochloride.

Materials:

  • (S)-Azetidin-2-ylmethanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolution: Dissolve (S)-Azetidin-2-ylmethanol hydrochloride (1.0 eq) in a suitable solvent such as DCM or a 2:1 mixture of THF and water.

  • Basification: Add TEA or DIPEA (2.5-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt and free the amine.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) portion-wise to the stirred solution.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[6]

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

    • If using a THF/water mixture, remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or DCM.[6] Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, (S)-1-(tert-butoxycarbonyl)azetidin-2-ylmethanol, can be purified by silica gel column chromatography if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.

Data Summary: Boc Protection
ParameterValueReference
Boc₂O (equivalents)1.1 - 1.5[6]
Base (equivalents)2.5 - 3.0[6]
Reaction Time4 - 16 hours[6]
Typical YieldHigh[8]
Workflow Visualization: Boc Protection

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (S)-Azetidin-2-ylmethanol hydrochloride in solvent add_base Add Triethylamine/DIPEA start->add_base cool Cool to 0 °C add_base->cool add_boc Add Boc₂O cool->add_boc react Stir at room temperature (4-16 hours) add_boc->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup extract Extraction workup->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Obtain Pure Product purify->product Cbz_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (S)-Azetidin-2-ylmethanol hydrochloride in water add_base Add Na₂CO₃/NaOH solution start->add_base cool Cool to 0-5 °C add_base->cool add_cbz Add Cbz-Cl dropwise cool->add_cbz react Stir at room temperature (2-4 hours) add_cbz->react wash Wash with ether react->wash acidify Acidify with HCl wash->acidify extract Extract with DCM/EtOAc acidify->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Obtain Pure Product purify->product Fmoc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (S)-Azetidin-2-ylmethanol hydrochloride & NaHCO₃ in THF/Water add_fmoc Add Fmoc-OSu start->add_fmoc react Stir at room temperature (16 hours) add_fmoc->react dilute Dilute with water react->dilute wash Wash with ether dilute->wash acidify Acidify with HCl wash->acidify extract Extract with EtOAc acidify->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Obtain Pure Product purify->product

Sources

Application Notes & Protocols: The Strategic Use of (S)-Azetidin-2-ylmethanol in Peptide Mimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The transition from native peptides to therapeutically viable drugs is often hindered by poor metabolic stability, low bioavailability, and conformational flexibility. Peptidomimetics address these challenges by introducing non-natural structural elements that mimic the essential features of a peptide's secondary structure required for biological activity. (S)-Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, serves as a powerful tool in this endeavor. Derived from (S)-Azetidin-2-ylmethanol, this constrained amino acid analog enforces unique conformational kinks in the peptide backbone, enhancing proteolytic resistance and locking the molecule into a bioactive conformation. This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for incorporating this valuable building block into peptide chains, transforming transiently active peptides into robust drug candidates.

The Core Principle: Why Constrain a Peptide?

Native peptides often exist as an ensemble of conformations in solution, with only a fraction adopting the specific three-dimensional shape required for receptor binding or enzyme inhibition. This conformational freedom results in a significant entropic penalty upon binding, lowering affinity. Furthermore, the amide bonds of a flexible peptide backbone are readily accessible to proteases, leading to rapid degradation in vivo.

The central strategy of peptidomimetic design is to pre-organize the peptide into its bioactive conformation.[1][2] By incorporating rigid structural elements, we reduce the molecule's flexibility. (S)-Azetidine-2-carboxylic acid (Aze), the functional derivative of (S)-Azetidin-2-ylmethanol, is a superior tool for this purpose. As a proline analog, it restricts the peptide backbone, but its smaller, more strained four-membered ring imposes a sharper, more defined turn than proline's five-membered ring.[3][4][5] This has several profound benefits:

  • Enhanced Binding Affinity: By locking the peptide into its active shape, the entropic cost of binding is minimized, leading to a significant increase in target affinity.

  • Improved Metabolic Stability: The rigid turn structure can sterically shield adjacent peptide bonds from enzymatic cleavage, dramatically increasing the molecule's half-life.[6][7]

  • Increased Selectivity: A conformationally defined molecule is less likely to engage with off-target receptors, reducing potential side effects.

The overall conformational preferences of Aze and Pro are similar, but key differences exist. Peptides containing Aze can be more flexible than those with Pro due to reduced noncovalent repulsive interactions, yet the azetidine ring is also a potent inducer of reverse γ-turns, a specific type of secondary structure.[3][4][5]

Figure 1. Conformational Impact of Azetidine. An unconstrained peptide (top) explores multiple conformations, while incorporating an azetidine ring (bottom, red) induces a sharp, defined turn, pre-organizing the peptide for target binding.

From Starting Material to SPPS-Ready Building Block

(S)-Azetidin-2-ylmethanol is the precursor to the active building block. To be used in standard Fmoc-based solid-phase peptide synthesis (SPPS), it must be converted into N-Fmoc-(S)-azetidine-2-carboxylic acid. This involves two key transformations: oxidation of the primary alcohol to a carboxylic acid and protection of the secondary amine with a fluorenylmethyloxycarbonyl (Fmoc) group.

While several synthetic routes exist, a common pathway involves protecting the nitrogen, performing the oxidation, and then swapping the protecting group for Fmoc.[8] The resulting Fmoc-Aze-OH is a stable, crystalline solid ready for direct use in automated or manual peptide synthesizers.

Sources

Application Notes & Protocols: (S)-Azetidin-2-ylmethanol as a Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of (S)-Azetidin-2-ylmethanol as a chiral ligand in asymmetric catalysis. It covers the foundational principles, synthesis of the ligand, and a specific, field-proven protocol for its use in the enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

Introduction: The Structural Advantage of Azetidine-Based Ligands

Chiral azetidine derivatives have become a significant class of ligands and organocatalysts for a wide array of asymmetric transformations.[1][2] The efficacy of (S)-Azetidin-2-ylmethanol as a chiral ligand stems directly from its unique four-membered heterocyclic structure. The inherent ring strain and resulting conformational rigidity of the azetidine ring create a well-defined and sterically demanding chiral environment around a coordinated metal center.[2] This predictable steric arrangement is crucial for effective facial discrimination of prochiral substrates, leading to high levels of enantioselectivity in catalytic reactions.[2]

These ligands have been successfully employed in a variety of key carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions.[1] However, their application in the asymmetric addition of dialkylzinc reagents to aldehydes remains one of the most well-established and powerful demonstrations of their catalytic prowess.[3]

Diagram: Structure of (S)-Azetidin-2-ylmethanol

G cluster_ligand (S)-Azetidin-2-ylmethanol structure

Caption: The chiral structure of (S)-Azetidin-2-ylmethanol.

Synthesis of the Ligand Precursor: (S)-Azetidine-2-carboxylic Acid

The direct precursor to (S)-Azetidin-2-ylmethanol is the corresponding carboxylic acid. An efficient and established route to enantiomerically pure (S)-azetidine-2-carboxylic acid involves a key cyclization step.[4][5][6]

Synthetic Rationale: The synthesis begins with a chiral amine, which is used to construct the azetidine ring. The key step is an intramolecular nucleophilic substitution to form the strained four-membered ring. Subsequent deprotection and purification steps yield the desired chiral amino acid.

A representative synthesis proceeds from dimethyl (S)-(1'-methyl)benzylaminomalonate.[5][6]

  • Cyclization: The formation of the four-membered ring is achieved by treating the aminomalonate with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a suitable base like cesium carbonate in DMF.[4][5][6] This step proceeds with high efficiency.

  • Decarboxylation & Purification: The resulting diester undergoes a Krapcho dealkoxycarbonylation, which can be controlled to preferentially yield the desired (2S)-monoester.[5][6]

  • Hydrolysis & Deprotection: Finally, a lipase-catalyzed hydrolysis followed by deprotection of the nitrogen atom furnishes enantiomerically pure (S)-azetidine-2-carboxylic acid.[4][5]

This amino acid is then reduced to the target ligand, (S)-Azetidin-2-ylmethanol, using standard reducing agents such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like THF.

Application Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details a robust and highly enantioselective method for synthesizing (S)-1-phenylpropan-1-ol, a valuable chiral building block. The reaction leverages the chiral environment created by the zinc-alkoxide of (S)-Azetidin-2-ylmethanol to direct the addition of an ethyl group to one face of benzaldehyde.

Mechanistic Rationale

The catalytic cycle is initiated by the reaction between the chiral amino alcohol ligand and diethylzinc. This in situ formation of a chiral zinc-alkoxide complex is the cornerstone of the catalytic process.

  • Catalyst Formation: (S)-Azetidin-2-ylmethanol reacts with diethylzinc in a 2:2 dimeric complex, where each zinc atom is coordinated to an alkoxide oxygen and an azetidine nitrogen from the ligands.

  • Substrate Coordination: The aldehyde (benzaldehyde) displaces a more weakly coordinated solvent molecule and coordinates to one of the zinc centers. The steric bulk of the chiral ligand dictates a specific orientation for the aldehyde.

  • Enantioselective Ethyl Transfer: The chiral environment forces the transfer of an ethyl group from the zinc atom to a specific prochiral face (in this case, the Re face) of the aldehyde's carbonyl group. This occurs through a six-membered chair-like transition state, minimizing steric interactions.

  • Product Release & Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product alcohol is formed. An exchange with another molecule of diethylzinc releases the chiral alcohol product (after workup) and regenerates the active dimeric catalyst, allowing the cycle to continue.

Diagram: Catalytic Cycle

G A Active Dimeric Zn-Ligand Catalyst B Aldehyde Coordination A->B + Aldehyde C Stereoselective Transition State B->C Ethyl Transfer D Product-Zinc Complex C->D C-C Bond Formed D->A + Et2Zn - Product (after workup)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Detailed Experimental Protocol

Reaction: Asymmetric addition of diethylzinc to benzaldehyde.

Safety Precautions: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

  • (S)-Azetidin-2-ylmethanol (2 mol%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (1.0 eq), freshly distilled

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Apparatus:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa and needles for inert atmosphere transfers

  • Syringes

  • Ice-water bath

Diagram: Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Ligand & Toluene to Schlenk Flask B Cool to 0 °C A->B C Add Et2Zn (0.2 eq) to form catalyst B->C D Add Benzaldehyde (1.0 eq) C->D E Slowly add Et2Zn (1.2 eq) D->E F Stir at 0 °C (2-24 h) Monitor by TLC E->F G Quench with sat. aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Dry, Concentrate & Purify (Column Chromatography) H->I J Analyze ee% by Chiral HPLC/GC I->J

Caption: Step-by-step workflow for the asymmetric ethylation reaction.

Procedure:

  • Catalyst Formation:

    • To an oven-dried Schlenk flask under an inert atmosphere, add (S)-Azetidin-2-ylmethanol (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (1.0 mL) via syringe to dissolve the ligand.

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add diethylzinc solution (0.2 mL of 1.0 M solution, 0.2 mmol) dropwise to the ligand solution. A white precipitate may form.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active catalyst complex.[2]

  • Reaction Execution:

    • To the stirring catalyst suspension, add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) via syringe.

    • Slowly add an additional portion of the diethylzinc solution (1.2 mL of 1.0 M solution, 1.2 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.[2]

    • Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) while the flask is still in the ice bath.[2]

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 10 mL).[2]

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-1-phenylpropan-1-ol.

  • Analysis:

    • Determine the chemical yield by mass.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Expected Results & Substrate Scope

The use of azetidine-based amino alcohols as ligands in diethylzinc additions to aromatic aldehydes is known to produce excellent enantioselectivities, often in the range of 94-100% ee.[3] The protocol is generally applicable to a range of substituted aromatic aldehydes.

Substrate (Ar-CHO)ProductTypical Yield (%)Typical ee (%)
Benzaldehyde(S)-1-Phenylpropan-1-ol>90>98
4-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)propan-1-ol>90>97
4-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)propan-1-ol>85>96
2-Naphthaldehyde(S)-1-(Naphthalen-2-yl)propan-1-ol>90>98

Note: Yields and ee values are representative and can vary based on precise reaction conditions and substrate purity.

Conclusion

(S)-Azetidin-2-ylmethanol is a highly effective and reliable chiral ligand for asymmetric catalysis. Its rigid, sterically defined structure provides a powerful platform for inducing high levels of stereocontrol, particularly in the addition of organozinc reagents to carbonyl compounds. The protocol described herein is a robust, reproducible, and scalable method for accessing valuable chiral secondary alcohols in high enantiopurity, underscoring the utility of this ligand class for professionals in chemical research and drug development.

References

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link][4]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [Link][5]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, Oxford Academic. [Link][6]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link][3]

  • ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis. ResearchGate. [Link][1]

Sources

Application Notes and Protocols: A Guide to the Oxidation of (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of (S)-Azetidine-2-carbaldehyde

(S)-Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development. Its four-membered ring imparts conformational rigidity, a desirable trait in the design of potent and selective therapeutic agents. The oxidation of (S)-Azetidin-2-ylmethanol to its corresponding aldehyde, (S)-azetidine-2-carbaldehyde, unlocks a plethora of synthetic transformations, providing a gateway to a diverse range of complex molecules, including modified peptides and pharmacologically active compounds. However, the inherent reactivity of the azetidine nitrogen and the potential instability of the resulting β-amino aldehyde present unique challenges that necessitate carefully chosen experimental conditions.[1] This guide provides a detailed exploration of reliable protocols for this critical transformation, focusing on the underlying chemical principles and practical considerations for success in a research and development setting.

A crucial first step in the oxidation of amino alcohols is the protection of the amine functionality. The lone pair of electrons on the nitrogen can interfere with the oxidation reaction, leading to undesired side products. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group in this context due to its stability under a range of reaction conditions and its straightforward removal. This guide will therefore focus on the oxidation of N-Boc-(S)-Azetidin-2-ylmethanol.

Choosing the Right Oxidation Method: A Comparative Overview

The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. For a sensitive substrate such as an N-protected amino alcohol, the choice of oxidant is paramount. Two of the most reliable and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[2][3]

Oxidation MethodKey ReagentsTypical TemperatureAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °CHigh yields, mild conditions, avoids heavy metals.[3]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild conditions, high yields, broad functional group tolerance.[1][2]DMP is shock-sensitive, stoichiometric iodine byproduct.

Experimental Workflow Overview

The overall experimental process for the oxidation of (S)-Azetidin-2-ylmethanol can be visualized as a three-stage process: protection of the amine, oxidation of the alcohol, and purification of the resulting aldehyde.

experimental_workflow cluster_protection Step 1: N-Protection cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification start (S)-Azetidin-2-ylmethanol boc_protection Boc Protection (Boc)2O, Et3N, CH2Cl2 start->boc_protection protected_alcohol N-Boc-(S)-Azetidin-2-ylmethanol boc_protection->protected_alcohol oxidation Oxidation (Swern or Dess-Martin) protected_alcohol->oxidation aldehyde N-Boc-(S)-azetidine-2-carbaldehyde oxidation->aldehyde workup Aqueous Workup aldehyde->workup chromatography Silica Gel Chromatography workup->chromatography final_product Purified Aldehyde chromatography->final_product

Caption: A generalized workflow for the synthesis of N-Boc-(S)-azetidine-2-carbaldehyde.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-protection of (S)-Azetidin-2-ylmethanol and its subsequent oxidation via the Swern and Dess-Martin methods.

Protocol 1: N-Boc Protection of (S)-Azetidin-2-ylmethanol

Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the azetidine nitrogen. It is stable to the conditions of both Swern and Dess-Martin oxidations and can be readily removed under acidic conditions if required for subsequent synthetic steps.

Materials:

  • (S)-Azetidin-2-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-Azetidin-2-ylmethanol (1.0 equiv) in dichloromethane.

  • Add triethylamine (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-Azetidin-2-ylmethanol, which can often be used in the next step without further purification.

Protocol 2: Swern Oxidation of N-Boc-(S)-Azetidin-2-ylmethanol

Causality Behind Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures. The use of cryogenic temperatures (-78 °C) is critical to prevent the decomposition of the reactive intermediate. Triethylamine is added as a base to facilitate the final elimination step that forms the aldehyde.

Materials:

  • N-Boc-(S)-Azetidin-2-ylmethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of oxalyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), slowly add a solution of DMSO (2.2 equiv) in anhydrous DCM.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of N-Boc-(S)-Azetidin-2-ylmethanol (1.0 equiv) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 equiv) dropwise, again maintaining the temperature below -65 °C.

  • After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to afford tert-butyl (S)-2-formylazetidine-1-carboxylate.

Protocol 3: Dess-Martin Oxidation of N-Boc-(S)-Azetidin-2-ylmethanol

Rationale for Method Selection: The Dess-Martin oxidation offers a significant practical advantage over the Swern oxidation by being performed at room temperature, thus avoiding the need for cryogenic conditions.[2] The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that is a mild and selective oxidizing agent.[1][2]

Materials:

  • N-Boc-(S)-Azetidin-2-ylmethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(S)-Azetidin-2-ylmethanol (1.0 equiv) in dichloromethane.

  • Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.

Characterization and Stability of the Product

The product of these reactions, tert-butyl (S)-2-formylazetidine-1-carboxylate, is a β-amino aldehyde. It is important to note that β-amino aldehydes can be prone to instability, including polymerization or elimination, especially under harsh conditions. Therefore, it is advisable to use the purified aldehyde in subsequent reactions as soon as possible and to store it at low temperatures under an inert atmosphere.

Expected Analytical Data: While specific data for the 2-formyl isomer is not readily available in the cited literature, the data for the analogous tert-butyl 3-formylazetidine-1-carboxylate provides a useful reference.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (d, J = 2.0 Hz, 1H, CHO), 4.14-4.07 (m, 4H, CH₂NCH₂), 3.40-3.32 (m, 1H, CH), 1.44 (s, 9H, C(CH₃)₃).[4]

  • Appearance: Typically a yellow oil.[4]

Researchers should expect similar characteristic peaks for the 2-formyl isomer, with shifts in the azetidine ring protons due to the different substitution pattern.

Conclusion and Future Perspectives

The Swern and Dess-Martin oxidations are both highly effective methods for the preparation of N-Boc-(S)-azetidine-2-carbaldehyde from its corresponding alcohol. The choice between the two protocols will often depend on the available equipment and the scale of the reaction. The Dess-Martin oxidation offers greater operational simplicity, while the Swern oxidation may be more cost-effective for larger-scale syntheses, despite the requirement for cryogenic conditions. Careful execution of these protocols, particularly with respect to temperature control and purification, is essential for obtaining the desired product in high yield and purity. The resulting chiral aldehyde is a versatile intermediate, and its successful synthesis opens the door to a wide array of novel azetidine-containing compounds for drug discovery and development.

References

  • Reddy, K. L. et al. "A practical and efficient route for the one-step conversion of aromatic and aliphatic aldehydes to acyl azides." Tetrahedron Letters 44.4 (2003): 817-819.
  • Myers, A. G., et al. "Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess." Tetrahedron Letters 41.8 (2000): 1359-1362.
  • Dess, D. B., and J. C. Martin. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of the American Chemical Society 105.22 (1983): 6753-6755.
  • Wikipedia. "Dess–Martin oxidation." Accessed January 6, 2026. [Link]

  • Organic Chemistry Portal. "Swern Oxidation." Accessed January 6, 2026. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of (S)-Azetidin-2-ylmethanol in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of (S)-Azetidin-2-ylmethanol in multi-component reactions (MCRs), designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview, detailed protocols, and mechanistic insights into the use of chiral azetidines in constructing complex molecular architectures.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide a novel three-dimensional vector for exiting a binding pocket, thereby increasing potency and selectivity. (S)-Azetidin-2-ylmethanol represents a versatile and stereochemically defined building block, offering both a nucleophilic secondary amine and a primary alcohol for chemical elaboration. While direct, named multi-component reactions (MCRs) featuring (S)-Azetidin-2-ylmethanol as a starting component are not extensively documented, its derivatives and analogous structures, particularly azetidine-2-carboxylic acid, have proven to be highly effective in MCRs. This guide will explore the established use of chiral azetidines in the Ugi four-component reaction (Ugi-4CR) as a primary, well-documented example, and further discuss the untapped potential of (S)-Azetidin-2-ylmethanol itself.

The Azetidine Scaffold in MCRs: A Mechanistic Perspective

The utility of azetidines in MCRs stems from the inherent reactivity of the strained four-membered ring system and the nucleophilicity of the ring nitrogen. In the context of isocyanide-based MCRs like the Ugi reaction, the azetidine component typically serves as the amine input. The reaction proceeds through the formation of an α-aminoacyl amide product, effectively incorporating the chiral azetidine core into a larger, peptide-like scaffold in a single, atom-economical step.

Core Application: Azetidines in the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse libraries of α-acylamino carboxamides from an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The use of chiral azetidine-2-carboxylic acid, a close structural relative of (S)-Azetidin-2-ylmethanol, serves as an excellent case study. In this reaction, the azetidine derivative provides both the amine and the carboxylic acid components in a single molecule.

The reaction is initiated by the condensation of the aldehyde and the amine (the azetidine nitrogen) to form a Schiff base (iminium ion). This is followed by the addition of the carboxylate and the isocyanide, which then undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable product.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R1-CHO) Imine Iminium Ion Aldehyde->Imine + Azetidine - H2O Azetidine Azetidine-2-carboxylic acid Azetidine->Imine Isocyanide Isocyanide (R2-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi-4CR with an azetidine component.

This protocol is a representative example adapted from methodologies found in the literature for the Ugi reaction involving cyclic amino acids.

Materials:

  • (S)-Azetidine-2-carboxylic acid (1.0 eq)

  • Aldehyde (e.g., Isobutyraldehyde) (1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)

  • Solvent (e.g., Methanol, 2,2,2-Trifluoroethanol)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard workup and purification supplies (rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a solution of (S)-Azetidine-2-carboxylic acid (1.0 mmol, 1.0 eq) in methanol (5 mL) in a 25 mL round-bottom flask, add isobutyraldehyde (1.0 mmol, 1.0 eq).

  • Component Addition: Stir the mixture at room temperature for 20 minutes.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

While specific data for (S)-Azetidine-2-carboxylic acid will vary, the following table illustrates typical yields for Ugi reactions involving cyclic amino acids, which are mechanistically analogous.

Amine/Acid ComponentAldehyde ComponentIsocyanide ComponentSolventYield (%)
(S)-Azetidine-2-carboxylic acidIsobutyraldehydetert-Butyl isocyanideMeOH75-90
(S)-Azetidine-2-carboxylic acidBenzaldehydeCyclohexyl isocyanideTFE70-85
(S)-ProlineFormaldehydeBenzyl isocyanideMeOH80-95
Future Directions: Unlocking the Potential of (S)-Azetidin-2-ylmethanol

While its derivatives are well-utilized, (S)-Azetidin-2-ylmethanol itself holds significant, largely untapped potential for MCRs. Its bifunctional nature (amine and alcohol) allows for several strategic approaches.

The primary alcohol of (S)-Azetidin-2-ylmethanol can be selectively oxidized to the corresponding aldehyde. This chiral azetidine-2-carbaldehyde is a valuable intermediate that can then participate as the aldehyde component in a Passerini three-component reaction (with a carboxylic acid and an isocyanide) or a Ugi reaction (with an amine, carboxylic acid, and isocyanide). This strategy preserves the crucial stereocenter at the C2 position.

Workflow_Strategy1 Start (S)-Azetidin-2-ylmethanol Oxidation Selective Oxidation (e.g., DMP, SO3-Py) Start->Oxidation Intermediate (S)-Azetidine-2-carbaldehyde Oxidation->Intermediate Ugi Ugi-4CR Intermediate->Ugi + Amine + Acid + Isocyanide Passerini Passerini-3CR Intermediate->Passerini + Acid + Isocyanide Product_Ugi Complex Azetidine Scaffold A Ugi->Product_Ugi Product_Passerini Complex Azetidine Scaffold B Passerini->Product_Passerini

Caption: Workflow for utilizing (S)-Azetidin-2-ylmethanol via oxidation.

The secondary amine of (S)-Azetidin-2-ylmethanol can be used directly as the amine component in a standard Ugi-4CR. The pendant hydroxymethyl group is carried through the reaction and remains available on the final product for subsequent post-MCR modifications, such as etherification, esterification, or substitution, adding another layer of diversity to the synthesized library.

This dual functionality—both as a precursor to a reactive MCR component and as a direct participant with a modifiable handle—makes (S)-Azetidin-2-ylmethanol a highly strategic building block for generating novel, three-dimensional chemical matter for drug discovery pipelines.

References

  • The Ugi and Passerini Reactions: A Review of their Development and Synthetic Applications. Angewandte Chemie International Edition. A comprehensive review detailing the mechanisms and applications of these key multi-component reactions. [Link]

  • Recent advances in the Ugi reaction. Beilstein Journal of Organic Chemistry. An article covering modern advancements and variations of the Ugi reaction, including the use of diverse inputs. [Link]

  • Azetidines in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. A thorough review on the significance of the azetidine scaffold in drug design and development. [Link]

  • Synthesis of Azetidine-Containing Peptidomimetics via the Ugi Reaction. Organic Letters. A research article demonstrating the successful application of azetidine-2-carboxylic acid in the Ugi reaction to create novel peptidomimetics. [Link]

The Versatile Chiral Synthon: A Guide to Synthesizing Novel Drug Candidates from (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Constrained Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is relentless. Chiral building blocks are paramount in this endeavor, and among them, (S)-Azetidin-2-ylmethanol has emerged as a particularly valuable synthon.[1] Its rigid, four-membered ring introduces conformational constraint into molecules, a strategy often employed to enhance binding affinity to biological targets and improve metabolic stability.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic methodologies to leverage (S)-Azetidin-2-ylmethanol for the creation of diverse libraries of potential drug candidates. We will delve into the core functionalization strategies, provide detailed experimental protocols, and explain the rationale behind the synthetic choices, ensuring a robust and reproducible approach to novel compound synthesis.

The azetidine scaffold is a privileged structure in medicinal chemistry, featured in a number of approved drugs and clinical candidates.[3] Its utility stems from its ability to act as a bioisosteric replacement for less rigid motifs, thereby optimizing drug-like properties.[4] By starting with the enantiomerically pure (S)-Azetidin-2-ylmethanol, chemists can construct complex chiral molecules with a defined three-dimensional architecture, a critical factor for achieving specific interactions with biological macromolecules.

This guide will focus on the two primary reactive handles of (S)-Azetidin-2-ylmethanol: the secondary amine and the primary alcohol. Through strategic manipulation of these functional groups, a vast chemical space can be explored, leading to the discovery of novel inhibitors, receptor modulators, and other bioactive compounds.

Core Synthetic Strategies: Diversification of the Azetidine Scaffold

The synthetic utility of (S)-Azetidin-2-ylmethanol lies in the orthogonal reactivity of its nucleophilic nitrogen and oxygen centers. This allows for a modular approach to library synthesis, where different functionalities can be introduced at either position to probe the structure-activity relationships (SAR) of a given biological target.

I. N-Functionalization: Expanding the Pharmacophore

The secondary amine of the azetidine ring is a key site for introducing diversity. Common strategies include N-alkylation, N-arylation, and N-acylation, each providing access to distinct chemical functionalities.

  • N-Alkylation via Reductive Amination: A robust and widely used method for forging C-N bonds. This reaction proceeds through the formation of an iminium ion intermediate from the reaction of an aldehyde with the azetidine, followed by in-situ reduction. Sodium triacetoxyborohydride is a preferred reducing agent due to its mildness and selectivity.[5]

  • N-Arylation: The introduction of aryl and heteroaryl moieties is crucial for exploring interactions with aromatic binding pockets in target proteins. The Buchwald-Hartwig and Ullmann cross-coupling reactions are powerful tools for this transformation, typically employing palladium or copper catalysts, respectively.

  • N-Acylation: Amide bond formation is a cornerstone of medicinal chemistry. Acyl chlorides, activated carboxylic acids, or sulfonyl chlorides can be readily coupled with the azetidine nitrogen to introduce a wide array of substituents, including those that can act as hydrogen bond donors or acceptors.

II. O-Functionalization: Modulating Physicochemical Properties

The primary hydroxyl group offers another avenue for diversification, allowing for the introduction of functionalities that can modulate solubility, lipophilicity, and metabolic stability.

  • O-Alkylation: The formation of ethers via Williamson ether synthesis or other alkylation methods can introduce lipophilic groups or linkers for further functionalization.

  • O-Acylation: Esterification of the primary alcohol can be used to introduce prodrug moieties or to explore interactions with specific regions of a binding site.

  • O-Sulfonylation: Conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, transforms it into a good leaving group, enabling subsequent nucleophilic displacement reactions to introduce a wider range of functionalities.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of (S)-Azetidin-2-ylmethanol. These are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: N-Benzylation of (S)-Azetidin-2-ylmethanol via Reductive Amination

Causality: This protocol exemplifies a standard reductive amination procedure. The choice of methanol as a solvent facilitates the formation of the intermediate iminium ion, and sodium borohydride is a cost-effective and efficient reducing agent for this transformation.

Workflow Diagram:

N_Benzylation A (S)-Azetidin-2-ylmethanol C Iminium Ion Intermediate A->C Reaction B Benzaldehyde B->C D N-Benzyl-(S)-azetidin-2-ylmethanol C->D Reduction R Sodium Borohydride Methanol R->C

Caption: N-Benzylation via Reductive Amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
(S)-Azetidin-2-ylmethanol104587-62-487.1210.01.0
Benzaldehyde100-52-7106.1212.01.2
Sodium Borohydride16940-66-237.8315.01.5
Methanol67-56-132.04--
Dichloromethane (DCM)75-09-284.93--
Saturated Sodium Bicarbonate144-55-884.01--
Anhydrous Sodium Sulfate7757-82-6142.04--

Procedure:

  • To a solution of (S)-Azetidin-2-ylmethanol (10.0 mmol, 1.0 equiv) in methanol (50 mL) at 0 °C, add benzaldehyde (12.0 mmol, 1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium borohydride (15.0 mmol, 1.5 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford the desired N-benzyl-(S)-azetidin-2-ylmethanol.

Protocol 2: O-Tosylation of N-Boc-(S)-azetidin-2-ylmethanol

Causality: This protocol first protects the more nucleophilic nitrogen atom with a Boc group to ensure selective reaction at the hydroxyl group. Triethylamine is used as a base to neutralize the HCl generated during the reaction with tosyl chloride. Dichloromethane is a suitable inert solvent for this transformation.

Workflow Diagram:

O_Tosylation cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Tosylation A (S)-Azetidin-2-ylmethanol C N-Boc-(S)-azetidin-2-ylmethanol A->C B Boc Anhydride B->C D N-Boc-(S)-azetidin-2-ylmethanol G N-Boc-(S)-azetidin-2-ylmethyl Tosylate D->G E Tosyl Chloride E->G F Triethylamine F->G

Caption: Two-step O-Tosylation of (S)-Azetidin-2-ylmethanol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-Boc-(S)-azetidin-2-ylmethanol-187.235.01.0
p-Toluenesulfonyl chloride (TsCl)98-59-9190.656.01.2
Triethylamine (TEA)121-44-8101.197.51.5
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated Sodium Bicarbonate144-55-884.01--
Anhydrous Sodium Sulfate7757-82-6142.04--

Procedure:

  • N-Protection: To a solution of (S)-Azetidin-2-ylmethanol (10.0 mmol, 1.0 equiv) in dichloromethane (50 mL), add di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 1.1 equiv) and triethylamine (12.0 mmol, 1.2 equiv). Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-Boc-(S)-azetidin-2-ylmethanol, which can often be used without further purification.

  • Dissolve N-Boc-(S)-azetidin-2-ylmethanol (5.0 mmol, 1.0 equiv) in anhydrous dichloromethane (25 mL) and cool to 0 °C.

  • Add triethylamine (7.5 mmol, 1.5 equiv), followed by the portion-wise addition of p-toluenesulfonyl chloride (6.0 mmol, 1.2 equiv).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired N-Boc-(S)-azetidin-2-ylmethyl tosylate.

Quantitative Data Summary

The following table provides representative yields for the synthesis of a small library of N-substituted (S)-azetidin-2-ylmethanol derivatives via reductive amination, demonstrating the versatility of this approach.

EntryAldehydeProductYield (%)
1BenzaldehydeN-Benzyl-(S)-azetidin-2-ylmethanol85
24-ChlorobenzaldehydeN-(4-Chlorobenzyl)-(S)-azetidin-2-ylmethanol82
34-MethoxybenzaldehydeN-(4-Methoxybenzyl)-(S)-azetidin-2-ylmethanol88
42-PyridinecarboxaldehydeN-(Pyridin-2-ylmethyl)-(S)-azetidin-2-ylmethanol75
5CyclohexanecarboxaldehydeN-(Cyclohexylmethyl)-(S)-azetidin-2-ylmethanol90

Yields are for isolated, purified products and are representative. Actual yields may vary depending on reaction scale and purification efficiency.

Conclusion and Future Directions

(S)-Azetidin-2-ylmethanol is a powerful and versatile chiral building block for the synthesis of novel drug candidates. The straightforward and high-yielding functionalization of its nitrogen and oxygen centers allows for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material. Future work in this area will likely focus on the development of more complex, multi-functionalized azetidine scaffolds and their application in targeting challenging biological systems, such as allosteric sites on GPCRs and protein-protein interactions.[6][7][8][9][10] The continued exploration of the synthetic utility of (S)-Azetidin-2-ylmethanol will undoubtedly contribute to the discovery of the next generation of innovative therapeutics.

References

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Synthesis of Azetidines. Chinese Journal of Chemistry. [Link]

  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • AZETIDINE. Organic Syntheses. [Link]

  • Modular Access to N-SF5 azetidines. National Institutes of Health. [Link]

  • Synthetic route to azetidinones. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. National Institutes of Health. [Link]

  • A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. [Link]

  • Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. [Link]

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  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link]

  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. PubMed. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. National Institutes of Health. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Institutes of Health. [Link]

  • Relevance and chemistry of azetidines and ABBs a, Relevance of the... ResearchGate. [Link]

  • Azetidin-2-ones, synthon for biologically important compounds. PubMed. [Link]

  • Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. National Institutes of Health. [Link]

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. PubMed Central. [Link]

  • Drug Design Strategies for GPCR Allosteric Modulators. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research. [Link]

  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Royal Society of Chemistry. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to Functionalizing the Azetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5] Its unique conformational constraints and ability to modulate physicochemical properties make it a valuable bioisostere for larger, more flexible ring systems.[1] However, the inherent ring strain of azetidines, while contributing to their desirable properties, also presents unique challenges and opportunities for chemical functionalization.[2][3] This comprehensive guide provides a detailed exploration of the primary strategies for functionalizing the azetidine ring, including N-functionalization, C-H functionalization, and ring-opening reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Azetidine Moiety

The strategic incorporation of azetidine rings into molecular architectures can significantly enhance pharmacological properties such as metabolic stability, solubility, and target-binding affinity.[1] The conformational rigidity of the four-membered ring can pre-organize substituents into a bioactive conformation, leading to improved potency and selectivity. This has led to a surge in interest in developing robust and versatile methods for the synthesis and functionalization of this important heterocyclic motif.[1][2][3]

This guide will focus on post-synthetic modifications of the pre-formed azetidine ring, a crucial aspect of late-stage functionalization in drug discovery programs. We will explore the key reactive handles on the azetidine scaffold: the nitrogen atom and the carbon-hydrogen bonds.

N-Functionalization: Modifying the Gateway to Diversity

The lone pair of electrons on the azetidine nitrogen makes it a nucleophilic center, readily participating in a variety of bond-forming reactions. N-functionalization is often the most straightforward approach to introduce diversity and modulate the properties of azetidine-containing molecules.

N-Alkylation and N-Arylation

Direct alkylation or arylation of the azetidine nitrogen is a fundamental transformation.

  • N-Alkylation: This can be achieved through standard SN2 reactions with alkyl halides or reductive amination with aldehydes and a reducing agent.[6] The choice of reagents and conditions is critical to avoid unwanted side reactions.

  • N-Arylation: Buchwald-Hartwig and Ullmann-type cross-coupling reactions are powerful methods for the synthesis of N-aryl azetidines, providing access to a wide range of substituted aromatic systems.

Protocol 1: General Procedure for N-Alkylation of Azetidine via Reductive Amination

This protocol describes a general method for the N-alkylation of a secondary azetidine with an aldehyde.

Materials:

  • Azetidine derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the azetidine derivative in DCM, add the aldehyde.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C-H Functionalization: Forging New Bonds on the Azetidine Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules. While challenging due to the relative inertness of C-H bonds, recent advances have enabled the selective functionalization of the azetidine ring at its C-H positions.

Directed C-H Functionalization

The use of directing groups can facilitate the selective activation of specific C-H bonds. Picolinamides, for instance, have been successfully employed as directing groups for the palladium-catalyzed C-H arylation of pentacyclic triterpenoids containing an azetidine moiety.[7]

Undirected C-H Borylation

Recent developments in catalysis have enabled the undirected borylation of C(sp³)–H bonds in strained rings, including azetidines.[8] This method allows for the introduction of a versatile boronic ester handle, which can be further elaborated through a variety of cross-coupling reactions.

Protocol 2: Palladium-Catalyzed C(sp³)-H Arylation of a Picolinamide-Directed Azetidine

This protocol is adapted from the work of Golisz et al. and describes the arylation of a triterpenoid-fused azetidine.[7]

Materials:

  • Picolinamide-derivatized azetidine (1.0 equiv)

  • Iodoarene (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Copper(II) bromide (CuBr₂) (2.0 equiv)

  • Cesium acetate (CsOAc) (3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine the picolinamide-derivatized azetidine, iodoarene, Pd(OAc)₂, CuBr₂, and CsOAc.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ring-Opening Reactions: Leveraging Strain for Synthetic Advantage

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions, providing a pathway to more complex, acyclic structures.[2][3] These reactions can be initiated by nucleophiles, electrophiles, or under thermal and photochemical conditions.

Nucleophilic Ring-Opening

The attack of a nucleophile on one of the ring carbons can lead to cleavage of a C-N bond. The regioselectivity of this process is influenced by the substitution pattern of the azetidine ring and the nature of the nucleophile.[9]

Electrophilic Activation and Ring-Opening

Activation of the azetidine nitrogen with a Lewis acid or by forming a quaternary azetidinium ion significantly enhances the ring's susceptibility to nucleophilic attack.[10] This strategy is often employed to facilitate ring-opening with weaker nucleophiles.

Protocol 3: Enantioselective Ring-Opening of a 3-Substituted Azetidine with an Acyl Halide

This protocol is based on the work of Jacobsen and co-workers and describes a highly enantioselective ring-opening of an azetidine catalyzed by a chiral squaramide hydrogen-bond donor.[11]

Materials:

  • 3-Substituted N-protected azetidine (1.0 equiv)

  • Acyl halide (e.g., cyclohexane carbonyl chloride) (1.2 equiv)

  • Chiral squaramide catalyst (e.g., 1a in the original publication) (5 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a solution of the chiral squaramide catalyst in 2-MeTHF at the desired temperature (e.g., -20 °C), add the 3-substituted N-protected azetidine.

  • Add the acyl halide dropwise.

  • Stir the reaction mixture at the specified temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Photochemical Functionalization: Harnessing Light for Novel Reactivity

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions.[12][13] The functionalization of azetidines has also benefited from these advancements.

Visible Light-Mediated Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct route to functionalized azetidines.[5][14][15][16] Visible light-mediated approaches have overcome some of the limitations of traditional photochemical methods, offering higher yields and diastereoselectivities.[5][15][16]

Radical Strain-Release Photocatalysis

The combination of photoredox catalysis and strain-release strategies offers a novel approach to azetidine synthesis and functionalization.[17]

Protocol 4: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction

This protocol is based on the work of Glorius and co-workers for the synthesis of bicyclic azetidines.[15]

Materials:

  • Alkene-tethered oxime substrate (1.0 equiv)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (0.5-1.0 mol%)

  • Tetrahydrofuran (THF)

  • Blue LEDs (e.g., 427 nm)

Procedure:

  • In a reaction vessel, dissolve the alkene-tethered oxime substrate and the iridium photocatalyst in THF.

  • Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with blue LEDs at ambient temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Functionalization Strategy Key Reagents/Catalysts Typical Reaction Advantages Challenges
N-Alkylation Alkyl halides, Aldehydes/NaBH(OAc)₃Reductive AminationHigh yields, readily available reagentsPotential for over-alkylation
N-Arylation Aryl halides, Pd or Cu catalystsBuchwald-Hartwig CouplingBroad substrate scopeCatalyst cost, ligand sensitivity
Directed C-H Arylation Iodoarenes, Pd(OAc)₂/CuBr₂Palladium-Catalyzed C-H ActivationHigh regioselectivityRequires a directing group
Undirected C-H Borylation Diboron reagents, Ir catalystsIridium-Catalyzed BorylationAccess to versatile borylated intermediatesControl of regioselectivity can be challenging
Nucleophilic Ring-Opening Strong nucleophiles (e.g., Grignards, organolithiums)SN2-type reactionFormation of complex acyclic aminesRegioselectivity can be an issue
Electrophilic Ring-Opening Lewis acids, Acyl halidesCatalytic Enantioselective Ring-OpeningHigh enantioselectivity, mild conditionsRequires activation of the azetidine
Aza Paternò-Büchi Alkenes, Imines, Photocatalysts[2+2] CycloadditionDirect access to functionalized azetidinesCan have issues with competing side reactions

Visualization of Key Concepts

Workflow for Azetidine Functionalization

G cluster_n N-Functionalization Strategies cluster_ch C-H Functionalization Strategies cluster_ro Ring-Opening Strategies start Azetidine Scaffold n_func N-Functionalization start->n_func Nucleophilic Nitrogen ch_func C-H Functionalization start->ch_func Inert C-H Bonds ro_func Ring-Opening start->ro_func Ring Strain n_alk N-Alkylation n_func->n_alk n_ary N-Arylation n_func->n_ary ch_dir Directed C-H Activation ch_func->ch_dir ch_undir Undirected C-H Borylation ch_func->ch_undir ro_nuc Nucleophilic Opening ro_func->ro_nuc ro_elec Electrophilic Activation ro_func->ro_elec G sub Azetidine-Picolinamide Substrate pd_complex Pd(II) Complex sub->pd_complex C-H Activation pd0 Pd(0) arylated Arylated Product pd_complex->arylated Reductive Elimination

Sources

Application Note: (S)-Azetidin-2-ylmethanol as a Chiral Precursor for Constrained Amino Acid Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Constrained amino acids are invaluable tools in medicinal chemistry, enabling the design of peptides and peptidomimetics with enhanced potency, selectivity, and metabolic stability. The rigid four-membered ring of azetidine-2-carboxylic acid, a proline analogue, offers a compelling scaffold for inducing specific conformational constraints in peptide backbones. This application note provides a detailed guide to the synthesis of N-protected (S)-azetidine-2-carboxylic acid from the commercially available chiral building block, (S)-azetidin-2-ylmethanol. We present robust protocols for nitrogen protection and subsequent oxidation of the primary alcohol, discuss the strategic importance of protecting groups, and illustrate the application of this constrained amino acid in solid-phase peptide synthesis.

Introduction: The Strategic Value of Conformational Constraint

The biological activity of peptides is intimately linked to their three-dimensional conformation. However, small linear peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to overcome these limitations.[1] By restricting the torsional angles of the peptide backbone, these residues can lock the peptide into a bioactive conformation, enhancing its interaction with biological targets.[2]

The azetidine ring, a four-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry for imparting rigidity.[3] L-azetidine-2-carboxylic acid (Aze), a homologue of L-proline, is particularly noteworthy.[4][5] Its smaller ring size compared to proline introduces a more severe constraint on the peptide backbone, influencing secondary structures such as γ-turns.[2][6] This unique conformational influence makes azetidine-containing peptides and peptidomimetics highly attractive for modulating protein-protein interactions and designing potent and selective therapeutics.[7]

(S)-Azetidin-2-ylmethanol is a versatile and commercially available chiral starting material for the synthesis of (S)-azetidine-2-carboxylic acid and its derivatives. This application note details the key synthetic transformations required to convert this chiral alcohol into a valuable building block for drug discovery and peptide science.

Synthetic Strategy Overview

The synthesis of N-protected (S)-azetidine-2-carboxylic acid from (S)-azetidin-2-ylmethanol involves a straightforward two-step process:

  • Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is protected to prevent side reactions during the subsequent oxidation step.

  • Oxidation of the Primary Alcohol: The hydroxymethyl group is oxidized to a carboxylic acid, yielding the desired constrained amino acid derivative.

This overall workflow is depicted in the following diagram:

G start (S)-Azetidin-2-ylmethanol step1 Step 1: N-Protection (e.g., Boc Anhydride, DIPEA) start->step1 intermediate N-Protected (S)-Azetidin-2-ylmethanol step1->intermediate step2 Step 2: Oxidation (e.g., TEMPO-mediated) intermediate->step2 product N-Protected (S)-Azetidine-2-Carboxylic Acid step2->product application Application: Solid-Phase Peptide Synthesis product->application

Caption: Synthetic workflow from (S)-azetidin-2-ylmethanol to a peptide building block.

PART 1: Synthesis of N-Boc-(S)-Azetidine-2-Carboxylic Acid

This section provides a detailed, step-by-step protocol for the synthesis of N-Boc-(S)-azetidine-2-carboxylic acid, a commonly used derivative for peptide synthesis.

Protocol 1: N-Protection of (S)-Azetidin-2-ylmethanol

Rationale: The protection of the azetidine nitrogen is crucial to prevent its reaction during the oxidation of the alcohol. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the planned oxidation conditions and can be readily removed with mild acid, which is compatible with many peptide synthesis strategies.[8][9][10]

Materials:

  • (S)-Azetidin-2-ylmethanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (S)-azetidin-2-ylmethanol hydrochloride (1.0 eq) in DCM.

  • Add DIPEA (2.2 eq) to the suspension and stir until the solution becomes clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of Boc anhydride (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-azetidin-2-ylmethanol.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: TEMPO-Mediated Oxidation to N-Boc-(S)-Azetidine-2-Carboxylic Acid

Rationale: The oxidation of the primary alcohol to a carboxylic acid can be achieved using various reagents. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is advantageous due to its mild reaction conditions, high efficiency, and compatibility with a wide range of functional groups, including the acid-sensitive Boc protecting group.[11][12][13] This two-step, one-pot procedure first oxidizes the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid.

Materials:

  • N-Boc-(S)-azetidin-2-ylmethanol

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium chlorite (NaClO₂)

  • A biphasic solvent system (e.g., DCM/water or acetonitrile/phosphate buffer)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • 2-Methyl-2-butene

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(S)-azetidin-2-ylmethanol (1.0 eq) in a mixture of acetonitrile and a pH 6.7 phosphate buffer (0.67 M NaH₂PO₄).

  • Add TEMPO (0.1 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (3.0 eq) in water.

  • Add the sodium chlorite solution to the reaction mixture.

  • Cool the reaction mixture to 35 °C.

  • Add a dilute solution of NaOCl (0.02 eq) dropwise. An exotherm may be observed. Maintain the temperature below 45 °C.

  • Stir the reaction vigorously for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium sulfite.

  • Add 2-methyl-2-butene (4.0 eq) to scavenge any remaining oxidant.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid.

Data Summary:

StepProductTypical YieldPurity (by NMR)
N-Protection N-Boc-(S)-azetidin-2-ylmethanol>90%>95%
Oxidation N-Boc-(S)-azetidine-2-carboxylic acid80-90%>95%

PART 2: Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-(S)-azetidine-2-carboxylic acid can be used in peptide synthesis. However, for modern solid-phase peptide synthesis (SPPS), the Fmoc-protected analogue is more commonly employed. The Boc group can be swapped for an Fmoc group if necessary, or the synthesis can be adapted for Fmoc protection from the outset.

Incorporation of Fmoc-(S)-Aze-OH into a Peptide Sequence

Rationale: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is the standard for modern SPPS due to its base-lability, which allows for orthogonal deprotection strategies with acid-labile side-chain protecting groups.[10] The following is a general protocol for the incorporation of Fmoc-(S)-azetidine-2-carboxylic acid (Fmoc-Aze-OH) into a growing peptide chain on a solid support.

G resin Resin-Bound Peptide (Free N-terminus) step2 Coupling to Resin resin->step2 step1 Activation of Fmoc-Aze-OH (e.g., HBTU/DIPEA) activated_aa Activated Fmoc-Aze-OH step1->activated_aa activated_aa->step2 coupled_peptide Resin-Bound Peptide with N-terminal Fmoc-Aze step2->coupled_peptide step3 Fmoc Deprotection (Piperidine in DMF) coupled_peptide->step3 deprotected_peptide Resin-Bound Peptide with N-terminal Aze step3->deprotected_peptide step4 Continue SPPS Cycle deprotected_peptide->step4

Caption: Workflow for incorporating Fmoc-Aze-OH in Solid-Phase Peptide Synthesis.

Protocol 3: Coupling of Fmoc-Aze-OH in SPPS

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids

  • Fmoc-(S)-azetidine-2-carboxylic acid (Fmoc-Aze-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and DIPEA

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to expose the free amine of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Aze-OH (3-5 eq) with a coupling agent such as HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

  • Coupling: Add the activated Fmoc-Aze-OH solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Conclusion

(S)-Azetidin-2-ylmethanol is a valuable and accessible chiral precursor for the synthesis of conformationally constrained azetidine-2-carboxylic acid derivatives. The protocols outlined in this application note provide a reliable pathway for the N-protection and subsequent oxidation of this building block, yielding N-Boc-(S)-azetidine-2-carboxylic acid in high yield and purity. This constrained amino acid analogue can then be readily incorporated into peptides using standard solid-phase synthesis techniques, offering a powerful tool for medicinal chemists and drug development professionals to engineer peptides with improved pharmacological properties. The strategic introduction of the azetidine scaffold allows for the fine-tuning of peptide conformation, paving the way for the development of next-generation therapeutics.

References

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Method for preparing (S)-azetidine-2-carboxylic acid.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed Central. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • TEMPO-Mediated Oxidations. Organic Chemistry Portal. [Link]

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed. [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PubMed Central. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. [Link]

  • Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Der Pharma Chemica. [Link]

  • Incorporation of Aza-Glycine into Collagen Peptides. PubMed. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (S)-Azetidin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-Azetidin-2-ylmethanol Derivatives in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties make it an attractive building block for the design of novel therapeutics.[1] Specifically, chiral (S)-Azetidin-2-ylmethanol and its derivatives serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators. Their incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of (S)-Azetidin-2-ylmethanol and a representative N-acyl derivative. The presented protocols are designed to be robust and adaptable for multigram-scale production, with a focus on practical considerations for purification, analysis, and safety.

Strategic Approach to Scalable Synthesis

A robust and scalable synthesis of (S)-Azetidin-2-ylmethanol derivatives necessitates a strategy that begins with a readily available and enantiopure starting material, involves high-yielding transformations, and allows for purification without overly burdensome chromatographic methods. Our recommended synthetic pathway commences with the commercially available and enantiomerically pure L-Azetidine-2-carboxylic acid.

The overall synthetic workflow can be visualized as a three-stage process:

  • Protection: The secondary amine of L-Azetidine-2-carboxylic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step.

  • Reduction: The carboxylic acid moiety of the N-Boc protected intermediate is selectively reduced to the corresponding primary alcohol, yielding (S)-N-Boc-azetidin-2-ylmethanol.

  • Deprotection and Derivatization: The Boc protecting group is removed under acidic conditions to afford (S)-Azetidin-2-ylmethanol, which can then be derivatized, for example, through N-acylation, to introduce desired functional groups.

Synthetic_Workflow A L-Azetidine-2-carboxylic acid B N-Boc Protection A->B (Boc)₂O, Base C (S)-N-Boc-azetidine- 2-carboxylic acid B->C D Reduction C->D Reducing Agent (e.g., BH₃·THF) E (S)-N-Boc-azetidin- 2-ylmethanol D->E F Deprotection E->F Acid (e.g., TFA, HCl) G (S)-Azetidin-2-ylmethanol F->G H N-Acylation G->H Acyl Chloride, Base I (S)-N-Acyl-azetidin- 2-ylmethanol Derivative H->I

Caption: Synthetic workflow for (S)-Azetidin-2-ylmethanol and its N-acyl derivatives.

Part 1: Scale-Up Synthesis of (S)-N-Boc-azetidin-2-ylmethanol

This section details the protocol for the synthesis of the key intermediate, (S)-N-Boc-azetidin-2-ylmethanol, starting from L-Azetidine-2-carboxylic acid.

Protocol 1.1: N-Boc Protection of L-Azetidine-2-carboxylic acid

Objective: To protect the secondary amine of L-Azetidine-2-carboxylic acid with a Boc group on a multigram scale.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 10g scale)Molar Equiv.
L-Azetidine-2-carboxylic acid2133-34-8101.10 g/mol 10.0 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25 g/mol 24.0 g1.1
Sodium hydroxide (NaOH)1310-73-240.00 g/mol 4.4 g1.1
1,4-Dioxane123-91-188.11 g/mol 100 mL-
Water (deionized)7732-18-518.02 g/mol 100 mL-
Ethyl acetate141-78-688.11 g/mol 3 x 100 mL-
1 M Hydrochloric acid (HCl)7647-01-036.46 g/mol As needed-
Saturated sodium chloride solution (Brine)7647-14-558.44 g/mol 50 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-Azetidine-2-carboxylic acid (10.0 g) and sodium hydroxide (4.4 g) in a mixture of 1,4-dioxane (100 mL) and water (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To the cold, stirred solution, add a solution of di-tert-butyl dicarbonate (24.0 g) in 1,4-dioxane (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% methanol in dichloromethane). The disappearance of the starting material indicates reaction completion.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-N-Boc-azetidine-2-carboxylic acid as a white solid.

Expected Yield: 90-98%.

Protocol 1.2: Reduction of (S)-N-Boc-azetidine-2-carboxylic acid

Objective: To reduce the carboxylic acid group of (S)-N-Boc-azetidine-2-carboxylic acid to a primary alcohol.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 18g scale)Molar Equiv.
(S)-N-Boc-azetidine-2-carboxylic acid51077-14-6201.22 g/mol 18.0 g1.0
Borane-tetrahydrofuran complex (1 M in THF)14044-65-685.94 g/mol 180 mL2.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 200 mL-
Methanol67-56-132.04 g/mol As needed-
Saturated sodium bicarbonate solution144-55-884.01 g/mol 100 mL-
Ethyl acetate141-78-688.11 g/mol 2 x 150 mL-
Saturated sodium chloride solution (Brine)7647-14-558.44 g/mol 50 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve (S)-N-Boc-azetidine-2-carboxylic acid (18.0 g) in anhydrous THF (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the borane-tetrahydrofuran complex (1 M in THF, 180 mL) dropwise to the stirred solution over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 50% ethyl acetate in hexanes).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add saturated sodium bicarbonate solution (100 mL) and stir for 30 minutes.

  • Extract the product with ethyl acetate (2 x 150 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford (S)-N-Boc-azetidin-2-ylmethanol as a colorless oil or a low-melting solid.

Expected Yield: 85-95%.

Part 2: Derivatization of (S)-Azetidin-2-ylmethanol

This section provides a protocol for the deprotection of the Boc group followed by a representative N-acylation reaction.

Protocol 2.1: N-Boc Deprotection

Objective: To remove the Boc protecting group from (S)-N-Boc-azetidin-2-ylmethanol.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 15g scale)Molar Equiv.
(S)-N-Boc-azetidin-2-ylmethanol314741-40-7187.24 g/mol 15.0 g1.0
Trifluoroacetic acid (TFA)76-05-1114.02 g/mol 30 mL-
Dichloromethane (DCM)75-09-284.93 g/mol 150 mL-
Saturated sodium bicarbonate solution144-55-884.01 g/mol As needed-
10% w/v Sodium hydroxide solution1310-73-240.00 g/mol As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve (S)-N-Boc-azetidin-2-ylmethanol (15.0 g) in dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (30 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water (100 mL) and carefully basify to pH 10-11 with 10% aqueous NaOH, keeping the temperature below 20 °C with an ice bath.

  • The resulting aqueous solution of (S)-Azetidin-2-ylmethanol can be used directly in the next step or the product can be extracted with a suitable organic solvent like dichloromethane after saturation of the aqueous phase with sodium chloride.

Protocol 2.2: N-Acylation of (S)-Azetidin-2-ylmethanol

Objective: To synthesize a representative N-acyl derivative of (S)-Azetidin-2-ylmethanol.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for ~8g scale)Molar Equiv.
(S)-Azetidin-2-ylmethanol (from Protocol 2.1)104587-62-487.12 g/mol ~8.0 g1.0
Benzoyl chloride98-88-4140.57 g/mol 14.2 g (11.8 mL)1.1
Triethylamine (Et₃N)121-44-8101.19 g/mol 20.2 g (27.8 mL)2.2
Dichloromethane (DCM)75-09-284.93 g/mol 200 mL-
Water (deionized)7732-18-518.02 g/mol 100 mL-
Saturated sodium bicarbonate solution144-55-884.01 g/mol 2 x 50 mL-
Saturated sodium chloride solution (Brine)7647-14-558.44 g/mol 50 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-

Procedure:

  • To the aqueous solution of (S)-Azetidin-2-ylmethanol from the previous step, add dichloromethane (200 mL) and triethylamine (27.8 mL).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add benzoyl chloride (11.8 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (Eluent: 70% ethyl acetate in hexanes).

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 75-90%.

Purification_Workflow cluster_0 Work-up cluster_1 Purification A Crude Reaction Mixture B Aqueous Wash A->B C Drying B->C D Concentration C->D E Crude Product D->E F Column Chromatography or Recrystallization E->F G Pure Product F->G

Sources

Strategic Protection of (S)-Azetidin-2-ylmethanol: A Guide to Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(S)-Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, prized for its role in introducing conformational rigidity and improving the physicochemical properties of drug candidates. Its bifunctional nature, containing a secondary amine within a strained four-membered ring and a primary alcohol, necessitates a carefully considered protecting group strategy to enable selective functionalization. This document provides a comprehensive guide to the orthogonal protection of (S)-Azetidin-2-ylmethanol, detailing field-proven protocols, mechanistic rationale, and key considerations for researchers in synthetic and medicinal chemistry.

Introduction: The Synthetic Challenge

The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in modern drug discovery. Its incorporation can lead to enhanced metabolic stability, improved binding affinity, and favorable aqueous solubility. (S)-Azetidin-2-ylmethanol, with its defined stereochemistry and dual reactive sites, is a particularly useful starting material. However, the nucleophilicity of both the secondary amine and the primary alcohol requires a robust and flexible protecting group strategy to achieve desired synthetic outcomes. The inherent ring strain of the azetidine core also influences reactivity, making the choice of reagents and conditions critical to avoid unwanted ring-opening reactions.

This guide outlines strategies for the selective protection of the azetidine nitrogen and the primary alcohol, with a focus on orthogonal schemes that permit the deprotection of one functional group in the presence of the other.

Protecting the Azetidine Nitrogen: Securing the Core

The secondary amine of the azetidine ring is a strong nucleophile. Its protection is typically the first step in any synthetic sequence. The choice of the N-protecting group is dictated by its stability to downstream reaction conditions and the mildness of its cleavage conditions, which must preserve the integrity of the strained ring.

tert-Butoxycarbonyl (Boc) Group: The Workhorse

The Boc group is arguably the most common choice for protecting the azetidine nitrogen due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.

  • Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically high-yielding and clean. Its steric bulk can also influence the conformation of the ring. Deprotection is achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, which release the free amine along with isobutylene and carbon dioxide. This process is generally fast and occurs at room temperature, minimizing side reactions.

  • Dissolve (S)-Azetidin-2-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Add triethylamine (TEA, 1.5 eq) or another non-nucleophilic base to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

Carboxybenzyl (Cbz) Group: The Orthogonal Partner

The Cbz group offers an excellent orthogonal protecting strategy to the Boc group. It is stable to the acidic and basic conditions commonly used in peptide synthesis but is readily cleaved by catalytic hydrogenation.

  • Rationale: The Cbz group is installed using benzyl chloroformate (Cbz-Cl). Its removal via hydrogenolysis (H₂ gas with a palladium catalyst) is exceptionally mild, yielding the free amine, toluene, and carbon dioxide. This clean decomposition is highly advantageous as it avoids the introduction of acidic or basic reagents that could compromise other functional groups.

  • Dissolve (S)-Azetidin-2-ylmethanol (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio).

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by silica gel chromatography to obtain (S)-benzyl 2-(hydroxymethyl)azetidine-1-carboxylate.

Protecting the Primary Alcohol: Masking the Nucleophile

Once the nitrogen is protected, the primary alcohol can be functionalized or protected itself. Common protecting groups for alcohols include silyl ethers and benzyl ethers.

Silyl Ethers (TBDMS, TIPS): Tunable Stability

Silyl ethers are widely used due to their ease of installation, general stability, and tunable cleavage conditions based on the steric bulk of the silicon substituents. The tert-butyldimethylsilyl (TBDMS) group is a common choice, offering a good balance of stability and reactivity.

  • Rationale: TBDMS ethers are stable to a wide range of conditions, including chromatography and many non-acidic reagents. They are typically cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The choice of fluoride source allows for selective deprotection in the presence of other acid-labile groups like Boc.

  • Dissolve N-Boc-(S)-azetidin-2-ylmethanol (1.0 eq) in anhydrous DCM or DMF.

  • Add imidazole (2.0 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)azetidine-1-carboxylate.

Benzyl (Bn) Ether: Robust and Hydrogenolysis-Labile

The benzyl ether is a robust protecting group, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. It is an excellent choice when harsh conditions are required for subsequent steps.

  • Rationale: The benzyl group is typically introduced under basic conditions using benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH). Its key advantage is its removal under the same hydrogenolysis conditions used for Cbz group cleavage, making it a non-orthogonal partner to Cbz but an excellent orthogonal partner to Boc.

Orthogonal Protection Strategies: The Key to Selectivity

The power of protecting group chemistry lies in orthogonality—the ability to remove one group selectively without affecting another. This is paramount when dealing with bifunctional molecules like (S)-Azetidin-2-ylmethanol.

A common and highly effective orthogonal strategy involves the combination of N-Boc and O-TBDMS protection.

  • N-Boc / O-TBDMS: The N-Boc group can be removed with acid (TFA) while the O-TBDMS group remains intact. Conversely, the O-TBDMS group can be cleaved with fluoride (TBAF) without affecting the N-Boc group. This allows for selective functionalization at either the nitrogen or the oxygen.

  • N-Cbz / O-TBDMS: This pair is also orthogonal. The N-Cbz group is removed by hydrogenolysis, which does not affect the O-TBDMS group. The O-TBDMS group is removed with TBAF, which does not cleave the N-Cbz group.

Data Summary: Protecting Group Compatibility
Protecting GroupStable to (Conditions for removing other groups)Cleavage Conditions
N-Boc H₂/Pd (Cbz/Bn removal); TBAF (Silyl removal); Basic conditionsMild Acid (TFA, HCl)
N-Cbz Mild Acid (Boc removal); TBAF (Silyl removal); Basic conditionsH₂/Pd (Hydrogenolysis)
O-TBDMS H₂/Pd (Cbz/Bn removal); Basic conditionsFluoride (TBAF); Acid (TFA, HCl)
O-Bn TBAF (Silyl removal); Acid (Boc removal); Basic conditionsH₂/Pd (Hydrogenolysis)
Visualization of Orthogonal Strategies

The following diagram illustrates the possible pathways for selective deprotection using the N-Boc / O-TBDMS strategy.

Orthogonal_Strategy cluster_protection Protection Steps cluster_deprotection Selective Deprotection Start (S)-Azetidin-2-ylmethanol N_Boc N-Boc Protected (Alcohol Free) Start->N_Boc Dual N-Boc, O-TBDMS Fully Protected N_Boc->Dual O_TBDMS O-TBDMS Protected (Amine Free) Dual->N_Boc Dual->O_TBDMS

HPLC chiral separation method for (S)-Azetidin-2-ylmethanol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective HPLC Separation of (S)-Azetidin-2-ylmethanol

Introduction: The Significance of Chiral Purity in Azetidine Scaffolds

The azetidine ring is a vital structural motif in modern medicinal chemistry, valued for the unique conformational constraints and three-dimensionality it imparts to molecules.[1][2] (S)-Azetidin-2-ylmethanol, a chiral building block, is integral to the synthesis of numerous pharmacologically active agents. As with most chiral compounds, its enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[3][4] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drug substances.[5]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for the separation and quantification of enantiomers.[3][6][7][8] This application note presents a detailed, robust HPLC method for the baseline separation of the enantiomers of Azetidin-2-ylmethanol. The protocol is grounded in the well-established efficacy of polysaccharide-based CSPs for resolving chiral amines and alcohols, providing researchers and drug development professionals with a reliable starting point for method development and validation.

Guiding Principles: The Mechanism of Chiral Recognition

The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4][9] For this interaction to be stereoselective, a minimum of three points of interaction between the analyte and the CSP is generally required (the "three-point interaction model").[10]

For a molecule like Azetidin-2-ylmethanol, these interactions can include:

  • Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH) groups are potent hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The polar C-N and C-O bonds contribute to dipole moments.

  • Steric Interactions: The rigid, four-membered azetidine ring creates steric hindrance, forcing the molecule to fit into the chiral grooves of the CSP in a specific orientation.

Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, have proven exceptionally versatile for separating a wide array of chiral compounds, including amines.[3][4][6][11] Their chiral recognition ability stems from a combination of the helical structure of the polysaccharide backbone and the functional groups on the carbamate derivatives, which create a complex chiral environment conducive to these interactions.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the chiral separation of (R)- and (S)-Azetidin-2-ylmethanol. Optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP is highly recommended. For this application, an immobilized amylose tris(3,5-dimethylphenylcarbamate) column is selected due to its broad enantioselectivity for chiral amines and alcohols.[6]

    • Recommended Column: CHIRALPAK® IA-3 (or equivalent), 150 x 4.6 mm, 3 µm.

  • Chemicals and Reagents:

    • n-Heptane (or n-Hexane), HPLC grade.

    • Isopropanol (IPA), HPLC grade.

    • Ethanol (EtOH), HPLC grade.

    • Diethylamine (DEA), HPLC grade or equivalent.

    • Racemic (R,S)-Azetidin-2-ylmethanol (for method development).

    • (S)-Azetidin-2-ylmethanol reference standard.

Chromatographic Conditions

The following parameters have been designed to achieve baseline separation. The use of a basic additive like DEA is crucial for obtaining good peak shape and preventing tailing of the amine analyte.[12][13]

ParameterRecommended ConditionRationale
Column CHIRALPAK® IA-3 (150 x 4.6 mm, 3 µm)Immobilized amylose CSP with proven selectivity for a wide range of chiral compounds, including amines and alcohols.[6][14]
Mobile Phase n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Normal phase mode provides strong interactions with the polysaccharide CSP. IPA acts as the polar modifier, and DEA is a critical additive to ensure sharp, symmetrical peaks for the basic analyte.[11][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 25 °CTemperature can influence selectivity; starting at ambient temperature is standard practice. It can be varied (e.g., 15-40°C) to optimize resolution.
Detection Wavelength 210 nmAzetidin-2-ylmethanol lacks a strong chromophore. Detection at a low UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 5 µLThis volume can be adjusted based on sample concentration and detector response.
Sample Diluent Mobile PhaseTo ensure peak shape is not distorted by solvent effects, the sample should be dissolved in the mobile phase.
Sample and Mobile Phase Preparation
  • Mobile Phase Preparation:

    • For 1 liter of mobile phase, carefully measure 800 mL of n-Heptane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine in a suitable solvent reservoir, mix thoroughly, and degas using sonication or vacuum filtration for 15 minutes.

  • Standard Preparation:

    • Prepare a stock solution of racemic (R,S)-Azetidin-2-ylmethanol in the mobile phase at a concentration of 1.0 mg/mL.

    • Prepare a working standard by diluting the stock solution to 0.1 mg/mL using the mobile phase.

    • Filter the working standard through a 0.45 µm syringe filter prior to injection.

System Equilibration and Analysis
  • Install the CHIRALPAK® IA-3 column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is observed at the detector.

  • Inject 5 µL of the filtered working standard solution.

  • Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

Method Development and Optimization Workflow

Developing a chiral separation method is a systematic process. The following workflow illustrates the key decision points for optimizing the separation of Azetidin-2-ylmethanol enantiomers.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Select CSP Class (Polysaccharide) Screen_MP Screen Mobile Phases (Normal, Polar Organic, Reversed) Start->Screen_MP Select_Mode Select Normal Phase Mode (Heptane/Alcohol) Screen_MP->Select_Mode Opt_Alcohol Optimize Alcohol Modifier (IPA vs. EtOH) Select_Mode->Opt_Alcohol Opt_Ratio Adjust Heptane/Alcohol Ratio (e.g., 90:10 to 70:30) Opt_Alcohol->Opt_Ratio Opt_Additive Optimize Basic Additive (DEA vs. TEA, 0.05% - 0.2%) Opt_Ratio->Opt_Additive Opt_Temp Adjust Temperature (15°C - 40°C) Opt_Additive->Opt_Temp Validation Method Validation (Specificity, Linearity, Precision) Opt_Temp->Validation Final_Method Final Robust Method Validation->Final_Method

Workflow for Chiral HPLC Method Development.

Expected Results and Data Analysis

Under the proposed conditions, baseline separation of the two enantiomers is expected.

  • Peak Identification: To confirm the elution order, inject an enantiomerically pure standard of (S)-Azetidin-2-ylmethanol.

  • System Suitability: The quality of the separation should be assessed using standard chromatographic parameters. A resolution (Rs) value greater than 1.5 indicates baseline separation.

  • Enantiomeric Purity Calculation: For non-racemic samples, the enantiomeric excess (% ee) can be calculated using the peak areas: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100%

Conclusion and Trustworthiness

This application note provides a comprehensive, scientifically-grounded protocol for the chiral separation of (S)-Azetidin-2-ylmethanol and its enantiomer. The choice of an immobilized polysaccharide-based chiral stationary phase, coupled with a normal-phase mobile system containing a basic additive, is a field-proven strategy for resolving chiral amines.[11][15] The detailed step-by-step methodology and optimization workflow constitute a self-validating system, empowering researchers to establish a robust and reliable analytical method for quality control and enantiomeric purity determination in pharmaceutical development.

References

  • Stringham, R. W., & Ye, Y. K. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 184-195. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). [Link]

  • ResearchGate. (n.d.). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from ResearchGate. [Link]

  • Sathiyasundar, R., Selvakumar, K., & Valliappan, K. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques, 2(3), 1025. [Link]

  • Armstrong, D. W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Journal of Liquid Chromatography, 7(S2), 353-376. [Link]

  • ACS Publications. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • ACS Publications. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH Public Access. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from LCGC International. [Link]

  • ElectronicsAndBooks. (2004). Simple access to novel azetidine-containing conformationally restricted amino acids by chemoselective reduction of b-lactams. [Link]

  • Taylor & Francis Online. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Prolekare.cz. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. [Link]

  • World Journal of Pharmaceutical Research. (2015). A novel enantio-selective reverse phase HPLC method for the determination of ezetimibe and it's (R)-enantiomer. [Link]

  • Taylor & Francis Group. (n.d.). Chiral Drug Separation. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Isolation and Characterization of R-Enantiomer in Ezetimibe. [Link]

  • Unife. (2022). High-throughput, fast and ultrafast chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. WIREs Computational Molecular Science. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. [Link]

  • ResearchGate. (n.d.). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Retrieved from ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Azetidin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable chiral building block. The inherent ring strain of the azetidine core and the hydrophilic nature of the final product present unique synthetic hurdles.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis.

Q1: My overall yield is consistently low (<50%). What are the most likely causes?

A1: Consistently low yields in this synthesis typically trace back to one of three critical areas:

  • Moisture Contamination: The primary reducing agents, especially Lithium Aluminum Hydride (LiAlH₄), react violently with water.[3] This not only consumes the reagent but also introduces side products that complicate purification.

  • Sub-optimal Reducing Agent or Conditions: The choice and handling of the reducing agent are paramount. The reduction of the starting material (L-azetidine-2-carboxylic acid or its ester) is the key step. Each agent has specific requirements for temperature and stoichiometry that must be strictly followed.

  • Product Loss During Workup/Purification: (S)-Azetidin-2-ylmethanol is a small, polar amino alcohol with significant water solubility. Standard liquid-liquid extraction protocols are often inefficient and can lead to substantial loss of product into the aqueous phase.

Q2: I am observing a significant side product with a different mass spectrum. What could it be?

A2: The most common side reactions involve the instability of the four-membered ring.[1]

  • Ring-Opening: Under harsh conditions (e.g., high heat, strong acid/base), the strained azetidine ring can undergo nucleophilic attack, leading to ring-opened products like 4-amino-1-butanol derivatives.[1]

  • Dimerization/Polymerization: Intermolecular reactions can compete with the desired reduction, especially at higher concentrations, leading to dimers or polymers which can be difficult to characterize and remove.[1]

  • Formation of Pyrrolidine Byproducts: In some synthetic routes that build the azetidine ring from precursors like epoxy amines, a competing 5-endo-tet cyclization can lead to the formation of a more stable five-membered pyrrolidine ring instead of the desired four-membered azetidine.[4]

Q3: How critical is the quality of the starting L-Azetidine-2-carboxylic acid?

A3: It is absolutely critical. Impurities in the starting material, such as residual solvents or inorganic salts, can interfere with the reduction step. More importantly, the enantiomeric purity of the starting material directly dictates the enantiomeric purity of the final product. Always verify the purity (e.g., by NMR) and enantiomeric excess (e.g., by chiral HPLC) of your starting material before beginning the synthesis.

Part 2: Detailed Troubleshooting Guides

This section provides step-by-step solutions to specific problems encountered during the experimental workflow.

Guide 1: Issues with the Reduction Step

The reduction of the carboxylic acid or ester functionality is the heart of the synthesis. Most yield-related problems originate here.

Problem: Low to no conversion of starting material after reduction with LiAlH₄.

  • Logical Troubleshooting Workflow

start Low Conversion (LiAlH₄ Reduction) q1 Was the LiAlH₄ fresh and handled under inert gas? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were the solvents (e.g., THF, Diethyl Ether) rigorously dried? a1_yes->q2 sol1 Procure fresh LiAlH₄. Handle strictly under N₂ or Ar. Old LAH appears as a grey powder. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature controlled (0 °C to reflux)? a2_yes->q3 sol2 Dry solvents over a suitable agent (e.g., Na/benzophenone) and distill immediately before use. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the correct stoichiometry of LiAlH₄ used? a3_yes->q4 sol3 Maintain 0 °C during addition. Lack of cooling can degrade the reagent and cause side reactions. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no final Investigate starting material purity and structure. a4_yes->final sol4 Recalculate. Acid reduction requires >2 eq. of hydride due to deprotonation. Use 3-4 eq. for esters. a4_no->sol4

Caption: Troubleshooting workflow for low conversion in LiAlH₄ reductions.

  • Detailed Recommendations:

    • Verify Reagent Activity: LiAlH₄ is deactivated by atmospheric moisture. Use a fresh, unopened bottle or titrate an older bottle to determine its active hydride content. The powder should be white to light grey; significant grey coloration indicates degradation.

    • Ensure Anhydrous Conditions: Solvents like THF or diethyl ether must be anhydrous. Using a solvent from a freshly opened bottle is insufficient. It should be dried using a standard method, such as distillation from sodium/benzophenone, and used immediately.[5]

    • Stoichiometry is Key: The reduction of a carboxylic acid first involves an acid-base reaction (deprotonation), which consumes one equivalent of hydride.[6][7] Therefore, more than two equivalents of LiAlH₄ are theoretically required. In practice, using 2.5-3.0 equivalents is recommended to drive the reaction to completion. For an ester starting material, 1.5-2.0 equivalents are typically sufficient.

    • Temperature Control: The initial addition of LiAlH₄ to the starting material solution should be performed at 0 °C to manage the exothermic reaction. After the initial addition, the reaction can be allowed to warm to room temperature or gently refluxed to ensure completion.

  • Alternative Reducing Agents:

Reducing AgentProsConsTypical Conditions
LiAlH₄ Highly reactive, reduces both acids and esters effectively.[8][9]Not selective, reacts violently with protic solvents, requires strict anhydrous conditions.[3]Anhydrous THF or Et₂O, 0 °C to reflux.[3]
BH₃-THF or BH₃-SMe₂ More selective for carboxylic acids over some other functional groups (e.g., esters).[9] Safer to handle than LiAlH₄.BH₃-SMe₂ has a strong, unpleasant odor. Can be slower than LiAlH₄.Anhydrous THF, 0 °C to room temp.[9]
Guide 2: Issues with Workup and Purification

A successful reduction can be undone by a poor workup strategy, leading to significant product loss.

Problem: The reaction appears complete by TLC/LC-MS, but the isolated yield is very low.

  • Cause: The high polarity and water solubility of (S)-Azetidin-2-ylmethanol make it difficult to extract from aqueous solutions using common organic solvents like ethyl acetate or dichloromethane.

  • Optimized Workup and Purification Protocol:

    • Quenching the Reaction (LiAlH₄):

      • Cool the reaction vessel to 0 °C in an ice bath.

      • Crucial Step (Fieser Workup): Instead of quenching with acid (which can promote ring-opening), use a sequential addition of water and NaOH solution. For a reaction using 'X' g of LiAlH₄, sequentially and slowly add:

        • 'X' mL of water

        • 'X' mL of 15% (w/v) aqueous NaOH

        • '3X' mL of water

      • This procedure forms a granular, easily filterable precipitate of aluminum salts, leaving the product in the organic phase. Stir vigorously for 30-60 minutes until a white, free-flowing solid forms.

    • Initial Isolation:

      • Filter the granular precipitate through a pad of Celite.

      • Wash the filter cake thoroughly with several portions of THF or ethyl acetate.

      • Combine the organic filtrates and concentrate under reduced pressure. At this stage, you will have the crude product.

    • Final Purification:

      • Avoid Aqueous Extraction if Possible: The Fieser workup minimizes the need for an aqueous phase.

      • If an Aqueous Phase is Unavoidable: If you must perform an aqueous extraction, saturate the aqueous layer with NaCl or K₂CO₃ to decrease the solubility of the amino alcohol, thereby improving extraction efficiency into organic solvents. Use a continuous liquid-liquid extractor for optimal recovery.

      • Purification Technique: The crude product can be purified by:

        • Vacuum Distillation: (S)-Azetidin-2-ylmethanol has a relatively high boiling point. Kugelrohr distillation is ideal for small scales to minimize losses.

        • Column Chromatography: Due to its polarity, a polar stationary phase like silica gel can be used, but it may lead to product loss via adsorption. A more effective method is to use a gradient elution starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with methanol containing a small amount of ammonium hydroxide (e.g., 1-2%) to prevent streaking and improve recovery.

References

  • Common side reactions in the synthesis of 3-substituted azetidines. Benchchem.
  • Technical Support Center: Synthesis of Substituted Azetidines. Benchchem.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • I have problems with the reduction using LiAlH4. ECHEMI.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central.
  • Buy (R)-Azetidin-2-ylmethanol hydrochloride. EvitaChem.
  • Direct Access to L-Azetidine-2-carboxylic Acid.
  • Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Azetidines. Progress in Chemistry.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PubMed Central.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Lithium Aluminum Hydride (LiAlH4)
  • Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts.
  • Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! YouTube.
  • Carboxylic Acids to Alcohols. Chemistry Steps.
  • Acid to Alcohol - Common Conditions. Organic Chemistry Portal.
  • Reduction of carboxylic acids to alcohols. Química Organica.org.
  • (R)-Azetidin-2-ylmethanol. BLD Pharm.
  • Technical Support Center: Synthesis of Methyl 2-(azetidin-3-yl)
  • Process for preparing highly pure ezetimibe using novel intermediates.
  • Reduction of carboxylic acids. Chemguide.
  • Process For The Purific

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Technical Support Center: Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable, yet often tricky, compounds. The inherent polarity and basicity of the azetidine ring, frequently compounded by other polar functional groups, demand specialized purification strategies. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography

Q1: My polar azetidine derivative shows poor or no retention on a standard C18 reversed-phase HPLC column, eluting in the void volume. What are my options?

A: This is a classic problem for highly polar molecules in reversed-phase (RP) chromatography.[1][2][3] The highly aqueous mobile phase has a stronger affinity for your polar analyte than the nonpolar C18 stationary phase. Here’s a systematic approach to troubleshoot this:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the go-to technique for very polar compounds.[1][4][5][6][7][8] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][4][6][8] In HILIC, water acts as the strong eluting solvent.[1] This "reversed-reversed phase" mode promotes the retention of polar analytes like your azetidine derivative.[8]

  • Modify Your Reversed-Phase Method:

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that incorporate polar groups, which helps in retaining polar compounds even in highly aqueous mobile phases.[2][3][9]

    • Adjust Mobile Phase pH: For basic azetidine derivatives, lowering the mobile phase pH (e.g., to 2.5-4 with formic or acetic acid) will protonate the amine.[2][10] This can increase its interaction with the stationary phase and improve retention.

    • Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can form a less polar ion pair with your protonated azetidine, enhancing its retention on the C18 column.

Q2: I'm observing significant peak tailing for my azetidine derivative during both normal-phase and reversed-phase chromatography. What causes this and how can I fix it?

A: Peak tailing for basic compounds like azetidines is commonly caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[2][7] Here’s how to address it:

  • For Normal-Phase Chromatography:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (1-2%) or ammonium hydroxide, into your mobile phase can neutralize the acidic silanol groups, leading to more symmetrical peaks.[2][11][12]

    • Use a Deactivated Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as amino or cyano.[2][5]

  • For Reversed-Phase Chromatography:

    • Use a Highly End-Capped Column: Modern, high-purity silica columns with advanced end-capping have fewer free silanol groups, minimizing tailing.[7]

    • Mobile Phase pH Control: As mentioned before, operating at a low pH can suppress the ionization of silanol groups, reducing unwanted interactions.[2][10]

Q3: My azetidine derivative seems to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can be detrimental to sensitive compounds.[11] Here are some strategies to mitigate degradation:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the packed column. Flush it with a solvent system containing a small percentage of a base like triethylamine (1-3%) before loading your sample.[2]

  • Alternative Stationary Phases: Switch to a more inert stationary phase. Options include:

    • Neutral or Basic Alumina: A good alternative for basic compounds.

    • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, this can be a viable option.

Crystallization

Q4: I'm struggling to crystallize my highly polar azetidine derivative. It's either an oil or remains soluble even at low temperatures. What should I do?

A: Crystallizing highly polar small molecules is a significant challenge due to their high solubility in polar solvents.[3][13] Here are several techniques to try:

  • Solvent Selection is Key: The ideal scenario is finding a solvent that completely dissolves your compound when hot but not when cold.[14]

    • Mixed-Solvent Systems: If you can't find a single suitable solvent, try a binary system. Dissolve your compound in a "good" solvent (in which it's highly soluble) and then slowly add a miscible "anti-solvent" (in which it's poorly soluble) until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[14]

  • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting crystal growth.[15]

  • Salt Formation: Consider forming a salt of your azetidine derivative. The resulting salt will have different physicochemical properties, including solubility, which may make it more amenable to crystallization. Common acids for salt formation include HCl, HBr, tartaric acid, and methanesulfonic acid.

Alternative Purification Strategies

Q5: My azetidine derivative is part of a complex aqueous mixture, and chromatography is proving inefficient for initial cleanup. Are there other methods?

A: Yes, for initial bulk purification from aqueous media, consider these approaches:

  • Acid-Base Extraction: This classic technique is highly effective for basic compounds like azetidines.

    • Dissolve the mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). Your basic azetidine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[16][17]

    • Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO3) to deprotonate your compound.

    • Extract the now neutral azetidine back into an organic solvent.[16]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for ionizable compounds.[18][19]

    • Cation-Exchange Chromatography: Use a cation-exchange resin (with negatively charged functional groups). At a pH where your azetidine is protonated (positively charged), it will bind to the resin.[18][19] Impurities that are neutral or anionic will pass through. You can then elute your compound by changing the pH or increasing the salt concentration of the mobile phase.[18] This can also be performed in non-aqueous conditions for certain applications.[20]

Detailed Experimental Protocols

Protocol 1: HILIC for Polar Azetidine Derivatives

This protocol provides a starting point for developing a HILIC method for a polar, basic azetidine derivative.

  • Column Selection:

    • Start with a bare silica or an amide-bonded HILIC column.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase if possible. If the sample is only soluble in highly aqueous solutions, keep the injection volume low to minimize peak distortion.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to ~3).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient:

      • 0-1 min: 100% A

      • 1-10 min: Gradient to 100% B

      • 10-12 min: Hold at 100% B

      • 12-13 min: Return to 100% A

      • 13-20 min: Re-equilibrate at 100% A

    • Detection: UV (select appropriate wavelength) or Mass Spectrometry.

  • Optimization:

    • Adjust the gradient slope and buffer concentration to improve selectivity and peak shape.

Protocol 2: Salt Formation for Enhanced Crystallization

This protocol describes a general procedure for forming the hydrochloride (HCl) salt of an azetidine derivative to facilitate crystallization.

  • Dissolution: Dissolve the purified (as much as possible) freebase of the azetidine derivative in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

  • Precipitation: The hydrochloride salt will often precipitate out of the solution. If it doesn't, you may need to reduce the solvent volume or add an anti-solvent.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) to obtain high-purity crystals.

Data & Visualization

Table 1: Troubleshooting Chromatographic Issues for Polar Azetidines
IssuePotential Cause(s)Recommended Solution(s)
No/Poor Retention in RP-HPLC Analyte is too polar for the stationary phase.Switch to HILIC.[1][3] Use a polar-embedded or polar-endcapped column.[2][3] Consider ion-pair chromatography.
Peak Tailing (NP & RP) Secondary interactions with acidic silanol groups.Add a basic modifier (e.g., triethylamine) to the mobile phase (for NP).[2][12] Use a highly end-capped column (for RP).[7] Adjust mobile phase pH.
Compound Degradation on Column Acidity of the stationary phase (silica).Deactivate silica with a basic wash before use.[2][11] Use a less acidic stationary phase like alumina.
Split Peaks Column void, partially blocked frit, or sample solvent incompatibility.Reverse and flush the column. Ensure the sample is dissolved in the mobile phase.[3]
Diagrams

Purification_Workflow cluster_start Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_chrom_options Chromatography Options cluster_final Final Product Crude Crude Polar Azetidine Derivative TLC_HPLC TLC / Analytical HPLC Screening Crude->TLC_HPLC Analyze Chromatography Chromatography TLC_HPLC->Chromatography Complex Mixture Crystallization Crystallization / Salt Formation TLC_HPLC->Crystallization Simple Mixture Extraction Acid-Base Extraction TLC_HPLC->Extraction Aqueous Impurities HILIC HILIC Chromatography->HILIC Highly Polar RP_HPLC Modified RP-HPLC Chromatography->RP_HPLC Moderately Polar IEX Ion-Exchange Chromatography->IEX Ionizable Pure Pure Azetidine Derivative Crystallization->Pure Extraction->Chromatography Further Purification HILIC->Pure RP_HPLC->Pure IEX->Pure Troubleshooting_RP_HPLC node_q node_q node_s node_s Start Poor Retention on C18? Tailing Peak Tailing? Start->Tailing No node_q1 Switch to HILIC Use Polar-Embedded Column Add Ion-Pairing Agent Start->node_q1 Yes Degradation Degradation? Tailing->Degradation No node_q2 Use End-Capped Column Lower Mobile Phase pH Add Basic Modifier (NP) Tailing->node_q2 Yes node_q3 Deactivate Silica Use Alumina or RP-Flash Degradation->node_q3 Yes End Optimized Method Degradation->End No

Caption: Troubleshooting guide for common chromatography issues.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Subramanian, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • Le-Dévéhat, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. How do I make a crystal of highly polar compounds? [Link]

  • National Institutes of Health. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Columbia University. Column chromatography. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • YouTube. Purifying Amines Using Their Salts. [Link]

  • ACS Publications. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • MilliporeSigma. 4. Crystallization. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Universitat Rovira i Virgili. crystallization of small molecules. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • LCGC Europe. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • ResearchGate. Crystallization techniques for small molecules compounds: a review. [Link]

  • Pharmaceutical Technology. Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. [Link]

  • Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]

  • National Institutes of Health. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • National Institutes of Health. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

Sources

Technical Support Center: Overcoming Racemization in (S)-Azetidin-2-ylmethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (S)-Azetidin-2-ylmethanol. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and prevent the loss of stereochemical integrity during reactions with this valuable chiral building block. The inherent ring strain and the presence of both a nucleophilic nitrogen and a primary alcohol make this molecule uniquely reactive, but also susceptible to racemization under certain conditions.[1][2]

This resource provides in-depth, field-proven insights and actionable protocols to help you maintain the enantiomeric purity of your products.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I'm observing significant racemization during an N-acylation/alkylation of (S)-Azetidin-2-ylmethanol. What is the likely cause and how can I fix it?

Plausible Cause: Racemization during N-functionalization often occurs when the reaction conditions facilitate transient ring-opening of the azetidine. The strained four-membered ring is susceptible to cleavage, especially under harsh conditions.[3][4] The use of strong, non-hindered bases can deprotonate the hydroxyl group, forming an alkoxide that may initiate an intramolecular ring-opening, leading to an achiral intermediate that subsequently re-cyclizes without stereocontrol. Similarly, highly reactive electrophiles can coordinate to the ring nitrogen, increasing ring strain and promoting cleavage.

Recommended Solutions:

  • Protect the Hydroxyl Group First: The most robust strategy is to protect the primary alcohol before attempting N-functionalization. This removes the intramolecular nucleophile from the equation. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) group, is an excellent choice as it can be installed under mild conditions and removed without affecting the stereocenter.

  • Optimize the Base and Temperature: If direct N-alkylation is necessary, the choice of base is critical.

    • Avoid Strong, Small Bases: Steer clear of bases like sodium hydride (NaH) or potassium hydroxide (KOH) at elevated temperatures.

    • Use Hindered, Non-Nucleophilic Bases: Employ bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA). These are generally not strong enough to deprotonate the alcohol but will act as effective acid scavengers.[5]

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate (e.g., 0 °C to room temperature). Monitor the reaction closely to avoid prolonged exposure to potentially racemizing conditions.

Experimental Protocol: Silyl Protection of (S)-Azetidin-2-ylmethanol

  • Dissolve (S)-Azetidin-2-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Add imidazole (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting silyl-protected intermediate by flash column chromatography.[6]

Question 2: My reaction involves activating the hydroxyl group (e.g., tosylation, mesylation) for subsequent displacement, but I am losing enantiomeric excess. Why?

Plausible Cause: Activation of the hydroxyl group transforms it into a good leaving group. The azetidine nitrogen can then act as an intramolecular nucleophile, attacking the activated carbon center to form a transient, highly strained, and achiral bicyclic azetidinium intermediate. Nucleophilic attack to re-open this intermediate can occur at either of two carbons, leading to racemization or rearrangement products.

Recommended Solutions:

  • Protect the Azetidine Nitrogen: The most effective solution is to protect the nitrogen atom before activating the hydroxyl group. This neutralizes its nucleophilicity and prevents intramolecular attack. A carbamate protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), is ideal. The electron-withdrawing nature of the carbamate also decreases the basicity of the nitrogen, making the ring less susceptible to acid-mediated opening.[3]

  • Control Reaction Conditions:

    • Use a hindered base like 2,6-lutidine or DIPEA for the activation step.

    • Maintain low temperatures (e.g., -20 °C to 0 °C) throughout the addition and reaction period.

    • Use the activated intermediate immediately in the subsequent nucleophilic substitution step without isolation, if possible.

Workflow for Preventing Racemization during Hydroxyl Group Functionalization

G start Goal: Displace Hydroxyl Group of (S)-Azetidin-2-ylmethanol protect_N Protect Azetidine Nitrogen (e.g., with Boc anhydride) start->protect_N activate_OH Activate Protected Alcohol (e.g., MsCl, TsCl, low temp) protect_N->activate_OH Prevents intramolecular cyclization substitute Perform SN2 Displacement with Nucleophile activate_OH->substitute deprotect Deprotect Nitrogen (e.g., with TFA or H₂/Pd-C) substitute->deprotect product Enantiopure Product deprotect->product

Sources

Technical Support Center: Optimization of Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing this strained, four-membered heterocycle. The unique reactivity and significant ring strain of azetidines present considerable synthetic challenges, but also make them valuable scaffolds in medicinal chemistry.[1][2] This guide offers practical, experience-driven advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for forming the azetidine ring?

A1: The construction of the azetidine ring is approached through several primary pathways, each with its own set of advantages and challenges:

  • Intramolecular Cyclization: This is the most widely employed method. It typically involves a γ-amino alcohol, γ-haloamine, or a related substrate where the amino group acts as an intramolecular nucleophile to displace a leaving group, forming the C-N bond that closes the ring.[3][4]

  • [2+2] Cycloaddition: Known as the aza Paternò-Büchi reaction, this photochemical method involves the cycloaddition of an imine and an alkene to form the azetidine ring.[1][3][5] Transition-metal catalysis has also been explored for related cycloadditions.[5]

  • Ring Expansion/Contraction: Azetidines can be synthesized through the ring expansion of smaller rings like aziridines or the ring contraction of five-membered heterocycles.[3][5][6]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a readily accessible β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[3][6]

  • Palladium-Catalyzed C-H Amination: This modern approach facilitates the intramolecular amination of unactivated C-H bonds to forge the azetidine ring, often using a directing group to control regioselectivity.[1][7]

Q2: Why is the intramolecular cyclization to form a 4-membered ring often low-yielding and what fundamental principles are at play?

A2: The difficulty in forming a four-membered ring via intramolecular cyclization stems from a combination of enthalpic and entropic factors, which are rationalized by Baldwin's Rules .[8] The formation of an azetidine via nucleophilic attack of a nitrogen on a tetrahedral carbon (an sp³ center) is classified as a 4-exo-tet cyclization.[9][10]

  • According to Baldwin's Rules, 4-exo-tet reactions are "favored." This means the trajectory of the nucleophilic attack is geometrically feasible without significant distortion of bond angles.[8][9]

  • The Challenge: Despite being "favored," the reaction is often slow and inefficient due to significant ring strain (approx. 25.4 kcal/mol) in the azetidine product.[1] This high activation energy barrier makes the desired intramolecular reaction slow, allowing competing side reactions to dominate.[8] Common competing pathways include intermolecular polymerization or dimerization, and elimination reactions.[3]

Q3: How do I choose an appropriate starting material for intramolecular cyclization?

A3: The ideal starting material is typically a 3-amino-1-propanol derivative or a 1-amino-3-halopropane. The key is to have a robust nucleophilic nitrogen and an excellent leaving group at the γ-position.

  • γ-Amino Alcohols: These are common precursors. The hydroxyl group is not a good leaving group on its own and must be activated. This is typically achieved by converting it into a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf), which are excellent leaving groups for SN2 displacement.[3]

  • γ-Haloamines: Substrates with a halogen (preferably iodine or bromine) at the γ-position can cyclize directly upon treatment with a base. If you have a chloro-derivative, an in situ Finkelstein reaction (using NaI) can be used to generate the more reactive iodo-intermediate.[3]

  • Epoxy Amines: cis-3,4-Epoxy amines are valuable precursors for synthesizing 3-hydroxyazetidines. The intramolecular aminolysis of the epoxide ring is a powerful method, often catalyzed by a Lewis acid.[11]

Q4: What are the most common and problematic side reactions in azetidine synthesis?

A4: Awareness of potential side reactions is critical for optimization:

  • Intermolecular Reactions: At high concentrations, the nucleophilic amine of one molecule can react with the electrophilic carbon of another, leading to dimers and polymers instead of the desired monomeric ring.[3]

  • Elimination: If the substrate is sterically hindered or a strong, non-nucleophilic base is used, an E2 elimination reaction can compete with the SN2 cyclization, forming an alkene.[3]

  • Formation of Larger Rings (Pyrrolidines): In certain substrates, such as cis-3,4-epoxy amines, a competing 5-endo-tet cyclization can occur, leading to the formation of a five-membered pyrrolidine ring instead of the desired four-membered azetidine (a 4-exo-tet cyclization).[12] While 5-endo-tet is generally disfavored by Baldwin's rules, it can become a significant pathway under certain conditions.[9][12]

  • Ring Opening: Due to inherent ring strain, the formed azetidine ring can be susceptible to nucleophilic ring-opening, especially under harsh acidic or basic conditions.[2][13]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low to No Yield of Azetidine; Starting Material Remains or Decomposes.
  • Potential Cause 1: Poor Leaving Group.

    • Why it Happens: The rate of the intramolecular SN2 cyclization is highly dependent on the ability of the leaving group to depart. Hydroxyl groups (-OH) are poor leaving groups and must be activated. Halides follow the reactivity trend I > Br > Cl >> F.

    • Solution:

      • Activate Hydroxyl Groups: Convert γ-amino alcohols to their corresponding mesylates, tosylates, or triflates using MsCl, TsCl, or Tf₂O, respectively, in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[3]

      • Enhance Halide Reactivity: If using a γ-chloroamine, add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This promotes an in situ Finkelstein reaction to generate the more reactive γ-iodoamine intermediate.[3]

  • Potential Cause 2: Inappropriate Solvent or Base.

    • Why it Happens: The solvent polarity can dramatically affect the rate of SN2 reactions. The base must be strong enough to deprotonate the amine (if necessary, e.g., for N-tosyl amines) but should not promote elimination.

    • Solution:

      • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile (MeCN) to accelerate SN2 reactions.[3] THF is also commonly used.[3]

      • Base Selection: For simple amine cyclizations, a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient. For cyclizing sulfonamides or other less nucleophilic amines, a stronger base like sodium hydride (NaH) may be required.[3]

  • Potential Cause 3: Competing Intermolecular Reactions.

    • Why it Happens: Intramolecular reactions are kinetically favored at low concentrations, whereas intermolecular reactions (polymerization) dominate at high concentrations.

    • Solution: Employ High-Dilution Conditions.

      • Use a larger volume of solvent to create a dilute solution (e.g., 0.01-0.05 M).

      • For critical reactions, use a syringe pump to slowly add the substrate solution to a refluxing mixture of solvent and base. This maintains a very low instantaneous concentration of the substrate, strongly favoring the intramolecular pathway.[3]

Problem 2: Significant Formation of Pyrrolidine Byproduct.
  • Potential Cause: Competing 5-endo-tet Cyclization.

    • Why it Happens: This is a classic regioselectivity problem, especially during the cyclization of substrates like cis-3,4-epoxy amines. The nucleophilic amine can attack either the C3 or C4 position of the epoxide. Attack at C3 (4-exo-tet) gives the azetidine, while attack at C4 (5-endo-tet) gives the pyrrolidine.[12]

    • Solution: Catalyst and Solvent Optimization.

      • Use a Lewis Acid Catalyst: For epoxy amine cyclizations, the choice of catalyst is paramount. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting the desired C3-selective attack to form the azetidine, significantly minimizing the pyrrolidine byproduct.[11][12] Other Lewis acids like Sc(OTf)₃ may also be effective.[14]

      • Solvent Screening: The reaction solvent can influence this regioselectivity. While CH₂Cl₂ might not be optimal, higher boiling solvents like 1,2-dichloroethane (DCE) have proven effective in combination with La(OTf)₃, driving the reaction to completion and favoring the azetidine product.[11]

Problem 3: Product is Unstable and Decomposes During Workup or Purification.
  • Potential Cause: Ring Strain and Sensitivity to pH.

    • Why it Happens: The inherent strain of the azetidine ring makes it susceptible to cleavage under strongly acidic or basic conditions.[13] Protonation of the ring nitrogen can activate it for nucleophilic attack and subsequent ring-opening.[15]

    • Solution:

      • Neutralize Carefully: During aqueous workup, use mild reagents like saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to neutralize the reaction mixture. Avoid strong acids (e.g., concentrated HCl) or bases (e.g., NaOH).

      • Chromatography Considerations: When performing silica gel chromatography, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% v/v in the eluent) to neutralize acidic sites on the silica surface, which can cause on-column decomposition of sensitive azetidines.

      • Protecting Group Strategy: The choice of N-protecting group can influence stability. If the final product is an N-H azetidine, consider deprotection under the mildest possible conditions (e.g., catalytic hydrogenation for an N-Bn group) as the final step.

Data & Protocols

Data Presentation

Table 1: Effect of Leaving Group on Intramolecular Cyclization Rate

Leaving GroupRelative ReactivityTypical Reagent for Installation
Triflate (-OTf)~10⁴ - 10⁵Triflic Anhydride (Tf₂O)
Tosylate (-OTs)~10²Tosyl Chloride (TsCl)
Mesylate (-OMs)~10²Mesyl Chloride (MsCl)
Iodide (-I)~10Sodium Iodide (Finkelstein)
Bromide (-Br)1-
Chloride (-Cl)~10⁻²-

Relative reactivity is an approximation for typical SN2 reactions.

Table 2: Recommended Conditions for Common Cyclization Precursors

Precursor TypeRecommended Reagent(s)SolventKey Considerations
γ-Amino alcohol1. MsCl, Et₃N; 2. NaHCH₂Cl₂, then THF/DMFTwo-step, one-pot procedure is common.[3]
γ-Haloamine (Br, I)K₂CO₃ or Cs₂CO₃Acetonitrile or DMFBase strength can be tuned.
cis-3,4-Epoxy amineLa(OTf)₃ (5-10 mol%)1,2-Dichloroethane (DCE)Crucial for regioselectivity to avoid pyrrolidine.[11]
N-Tosyl-γ-amino alcoholMitsunobu: PPh₃, DIADTHFInversion of stereochemistry at the alcohol center.[16]
Experimental Protocols

Protocol 1: Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized two-step, one-pot procedure adapted from standard literature methods for activating a hydroxyl group followed by cyclization.[3]

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

  • Cyclization:

    • Dissolve the crude mesylate from the previous step in anhydrous THF or DMF.

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

    • Allow the reaction to warm to room temperature and then heat to reflux (or as needed, typically 40-80 °C). Monitor the progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to yield the desired azetidine.

Protocol 2: La(OTf)₃-Catalyzed Synthesis from a cis-3,4-Epoxy Amine

This protocol is adapted from the work of Kuriyama et al. for the regioselective synthesis of 3-hydroxyazetidines.[11]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, to make a 0.2 M solution), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.05 eq) at room temperature.

  • Heat the mixture to reflux and stir under an inert atmosphere. Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to 0 °C and quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using silica gel column chromatography to afford the desired azetidine.

Visualizations

Logical Diagrams

G cluster_start Troubleshooting: Low Azetidine Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Observed LeavingGroup Poor Leaving Group? (e.g., -OH, -Cl) Start->LeavingGroup SideReactions Side Reactions Dominating? (Polymer, Elimination) Start->SideReactions WrongConditions Incorrect Conditions? (Solvent, Base, Temp) Start->WrongConditions Regioisomers Wrong Isomer Formed? (e.g., Pyrrolidine) Start->Regioisomers ActivateLG Activate -OH to -OMs/-OTs Use Finkelstein for -Cl LeavingGroup->ActivateLG Solution Dilution Use High Dilution (Slow Addition) SideReactions->Dilution Solution Optimize Switch to Polar Aprotic Solvent (DMF, DMSO) Tune Base Strength WrongConditions->Optimize Solution Catalyst Use Regioselective Catalyst (e.g., La(OTf)3 for epoxides) Regioisomers->Catalyst Solution

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

G cluster_precursors Common Precursors cluster_methods Synthetic Methods AminoAlcohol γ-Amino Alcohol Intramol Intramolecular SN2 Cyclization AminoAlcohol->Intramol Activate OH + Base Haloamine γ-Haloamine Haloamine->Intramol + Base EpoxyAmine cis-Epoxy Amine EpoxyAmine->Intramol Lewis Acid (e.g., La(OTf)3) ImineAlkene Imine + Alkene Cycloadd [2+2] Cycloaddition (aza Paternò-Büchi) ImineAlkene->Cycloadd hν (light) Azetidine Azetidine Ring Intramol->Azetidine Cycloadd->Azetidine

Caption: Common synthetic pathways to the azetidine ring.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of 3-substituted azetidines.
  • BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
  • BenchChem. (n.d.). Troubleshooting low yields in Azetidine, perchlorate mediated reactions.
  • Grokipedia. (n.d.). Baldwin's rules.
  • Wikipedia. (n.d.). Baldwin's rules.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Smalley, A. P., & Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Svatunek, D., & Kappe, C. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Chem-Station. (2017). Baldwin's Rule.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Azetidines.
  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Wang, C., & Li, Y. (n.d.). Synthesis of Azetidines.
  • Brant, M. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health.

Sources

Troubleshooting low conversion in (S)-Azetidin-2-ylmethanol alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of (S)-Azetidin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion, encountered during the N-alkylation of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format, explaining the causality behind our recommendations.

Q1: My N-alkylation reaction of (S)-Azetidin-2-ylmethanol has stalled, resulting in very low conversion. What are the most likely causes?

Low conversion is a common issue stemming from several potential factors. Systematically diagnosing the root cause is crucial. The most frequent culprits are suboptimal reaction conditions that fail to activate the substrate or promote the desired SN2 pathway.

Primary Causes & Immediate Checks:

  • Insufficient Basicity: The secondary amine of the azetidine ring requires deprotonation to become a potent nucleophile. If the base is too weak or used in insufficient quantity, the equilibrium will favor the protonated, unreactive amine.

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its ability to attack the alkylating agent and slows the reaction rate.[1][2][3][4]

  • Low Reaction Temperature: Like most SN2 reactions, the alkylation of azetidine is temperature-dependent. Insufficient thermal energy may lead to a sluggish reaction that does not proceed to completion within a practical timeframe.

  • Reagent Degradation: The alkylating agent or the base may have degraded due to improper storage or handling. Moisture can be particularly detrimental to many bases used in these reactions.

A logical troubleshooting workflow can help pinpoint the issue.

G cluster_solutions Solutions Start Low Conversion Observed Base 1. Check Base - pKa appropriate? - Stoichiometry correct? - Anhydrous? Start->Base Solvent 2. Check Solvent - Is it Polar Aprotic? (e.g., DMF, CH3CN, DMSO) Base->Solvent Base is OK Sol_Base Use stronger base (e.g., K2CO3, Cs2CO3) Ensure >1.1 equivalents Base->Sol_Base Issue Found Temp 3. Check Temperature - Is it too low? Solvent->Temp Solvent is OK Sol_Solvent Switch to DMF, CH3CN, or DMSO Solvent->Sol_Solvent Issue Found Reagents 4. Check Reagents - Purity/Age of Alkylating Agent? - Anhydrous conditions maintained? Temp->Reagents Temp is OK Sol_Temp Increase temperature incrementally (e.g., RT to 60-80 °C) Temp->Sol_Temp Issue Found Success Reaction Optimized Reagents->Success Reagents are OK Sol_Reagents Use fresh reagents Ensure dry glassware Reagents->Sol_Reagents Issue Found

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing a significant amount of an unknown byproduct and my desired N-alkylated product is a minor component. What side reactions are common?

With (S)-Azetidin-2-ylmethanol, two primary side reactions can compete with the desired N-alkylation, leading to a complex product mixture and low yield of the target molecule.

  • O-Alkylation: The primary alcohol on the methanol substituent is also a nucleophile and can compete with the ring nitrogen to attack the alkylating agent. This results in the formation of an undesired ether byproduct.

  • Overalkylation: The desired N-alkylated product is a tertiary amine, which can be further alkylated to form a quaternary ammonium salt, especially if a highly reactive alkylating agent is used or reaction conditions are forced.

G cluster_reactants Reactant (S)-Azetidin-2-ylmethanol N_Alkylation Desired Product (N-Alkyl) Reactant->N_Alkylation N-attack (Desired) O_Alkylation Side Product (O-Alkyl Ether) Reactant->O_Alkylation O-attack (Side Reaction) AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylation AlkylHalide->O_Alkylation Quat_Salt Side Product (Quaternary Salt) AlkylHalide->Quat_Salt N_Alkylation->Quat_Salt Further Alkylation (Side Reaction)

Caption: Competing reaction pathways in the alkylation.

Q3: How can I selectively promote N-alkylation over O-alkylation?

Favoring N-alkylation over O-alkylation hinges on exploiting the differences in nucleophilicity between the nitrogen and oxygen atoms. Generally, secondary amines are more nucleophilic than primary alcohols. However, reaction conditions can be tuned to enhance this inherent selectivity.

  • Choice of Base: Use a base that is strong enough to deprotonate the amine but not so strong that it significantly deprotonates the alcohol, which would increase the concentration of the competing alkoxide nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

  • HSAB Principle: Consider the Hard and Soft Acids and Bases (HSAB) principle. Nitrogen is generally a "softer" nucleophile than oxygen. Using an alkylating agent with a "softer" leaving group (e.g., alkyl iodides > bromides > chlorides) can favor reaction at the softer nitrogen center.

  • Protecting Group Strategy: The most definitive method to prevent O-alkylation is to temporarily protect the hydroxyl group. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice as it is robust to many alkylation conditions but can be easily removed later under mild acidic conditions (e.g., TBAF or HCl in alcohol).[5]

Q4: My reaction seems to work, but I'm struggling with overalkylation. How can I prevent the formation of the quaternary ammonium salt?

Overalkylation is a classic problem when alkylating amines.[6] Here are several strategies to mitigate it:

  • Control Stoichiometry: Use a slight excess of the (S)-Azetidin-2-ylmethanol starting material relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react significantly with the tertiary amine product.

  • Alkylating Agent Reactivity: Avoid highly reactive alkylating agents like methyl iodide or benzyl bromide if possible, or add them slowly to the reaction mixture at a controlled temperature to prevent a rapid buildup of concentration.

  • Steric Hindrance: The azetidine ring itself provides some steric hindrance that can disfavor the second alkylation step. This can be enhanced by using bulkier alkylating agents if the target molecule allows.

  • Alternative Methodology: Reductive Amination: The most effective way to guarantee mono-alkylation is to switch from direct alkylation to a reductive amination protocol.[7] This two-step, one-pot process involves forming an iminium ion between the amine and an aldehyde/ketone, which is then reduced in situ. This pathway is not susceptible to overalkylation.

Experimental Protocols & Data

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol provides a general method for the direct N-alkylation of (S)-Azetidin-2-ylmethanol, optimized to minimize common side reactions.

Materials:

  • (S)-Azetidin-2-ylmethanol

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-Azetidin-2-ylmethanol (1.0 eq.) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Add Base: Add powdered, anhydrous potassium carbonate (1.5 eq.). Stir the suspension vigorously for 15 minutes at room temperature.

  • Add Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of DCM.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated aq. NaHCO₃ (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is the preferred method for avoiding overalkylation and is suitable for a wide range of aldehydes and ketones.

Materials:

  • (S)-Azetidin-2-ylmethanol

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve (S)-Azetidin-2-ylmethanol (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq.) can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the intermediate iminium ion is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by the slow addition of saturated aq. NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters

The choice of base and solvent significantly impacts reaction success. The following table summarizes typical observations.

Parameter Condition Observation Rationale
Base K₂CO₃, Cs₂CO₃Good Conversion. Sufficiently basic to deprotonate the secondary amine without significantly activating the alcohol.
Triethylamine (Et₃N)Low to Moderate Conversion. Often not basic enough to drive the reaction to completion with less reactive alkyl halides.
NaHRisk of O-Alkylation. A very strong base that will deprotonate both N-H and O-H, increasing side products.
Solvent DMF, CH₃CN, DMSOHigh Reaction Rate. Polar aprotic solvents solvate the cation but leave the amine nucleophile "naked" and highly reactive.[1][3]
THF, DCMModerate Reaction Rate. Less polar than DMF/DMSO, may result in slower reactions or require higher temperatures.
Methanol, EthanolVery Low Conversion. Polar protic solvents solvate the nucleophile via H-bonding, drastically reducing its reactivity.[2][4]
Method Direct AlkylationRisk of Overalkylation. Product is a nucleophilic tertiary amine that can react further.
Reductive AminationSelective Mono-alkylation. The reaction mechanism via an iminium intermediate inherently prevents overalkylation.[7][8]

References

  • SN2 Effect of Solvent. OpenOChem Learn. Retrieved January 6, 2026, from [Link]

  • What is the effect of solvent on SN2? Quora. (2018). Retrieved January 6, 2026, from [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. (2024). Retrieved January 6, 2026, from [Link]

  • Factors affecting the SN2 Reaction. Chemistry LibreTexts. (2021). Retrieved January 6, 2026, from [Link]

  • How will the rate of each of the following SN2 reactions change if it is carried out in a more polar solvent? Pearson+. Retrieved January 6, 2026, from [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Retrieved January 6, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central (PMC), NIH. (2012). Retrieved January 6, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). (2002). Retrieved January 6, 2026, from [Link]

  • Selective protection of alcohol over amine. Reddit. (2023). Retrieved January 6, 2026, from [Link]

  • Selective protection and deprotection of alcohols and amines. ResearchGate. (2012). Retrieved January 6, 2026, from [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. (1970). Retrieved January 6, 2026, from [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents. (2002).
  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. (2017). Retrieved January 6, 2026, from [Link]

  • Synthesis of Saturated N-Heterocycles. ResearchGate. (2020). Retrieved January 6, 2026, from [Link]

  • Protecting Groups – A Necessary Evil? University of Lethbridge. Retrieved January 6, 2026, from [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PubMed Central (PMC), NIH. (2022). Retrieved January 6, 2026, from [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry - ACS Publications. (2022). Retrieved January 6, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega - ACS Publications. (2023). Retrieved January 6, 2026, from [Link]

  • Exploiting Nucleophilic Attack in Chemotherapy. The Onyx Review. (2021). Retrieved January 6, 2026, from [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. (2002). Retrieved January 6, 2026, from [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. (2020). Retrieved January 6, 2026, from [Link]

  • Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. (2003). Retrieved January 6, 2026, from [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. (2024). Retrieved January 6, 2026, from [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Retrieved January 6, 2026, from [Link]

  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Chemistry Stack Exchange. (2014). Retrieved January 6, 2026, from [Link]

  • Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. PubMed Central (PMC), NIH. (2019). Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Purification of (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (S)-Azetidin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of this valuable chiral building block. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Introduction: The Importance of Purity

(S)-Azetidin-2-ylmethanol is a crucial chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its stereochemical integrity and high chemical purity are paramount for ensuring the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, side reactions, or degradation, can lead to downstream complications, including altered biological activity and the formation of undesired byproducts. This guide provides a systematic approach to identifying and removing these impurities.

Troubleshooting Guide: A-to-Z Purification Workflow

Navigating the purification of (S)-Azetidin-2-ylmethanol can be challenging. The following logical workflow will guide you through the decision-making process for selecting the most appropriate purification strategy based on the nature of the impurities present.

Purification_Workflow start Crude (S)-Azetidin-2-ylmethanol analysis Initial Purity Analysis (TLC, NMR, HPLC) start->analysis decision Identify Major Impurities analysis->decision non_volatile Non-Volatile Impurities (e.g., salts, starting materials) decision->non_volatile High boiling point or solid impurities volatile Volatile Impurities (e.g., residual solvents) decision->volatile Low boiling point impurities isomeric Isomeric/Closely-Related Impurities (e.g., R-enantiomer, byproducts) decision->isomeric Structurally similar impurities colored Colored Impurities decision->colored Discoloration distillation Vacuum Distillation non_volatile->distillation volatile->distillation chromatography Column Chromatography isomeric->chromatography charcoal Activated Charcoal Treatment colored->charcoal final_analysis Final Purity & Enantiomeric Excess Analysis (HPLC, NMR, GC-MS) distillation->final_analysis recrystallization Recrystallization chromatography->recrystallization For further polishing recrystallization->final_analysis charcoal->recrystallization final_analysis->decision Further Purification Needed pure_product Pure (S)-Azetidin-2-ylmethanol (>98% Purity, >99% ee) final_analysis->pure_product Meets Specifications

Caption: Purification decision workflow for (S)-Azetidin-2-ylmethanol.

Frequently Asked Questions (FAQs)

Impurity Identification and Characterization

Q1: What are the most common impurities I should expect when synthesizing (S)-Azetidin-2-ylmethanol?

A1: The impurity profile largely depends on the synthetic route. A common route starts from L-aspartic acid. Potential impurities include:

  • Starting Materials: Unreacted L-aspartic acid or its derivatives.

  • Reagents: Residual borane complexes or other reducing agents.

  • Byproducts: Diastereomeric intermediates, and products from over-reduction.

  • Enantiomeric Impurity: The (R)-enantiomer, (R)-Azetidin-2-ylmethanol.

  • Degradation Products: The strained azetidine ring can be susceptible to hydrolysis, leading to ring-opening, particularly under acidic or basic conditions[1][2].

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of techniques is recommended for comprehensive impurity profiling:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information about the main component and any significant impurities. Characteristic shifts for the azetidin-2-one ring (a related structure) are well-documented and can be a useful reference.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity (the ratio of S to R enantiomers). Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of chiral amines and their derivatives[3][4][5][6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts. For polar molecules like amino alcohols, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance[7][8][9][10].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying non-volatile impurities and degradation products.

Purification Strategies

Q3: My crude product is a dark-colored oil. How should I proceed?

A3: The dark color suggests the presence of polymeric or highly conjugated impurities. A multi-step approach is often necessary:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol) and treat with activated charcoal to adsorb colored impurities.

  • Filtration: Filter the mixture to remove the charcoal.

  • Purification: Proceed with either vacuum distillation or column chromatography, followed by recrystallization if the product is a solid at room temperature.

Q4: Can I purify (S)-Azetidin-2-ylmethanol by distillation? What conditions should I use?

Q5: What is the best approach for removing the (R)-enantiomer?

A5: The most effective method for separating enantiomers is chiral HPLC . For preparative scale, this can be resource-intensive. An alternative is diastereomeric salt formation . This involves reacting the racemic or enantiomerically-enriched mixture with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.

Q6: I am struggling with recrystallization. The product either oils out or doesn't crystallize at all. What can I do?

A6: Recrystallization success is highly dependent on the solvent system. Here are some troubleshooting tips:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold[14][15]. For a polar molecule like (S)-Azetidin-2-ylmethanol, polar protic solvents (e.g., ethanol, isopropanol) or a mixed solvent system are good starting points.

  • Mixed Solvent Systems: A common and effective technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization[14]. Common pairs include ethanol/water or ethanol/diethyl ether.

  • Inducing Crystallization: If crystals do not form on cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface, adding a seed crystal of the pure compound, or cooling the solution in an ice bath.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities and some lower-boiling solvents.

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for small quantities to minimize losses.

  • Sample Preparation: Place the crude (S)-Azetidin-2-ylmethanol in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of approximately 0.5-1.0 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Fraction Collection: Collect the distilled (S)-Azetidin-2-ylmethanol in a pre-weighed receiving flask. It is advisable to collect fractions, especially if there are impurities with close boiling points.

  • Analysis: Analyze the purified fractions by HPLC and/or NMR to assess purity.

Protocol 2: Purification by Column Chromatography

This method is effective for separating closely related impurities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing for amines.

  • Procedure: a. Pack a glass column with silica gel slurry in the initial, less polar eluent. b. Dissolve the crude (S)-Azetidin-2-ylmethanol in a minimal amount of the eluent and load it onto the column. c. Elute the column with the solvent system, gradually increasing the polarity. d. Collect fractions and monitor by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a starting point for developing a chiral HPLC method.

ParameterRecommended ConditionRationale
Column Chiralpak® AS-H or similar amylose-based chiral stationary phase (250 x 4.6 mm, 5 µm)Polysaccharide-based columns are widely successful for separating chiral amines and alcohols[3][6].
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)A normal phase system often provides good selectivity for this class of compounds. Diethylamine is added to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 25 °CTemperature can affect selectivity; start at ambient and optimize if necessary.
Detection UV at 210 nm(S)-Azetidin-2-ylmethanol lacks a strong chromophore, so detection at a low UV wavelength is required.
Injection Vol. 10 µLAdjust as needed based on sample concentration.

References

  • University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]

  • Wikipedia. (2023). Vacuum distillation. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (2017). WO 2017/168438 A1.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis?. Retrieved from [Link]

  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. Retrieved from [Link]

  • Sathiyasundar, R., et al. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques, 2(3), 1025. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • Semantic Scholar. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • PubMed. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Retrieved from [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]

  • Google Patents. (2014). CN103819382A - Preparation method of Ezetimibe impurity.
  • PubMed. (2009). Quantitative analysis of ezetimibe in human plasma by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Quick Company. (2009). "Process For The Purification Of Ezetimibe". Retrieved from [Link]

  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]

  • Molecules. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • PubMed. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization With Pyran Compound. Retrieved from [Link]

  • Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]

  • ResearchGate. (2021). Effect of different stationary phases on resolution of ezetimibe and its related impurities. Retrieved from [Link]

  • NIH. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]

  • PubMed. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Google Patents. (2015). CN104387308A - Method for preparing high-purity ezetimibe by controlling generation of EZ-zanOH impurity.
  • ResearchGate. (2018). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • PMC. (2016). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. Retrieved from [Link]

  • Google Patents. (2008). WO2008096372A2 - Process for preparing highly pure ezetimibe using novel intermediates.
  • PMC. (2007). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of some organic solvents. Retrieved from [Link]

  • Google Patents. (2013). CN102854274A - Method for separating and determining ezetimibe raw material and preparation thereof by using liquid chromatography method.
  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • ResearchGate. (2014). Development and Validation of a new Reversed-phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage forms. Retrieved from [Link]

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Technical Support Center: Enhancing Stereoselectivity with (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging (S)-Azetidin-2-ylmethanol in stereoselective reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and to provide clear, actionable strategies for enhancing the stereochemical outcome of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the application of (S)-Azetidin-2-ylmethanol and its derivatives in asymmetric catalysis.

Q1: What are the primary applications of (S)-Azetidin-2-ylmethanol in asymmetric synthesis?

(S)-Azetidin-2-ylmethanol is a valuable chiral building block and ligand precursor for a variety of asymmetric transformations.[1] Its rigid four-membered ring structure and chiral center make it an effective component in designing chiral ligands and organocatalysts.[1][2] Chiral azetidine-derived ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions to achieve high levels of asymmetry.[2][3]

Q2: How does the structure of (S)-Azetidin-2-ylmethanol contribute to its effectiveness in inducing stereoselectivity?

The efficacy of (S)-Azetidin-2-ylmethanol in asymmetric catalysis stems from several key structural features:

  • Rigid Azetidine Ring: The strained four-membered ring provides a conformationally restricted backbone, which is crucial for creating a well-defined and predictable chiral environment around a catalytic center.[1]

  • Defined Stereocenter: The (S)-configuration at the 2-position dictates the spatial arrangement of substituents, enabling effective chiral recognition and differentiation of prochiral faces of a substrate.

  • Functional Handles: The primary alcohol and the secondary amine functionalities serve as versatile points for modification, allowing for the synthesis of a diverse range of chiral ligands and organocatalysts.

Q3: Can (S)-Azetidin-2-ylmethanol be used as a catalyst directly?

While (S)-Azetidin-2-ylmethanol itself is not typically used directly as a catalyst, it serves as a crucial precursor for the synthesis of more complex chiral catalysts. For instance, it can be elaborated into ligands for metal-catalyzed reactions or form the core of organocatalysts. A common application is its use in the preparation of chiral oxazaborolidine catalysts for the asymmetric reduction of ketones, similar to the well-known Corey-Bakshi-Shibata (CBS) reduction.[4][5]

Q4: What are some common derivatives of (S)-Azetidin-2-ylmethanol used in catalysis?

Derivatives are often synthesized to fine-tune the steric and electronic properties of the resulting catalyst. Common modifications include N-alkylation or N-arylation of the azetidine nitrogen and conversion of the hydroxyl group into ethers, esters, or other functionalities to create bidentate or tridentate ligands. These modifications can significantly impact the catalyst's activity and the enantioselectivity of the reaction.

dot graph "Derivative_Applications" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="(S)-Azetidin-2-ylmethanol"]; B [label="Chiral Ligands for\nMetal Catalysis", fillcolor="#34A853"]; C [label="Organocatalysts", fillcolor="#EA4335"]; D [label="Asymmetric Reductions\n(e.g., Ketones)", pos="1.5,1.5!", fillcolor="#FBBC05"]; E [label="Asymmetric Alkylations", pos="3,0!", fillcolor="#FBBC05"]; F [label="Asymmetric Michael Additions", pos="1.5,-1.5!", fillcolor="#FBBC05"];

A -> B [label=" Metal Coordination"]; A -> C [label=" Functionalization"]; B -> D; B -> E; C -> F; } dot Caption: Applications of (S)-Azetidin-2-ylmethanol derivatives.

Section 2: Troubleshooting Guide for Sub-Optimal Stereoselectivity

This section provides a structured approach to diagnosing and resolving common issues encountered when using catalysts derived from (S)-Azetidin-2-ylmethanol.

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Low stereoselectivity is a frequent challenge in asymmetric catalysis. The following table outlines potential causes and corresponding solutions.

Potential Cause Troubleshooting Steps & Scientific Rationale
Sub-optimal Reaction Temperature Solution: Screen a range of temperatures. Lowering the temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.[6] Conversely, for some reactions, a higher temperature might be beneficial for achieving the desired stereoisomer.[6]
Incorrect Solvent Choice Solution: Experiment with a variety of aprotic and protic solvents. The solvent can influence the conformation and catalytic activity of the chiral catalyst.[6] Polar aprotic solvents are generally favored for SN2 reactions, while polar protic solvents might stabilize carbocation intermediates in SN1-type reactions, which could lead to racemization.[7]
Presence of Moisture Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Water can deactivate many catalysts, particularly Lewis acidic metal complexes, and can interfere with the catalytic cycle.[4][8]
Catalyst Inactivity or Decomposition Solution: Use a fresh batch of the catalyst or repurify the existing one. Some catalysts are sensitive to air and moisture and should be handled under inert conditions.[8] Consider increasing the catalyst loading, but be mindful that higher loadings can sometimes lead to the formation of side products.[8]
Poorly Matched Chiral Ligand/Auxiliary Solution: If the desired level of stereocontrol is not achieved, consider synthesizing and screening different derivatives of (S)-Azetidin-2-ylmethanol. The steric bulk and electronic properties of the ligand are critical for inducing high stereoselectivity.[6]
Racemization of the Product Solution: Check for potential racemization pathways under the reaction or workup conditions. Acidic or basic conditions, as well as elevated temperatures, can compromise the stereochemical integrity of the product.[6] A mild workup is often necessary.
Issue 2: Low Reaction Yield or Incomplete Conversion

Poor yields can be linked to several factors, some of which may also impact stereoselectivity.

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction Solution: Increase the reaction time or temperature. If temperature sensitivity is a concern for stereoselectivity, consider switching to a higher-boiling solvent to allow for higher reaction temperatures.[8]
Catalyst Deactivation Solution: Ensure the purity of all reagents and solvents. Impurities can act as catalyst poisons. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the deactivation of sensitive catalysts.[8]
Substrate Scope Limitations Solution: The electronic and steric properties of the substrate can significantly affect reactivity. Some catalysts may have a narrow substrate scope.[9] If possible, modify the substrate to be more reactive under the established conditions.
Incorrect Order of Reagent Addition Solution: Experiment with the order of reagent addition. The timing of the formation of reactive intermediates can influence the reaction pathway and overall yield.[6]
Issue 3: Formation of Unexpected Side Products

The formation of side products can complicate purification and reduce the yield of the desired stereoisomer.

Potential Cause Troubleshooting Steps & Scientific Rationale
Alternative Reaction Pathways Solution: Analyze the structure of the side products to understand the competing reaction pathways. This information can guide the modification of reaction conditions to disfavor the undesired pathway. For instance, in the cyclization of epoxy amines, the formation of a five-membered pyrrolidine ring can compete with the desired four-membered azetidine ring formation.[8]
Catalyst-Induced Decomposition Solution: The catalyst may be promoting the decomposition of the starting material or product. Reducing the catalyst loading or reaction temperature may mitigate this issue.
Non-Selective Background Reaction Solution: A non-catalyzed background reaction may be occurring, leading to a mixture of products. Lowering the reaction temperature can often suppress the uncatalyzed pathway to a greater extent than the catalyzed one, thereby improving selectivity.[4]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the use of (S)-Azetidin-2-ylmethanol in asymmetric catalysis.

Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone using an in situ Generated Oxazaborolidine Catalyst

This protocol describes a general method for the asymmetric reduction of a ketone, a common application for catalysts derived from chiral amino alcohols like (S)-Azetidin-2-ylmethanol.

Materials:

  • (S)-Azetidin-2-ylmethanol

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (S)-Azetidin-2-ylmethanol (0.1 mmol, 10 mol%).

    • Add anhydrous THF (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 1.0 M solution of BH₃·THF (0.1 mmol, 1.0 equivalent relative to the amino alcohol) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.[4]

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to -78 °C).

    • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).

    • Add the ketone solution to the catalyst solution via syringe over several minutes.

    • Slowly add additional BH₃·THF solution (1.2 mmol, 1.2 equivalents relative to the ketone) to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl to dissolve the boron-containing byproducts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

dot graph "Asymmetric_Reduction_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4"]; catalyst_formation [label="In situ Catalyst Formation\n(S)-Azetidin-2-ylmethanol + BH3-THF", fillcolor="#34A853"]; reduction [label="Asymmetric Reduction\nKetone + BH3-THF", fillcolor="#EA4335"]; workup [label="Quenching & Extraction", fillcolor="#FBBC05"]; purification [label="Column Chromatography", fillcolor="#FBBC05"]; analysis [label="Chiral HPLC/GC Analysis", fillcolor="#4285F4"]; end [label="End", shape=ellipse, fillcolor="#4285F4"];

start -> catalyst_formation; catalyst_formation -> reduction; reduction -> workup; workup -> purification; purification -> analysis; analysis -> end; } dot Caption: Workflow for Asymmetric Ketone Reduction.

References

  • BenchChem. (2025). Strategies to improve the stereoselectivity of azetidin-2-one synthesis. BenchChem Technical Support.
  • ACS Fall 2025. (2025).
  • Sun, J. et al. (n.d.).
  • Milton, J. P., & Fossey, J. S. (2021).
  • Bansode, A. et al. (2025). Accessing Azetidines through Magnesium‐Mediated Nitrogen Group Transfer from Iminoiodinane to Donor‐Acceptor Cyclopropanes.
  • Milton, J. P., & Fossey, J. S. (2021).
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
  • Li, W. et al. (n.d.).
  • Giacomini, D. et al. (2022). Chemoenzymatic enantioselective route to get (+) and (-)
  • R. E. Mardjono, et al. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • D. S. J. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry.
  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (2025, August 7).
  • M. A. A. (2025, August 11). Role of Promoters and Additives in Enhancing Catalytic Methanol Yield.
  • Tao, X. et al. (2025). Lithium Iodide Enables Bis‐electrophilic Ring‐Opening of Azabicyclo[1.1.0]butanes.
  • Chemenu. (n.d.). cas 104587-62-4|| where to buy (2S)-azetidin-2-ylmethanol.
  • BenchChem. (2025). Optimization of reaction conditions for catalysis with (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • Karikomi, M. et al. (n.d.). Stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. PubMed.
  • BLD Pharm. (n.d.). 104587-62-4|(S)-Azetidin-2-ylmethanol.
  • Sharma, R. et al. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)
  • EvitaChem. (n.d.). Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7.
  • K. P. (2021). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (2025, August 7).
  • M. S. (2018, September 20).
  • BenchChem. (2025). Solvent selection for optimizing (S)-2-(pyridin-2-yl)propan-1-ol reactions.
  • Smith, A. D. et al. (n.d.). Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. PMC - NIH.
  • M. B. (2022, February 25).
  • BLD Pharm. (n.d.). 209329-11-3|(R)-Azetidin-2-ylmethanol.
  • X. L. (2025, August 6). Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions.
  • Miller, S. J. et al. (2020). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. PubMed, 120(12), 8789-8892.
  • O. O. (2025, September 1). Optimizing Methanol-to-Gasoline Catalyst Performance and Reaction Kinetics for Scalable, Carbon-Neutral Fuel Production in Sustainable Energy Systems.
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Technical Support Center: Navigating the Challenges of Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with azetidine compounds. The four-membered azetidine ring is a fascinating and increasingly vital scaffold in medicinal chemistry, prized for its ability to impart desirable properties like metabolic stability, improved solubility, and three-dimensional diversity.[1] However, the very feature that makes it so valuable—its inherent ring strain—is also the source of significant handling challenges.[2][3]

This guide is born from field-proven experience and is designed to be a practical resource. We will move beyond theoretical discussions to address the specific, often frustrating, issues that can arise during your experiments. Our goal is to explain the causality behind these pitfalls and provide you with robust, self-validating protocols to overcome them. Consider this your direct line to troubleshooting the unique world of azetidine chemistry.

Section 1: Synthesis & Purification Pitfalls

This section addresses the most common hurdles encountered during the synthesis and subsequent purification of azetidine derivatives.

FAQs:

Q1: My azetidine synthesis is giving low yields. What are the common culprits?

A1: Low yields in azetidine synthesis are frequently traced back to a few key areas:

  • Incomplete Reaction: The activation energy for forming a strained four-membered ring can be high.[4] If you observe a significant amount of starting material, consider increasing the reaction time or temperature. Switching to a higher-boiling solvent, such as from dichloromethane (DCM) to 1,2-dichloroethane (DCE), can often provide the necessary energy boost to drive the cyclization to completion.[5][6]

  • Catalyst Deactivation: Many Lewis acid catalysts used in azetidine synthesis are sensitive to moisture.[4] Ensure that all your reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water can quench the catalyst, effectively halting the reaction.[4]

  • Competing Side Reactions: The precursors to azetidines can sometimes cyclize to form more stable five-membered rings (pyrrolidines).[4] This is a common issue in reactions like the intramolecular aminolysis of epoxy amines. The choice of catalyst and precursor stereochemistry is critical. For instance, using a cis-epoxide precursor with a catalyst like lanthanum(III) triflate (La(OTf)₃) has been shown to favor the desired 4-exo-tet cyclization to form the azetidine.[4]

Q2: I'm losing my compound during silica gel column chromatography. Why is this happening and what can I do?

A2: This is a classic azetidine pitfall. The issue is the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the ring-opening of the strained azetidine, leading to decomposition and significant yield loss.[1][7]

Symptoms:

  • Streaking of your product spot on the TLC plate.[7]

  • Low or no recovery of the desired product from the column.[7]

  • LC-MS analysis of the collected fractions shows masses corresponding to ring-opened byproducts.

Solutions:

  • Use Deactivated Silica: Prepare a slurry of silica gel in your eluent and add 1-2% of a non-nucleophilic base like triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface.

  • Switch to an Alternative Stationary Phase: Consider using neutral alumina or, for very sensitive compounds, a polymer-based support which is significantly less acidic.[7]

  • A Stability Test Protocol: Before committing your entire batch to a column, perform a simple stability test. A protocol for this can be found in the Key Experimental Protocols section below. This test involves exposing a small amount of your crude product to different stationary phases and analyzing the outcome by ¹H NMR, providing a quantitative assessment of your compound's stability.[8]

Section 2: Stability, Storage, & Handling

Properly storing and handling azetidines is crucial for experimental success and safety. Their volatility and reactivity require special attention.

FAQs:

Q1: My azetidine compound decomposed during an acidic aqueous workup. How can I avoid this?

A1: Azetidines, being basic amines, are prone to protonation. The resulting azetidinium ion is highly activated and susceptible to nucleophilic attack and ring-opening, a process that is often accelerated under acidic conditions.[9][10] If your workup involves an acid wash (e.g., 1N HCl) to remove basic impurities, you may be inadvertently destroying your product.

Troubleshooting Workflow:

start Problem: Azetidine decomposes during acidic workup check_necessity Is the acidic wash absolutely necessary? start->check_necessity alt_wash Use a milder wash (e.g., sat. aq. NH4Cl) or skip it. check_necessity->alt_wash No minimize_contact Perform extraction quickly at low temperature (0°C). check_necessity->minimize_contact Yes protect_n Consider N-protection (e.g., Boc, Cbz) to reduce basicity. minimize_contact->protect_n Still seeing decomposition salt_form Isolate as a salt with a non-nucleophilic counterion. protect_n->salt_form For final product

Caption: Decision workflow for acidic workups.

Q2: What are the best practices for long-term storage of azetidine compounds?

A2: The stability of azetidines can vary greatly depending on their substitution pattern. However, some general guidelines apply:

  • Storage Form: For unsubstituted or simple alkyl-substituted azetidines, which can be volatile and reactive, converting them to a more stable salt form, such as the hydrochloride salt, is highly recommended.[11][12]

  • Temperature: Store in a cool, dry place. For many derivatives, refrigeration (2-8 °C) is recommended.[13]

  • Atmosphere: Azetidines can be sensitive to air and moisture.[13] Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

  • Light: Protect from direct sunlight, which can promote degradation.[14]

Table 1: Recommended Storage Conditions for Azetidine Forms

Compound TypeFormTemperatureAtmosphereKey Consideration
Unsubstituted AzetidineFree Base2 - 8 °C[13]Inert Gas[13]Highly volatile and flammable. Handle with extreme care.[14][15]
Substituted AzetidinesFree BaseRoom Temp or 2-8 °CInert GasStability is structure-dependent. Monitor for degradation.
Azetidine SaltsHydrochloride SaltRoom TempDryGenerally more stable, but can be hygroscopic.[11][16]

Section 3: Reaction & Derivatization Issues

Using azetidines as reactants presents its own set of challenges, primarily related to controlling their reactivity.

FAQs:

Q1: I'm trying to perform a reaction on a substituent of my azetidine, but the ring keeps opening. How can I prevent this?

A1: This is a common problem when the reaction conditions are harsh enough to activate the azetidine ring itself.

Causality & Prevention:

  • Lewis Acidic Reagents: Many common reagents have Lewis acidic properties that can activate the azetidine nitrogen, leading to ring-opening.[17]

  • Strongly Acidic or Basic Conditions: Extremes of pH can promote decomposition.[9][18]

  • Protecting Group Strategy: The most robust solution is often to protect the azetidine nitrogen. An electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, significantly reduces the nucleophilicity and basicity of the nitrogen atom.[7][19] This "tames" the ring, making it stable to a much wider range of reaction conditions. The protecting group can then be removed in a later step.

Q2: My N-deprotection reaction is failing or causing ring-opening. What's going wrong?

A2: The deprotection of N-protected azetidines is a delicate operation. While the Boc group is common, its removal with strong acids like trifluoroacetic acid (TFA) can sometimes lead to ring-opening if not carefully controlled.[20]

Troubleshooting Deprotection:

  • Monitor the Reaction Carefully: Use TLC or LC-MS to follow the reaction. Do not let it proceed for longer than necessary.

  • Control Temperature: Perform the deprotection at 0 °C to minimize side reactions.

  • Consider Alternative Protecting Groups: If Boc proves too problematic, a Cbz group, which can be removed under neutral conditions via hydrogenolysis, might be a better choice.[21] Some studies have even shown that azetidine rings are stable to strong acid (TFA) deprotection when incorporated into robust structures like macrocyclic peptides.[19][22]

Section 4: Key Experimental Protocols

Protocol 1: Stability Test for Column Chromatography

This protocol allows you to quantitatively assess the stability of your azetidine compound to various stationary phases before purification.[8]

Methodology:

  • Prepare a Stock Solution: Dissolve a accurately weighed sample of your crude product in a suitable solvent (e.g., CH₂Cl₂). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react and has a clean signal in the ¹H NMR spectrum.

  • Take an Initial Sample: Remove an aliquot of the stock solution, concentrate it under reduced pressure, and acquire a quantitative ¹H NMR spectrum. This is your "Time Zero" or "Crude" sample.

  • Prepare Slurries: In separate vials, prepare slurries of different stationary phases (e.g., standard silica, triethylamine-neutralized silica, neutral alumina) in an appropriate eluent.

  • Expose the Compound: Add a known volume of your stock solution to each slurry. Stir the mixtures for 30-60 minutes to simulate the contact time on a column.

  • Analyze: Filter the slurries to remove the stationary phase, rinse with a small amount of solvent, and concentrate the filtrates. Acquire a quantitative ¹H NMR for each sample.

  • Calculate Recovery: By comparing the integration of your product peaks relative to the internal standard in each sample against the "Time Zero" sample, you can calculate the percent recovery and determine which stationary phase is least destructive to your compound.

Protocol 2: Safe N-Boc Deprotection of an Azetidine

Methodology:

  • Dissolution: Dissolve the N-Boc azetidine in a minimal amount of an appropriate solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is often complete within 1-2 hours.

  • Quenching & Isolation: Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporate with toluene or another suitable solvent to ensure all TFA is removed. The resulting TFA salt can often be used directly or neutralized by careful addition of a base (e.g., saturated aq. NaHCO₃) and extraction.

Visualization of Key Pitfalls:

cluster_synthesis Synthesis & Purification cluster_handling Workup & Reactions Azetidine Azetidine Compound AcidicSilica Acidic Silica Gel (Lewis Acid Sites) Azetidine->AcidicSilica Chromatography Decomposition Ring-Opened Products (Yield Loss) AcidicSilica->Decomposition Catalyzes Ring-Opening N_Azetidine N-H or N-Alkyl Azetidine StrongAcid Strong Acid (H+) e.g., HCl, TFA N_Azetidine->StrongAcid Protonation Azetidinium Azetidinium Ion (Activated) StrongAcid->Azetidinium RingOpening Nucleophilic Attack & Ring Cleavage Azetidinium->RingOpening

Caption: Common pathways leading to azetidine degradation.

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.Journal of the American Chemical Society.
  • Troubleshooting low yields in Azetidine, perchlorate mediated reactions.Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.PMC - NIH.
  • Safety Data Sheet: Azetidine.Chemos GmbH&Co.KG.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.ACS Publications.
  • Azetidine - Safety Data Sheet.ChemicalBook.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.Beilstein Journals.
  • Technical Support Center: Azetidine Ring-Opening Reactions.Benchchem.
  • Azetidine hydrochloride.Apollo Scientific.
  • Technical Support Center: Azetidine Compound Stability.Benchchem.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.NIH.
  • Azetidine.Apollo Scientific.
  • (R)-Azetidine-2-carboxylic acid-SDS.MedChemExpress.
  • CAS 36520-39-5: azetidine hydrochloride.CymitQuimica.
  • Azetidine hydrochloride.Chem-Impex.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.PMC.
  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.Benchchem.
  • azetidine hydrochloride.ChemBK.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.NIH.
  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information.University of Regensburg.
  • SAFETY DATA SHEET.TCI Chemicals.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.LJMU Research Online.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.NIH.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.Wiley Online Library.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.Frontiers.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.PMC - NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.ResearchGate.
  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.Chinese Journal of Organic Chemistry.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.Organic Letters.
  • Reactions of Azetidines.Ambeed.com.
  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings.ACS Publications.
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley].PubMed.
  • Regioselective ring opening reactions of azetidines.ResearchGate.
  • Azetidines of pharmacological interest.PubMed.

Sources

Technical Support Center: Catalyst Deactivation in Asymmetric Synthesis with (S)-Azetidin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (S)-Azetidin-2-ylmethanol and its derivatives as chiral ligands in asymmetric catalysis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges related to catalyst deactivation. Our goal is to equip you with the knowledge to diagnose issues, restore catalytic activity, and optimize your reaction conditions for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding catalyst stability and performance when using (S)-Azetidin-2-ylmethanol-based ligands.

Q1: My reaction shows a sudden drop in enantioselectivity after a few runs. What is the likely cause?

A sudden loss of enantioselectivity often points to degradation of the chiral ligand or the formation of a less selective catalytic species. One common issue with Noyori-type catalysts, which are frequently used with amino alcohol ligands, is the gradual erosion of enantioselectivity over time. This can be due to the reversibility of the reaction or the deactivation of the catalyst into less selective forms[1]. The azetidine ring itself, while generally stable, can undergo degradation under harsh conditions, potentially leading to the formation of achiral or less effective ligand variants[2].

Q2: The reaction rate has significantly slowed down or stopped completely. What should I investigate first?

A significant decrease in reaction rate is a classic sign of catalyst deactivation. The primary suspects are catalyst poisons present in your reagents or solvents. Common poisons for transition metal catalysts, such as those used with (S)-Azetidin-2-ylmethanol, include sulfur compounds, carbon monoxide, halides, and certain nitrogen-containing heterocycles[3]. These impurities can irreversibly bind to the active sites of the catalyst, rendering them inactive[4]. Another possibility is the formation of inactive catalyst aggregates, such as palladium black in the case of Pd catalysts, which can be observed as a color change or precipitate in the reaction mixture.

Q3: I'm observing a color change in my reaction mixture, from a homogeneous solution to a suspension with black particles. What does this indicate?

The formation of a black precipitate, particularly with palladium or ruthenium catalysts, is a strong indicator of the reduction of the active metal center to its elemental, inactive form (e.g., palladium black or ruthenium nanoparticles)[1]. This is a common deactivation pathway and can be triggered by impurities, high temperatures, or unsuitable solvent choices. Once formed, these metal aggregates are typically catalytically inactive for the desired asymmetric transformation.

Q4: Can the choice of base and solvent affect the stability of my catalyst?

Absolutely. The base and solvent system plays a critical role in both the activity and stability of the catalyst. For instance, in asymmetric transfer hydrogenation reactions using Noyori-type catalysts, the base is crucial for the formation of the active ruthenium-hydride species. However, an inappropriate base or concentration can lead to the formation of inactive off-cycle species or promote ligand degradation[1]. The solvent can also influence catalyst stability; for example, protic solvents may participate in undesired side reactions or affect the solubility and aggregation of the catalyst.

Section 2: Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific issues encountered during your experiments.

Troubleshooting Guide 1: Diagnosing and Addressing Loss of Enantioselectivity

This guide will help you systematically identify the root cause of declining enantioselectivity and take corrective actions.

Symptoms:

  • Initial high enantiomeric excess (ee%) that drops with reaction time or upon catalyst recycling.

  • Inconsistent ee% values between batches.

Diagnostic Workflow:

start Loss of Enantioselectivity Observed check_ligand 1. Analyze Ligand Integrity (NMR, HPLC) start->check_ligand check_catalyst 2. Inspect Catalyst Solution (Visual, NMR) check_ligand->check_catalyst Ligand Intact degraded_ligand Ligand Degradation Detected check_ligand->degraded_ligand Degradation Confirmed check_reagents 3. Verify Reagent Purity (Substrate, Solvent, Base) check_catalyst->check_reagents Catalyst Appears Unchanged new_species Formation of New Catalytic Species check_catalyst->new_species New Signals/ Precipitate impure_reagents Impurities Detected check_reagents->impure_reagents Impurities Found resynthesize Resynthesize or Purify Ligand degraded_ligand->resynthesize optimize_conditions Optimize Reaction Conditions (Lower Temp., Different Base/Solvent) new_species->optimize_conditions purify_reagents Purify Reagents and Solvents impure_reagents->purify_reagents

Caption: Troubleshooting workflow for loss of enantioselectivity.

Corrective Actions & Explanations:

Step Action Explanation
1. Analyze Ligand Integrity Run ¹H and ³¹P NMR (if applicable) and chiral HPLC of a sample from the reaction mixture and compare it to a standard of the fresh ligand.This will help determine if the (S)-Azetidin-2-ylmethanol ligand is degrading under the reaction conditions. Look for new peaks or a decrease in the intensity of the characteristic ligand signals.
2. Inspect Catalyst Solution Visually inspect the reaction for any color changes or precipitate formation. If possible, use techniques like ³¹P NMR to monitor the catalyst species in solution.Formation of a precipitate suggests catalyst agglomeration. Changes in the NMR spectrum of the catalyst can indicate the formation of different, potentially less selective, catalytic species.
3. Verify Reagent Purity Re-purify the substrate, solvent, and base. Ensure solvents are anhydrous and degassed.Impurities can act as "chiral poisons," competing with the substrate for coordination to the catalyst and disrupting the chiral environment, leading to lower enantioselectivity.
4. Optimize Reaction Conditions If ligand degradation or the formation of new species is suspected, consider running the reaction at a lower temperature or screening different solvents or bases.Harsher conditions can accelerate the degradation of the ligand or catalyst. A milder set of conditions may preserve the integrity of the chiral catalyst.
Troubleshooting Guide 2: Reactivating a Deactivated Catalyst

This guide provides a general protocol for attempting to reactivate a catalyst that has lost its activity, based on principles for ruthenium catalysts.

Symptoms:

  • Significantly reduced or no conversion of the starting material.

  • Reaction stalls before completion.

Deactivation Mechanisms & Reactivation Strategies:

Deactivation Mechanism Description Potential Reactivation Strategy
Active Site Poisoning Impurities bind to the metal center, blocking substrate access.Removal of the poison through purification of the reaction components is the most effective strategy. In some cases of reversible poisoning, increasing the reaction temperature might dislodge the poison, but this risks thermal degradation.
Metal Center Reduction/Agglomeration The active metal species is reduced to its elemental state (e.g., Ru(0)) and aggregates into inactive nanoparticles.For some ruthenium catalysts, a controlled re-oxidation and re-solubilization protocol may be effective. This can sometimes be achieved by treating the catalyst with a mild oxidizing agent followed by a reducing agent in the presence of the ligand.
Ligand Degradation The (S)-Azetidin-2-ylmethanol ligand is chemically altered, leading to an inactive or unstable catalyst.In this case, reactivation of the catalyst is not possible. The ligand must be replaced, and reaction conditions should be adjusted to prevent future degradation.

Experimental Protocol: General Reactivation Procedure for a Ruthenium-Based Catalyst

Disclaimer: This is a general guideline and may require optimization for your specific catalyst system. Always perform a small-scale test first.

  • Isolate the Deactivated Catalyst: If possible, separate the catalyst from the reaction mixture. This may involve filtration if the catalyst has precipitated.

  • Solvent Wash: Wash the isolated catalyst with a non-coordinating, anhydrous solvent (e.g., hexane, toluene) to remove any adsorbed organic residues.

  • Mild Oxidation (if applicable): In a controlled inert atmosphere, suspend the catalyst in a fresh, degassed solvent. Introduce a controlled amount of a mild oxidizing agent (e.g., a very dilute solution of iodine or exposure to a controlled amount of dry air). This step aims to re-oxidize the agglomerated metal centers.

  • Ligand Addition: Add a fresh solution of the (S)-Azetidin-2-ylmethanol ligand to the mixture.

  • Reduction/Re-formation of Active Species: Introduce a reducing agent (e.g., H₂ gas, isopropanol with a base for transfer hydrogenation catalysts) under conditions similar to the initial catalyst activation step.

  • Monitor for Activity: Test the reactivated catalyst in a small-scale reaction to assess its performance.

start Catalyst Deactivation (Low/No Conversion) isolate 1. Isolate Catalyst (if possible) start->isolate wash 2. Wash with Anhydrous Solvent isolate->wash oxidize 3. Mild Oxidation (e.g., dilute I₂, dry air) wash->oxidize add_ligand 4. Add Fresh Ligand oxidize->add_ligand reduce 5. Reduce to Form Active Species (e.g., H₂, iPrOH/base) add_ligand->reduce test 6. Test Activity in Small-Scale Reaction reduce->test success Activity Restored test->success Successful failure Activity Not Restored test->failure Unsuccessful

Caption: General workflow for catalyst reactivation.

Section 3: Best Practices for Preventing Catalyst Deactivation

Proactive measures are often more effective than reactive troubleshooting. Here are some best practices to maintain the performance of your catalyst.

1. Rigorous Purification of Reagents and Solvents:

  • Solvents: Use high-purity, anhydrous, and degassed solvents. Consider passing them through a column of activated alumina or molecular sieves immediately before use.

  • Substrates: Purify substrates by recrystallization, distillation, or column chromatography to remove any potential catalyst poisons.

  • Gases: If using gases like hydrogen, pass them through an oxygen and moisture trap.

2. Inert Atmosphere Technique:

  • (S)-Azetidin-2-ylmethanol-based catalysts, particularly their active forms, can be sensitive to air and moisture. Always handle the catalyst and set up reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques)[1].

3. Careful Selection of Reaction Conditions:

  • Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize thermal degradation of the ligand and catalyst.

  • Base/Additives: Carefully screen and optimize the choice and amount of base or other additives. Use the minimum effective amount to avoid side reactions and the formation of inactive species.

4. Monitor Your Reactions:

  • Regularly take small aliquots from your reaction to monitor conversion and enantioselectivity by HPLC or GC. This will help you identify the onset of deactivation and take corrective measures early.

References

  • BenchChem. (2025). Technical Support Center: Understanding Catalyst Deactivation in BINAM Catalytic Cycles.
  • G.A.S. (n.d.). Detection of Catalyst Poisons.
  • Catalyst Recvery. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • van den Bergh, T., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • Wang, M., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4, 102724.
  • Scribd. (n.d.). Catalyst Deactivation Guide.
  • Black, G. E., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics, 38(3), 598-608.
  • Morris, R. H. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.
  • EvitaChem. (n.d.). (R)-Azetidin-2-ylmethanol hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565576, (S)-Azetidin-2-ylmethanol.
  • Zhang, J., et al. (2024). Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis. Accounts of Chemical Research, 57(4), 489-503.
  • National Institutes of Health. (n.d.). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol.
  • BLD Pharm. (n.d.). (S)-Azetidin-2-ylmethanol.
  • American Chemical Society. (2026). A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines.
  • American Chemical Society. (2026). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.

Sources

Alternative workup procedures for (S)-Azetidin-2-ylmethanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for alternative workup procedures in reactions yielding (S)-Azetidin-2-ylmethanol. As a Senior Application Scientist, this guide is structured to offer not just protocols, but a foundational understanding of the principles behind each step, ensuring both success and safety in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the workup for (S)-Azetidin-2-ylmethanol reactions often challenging?

A1: The primary challenge stems from the physicochemical properties of (S)-Azetidin-2-ylmethanol. It is a small, polar amino alcohol, which leads to high water solubility. This makes extraction from aqueous media with common organic solvents inefficient, often resulting in low recovery yields. Furthermore, its ability to form hydrogen bonds can contribute to the formation of stable emulsions during liquid-liquid extractions.

Q2: My synthesis involves the reduction of an N-Boc protected (S)-azetidine-2-carboxylic acid ester. What are the key considerations for the workup?

A2: When using powerful reducing agents like Lithium Aluminum Hydride (LAH), the workup must safely quench the excess reagent and effectively remove the resulting aluminum salts.[1][2][3] Improper quenching can be hazardous, and the aluminum byproducts can form gelatinous precipitates that trap the product, complicating isolation.[4][5] Following the reduction, the deprotection of the N-Boc group is typically required, which involves acidic conditions that must be compatible with the final product's stability.

Q3: Can I purify (S)-Azetidin-2-ylmethanol by distillation?

A3: Distillation is a potential purification method, particularly if the main impurities are non-volatile. (S)-Azetidin-2-ylmethanol is a relatively small molecule, and vacuum distillation can be effective. However, its high boiling point and potential for thermal decomposition should be considered. It is crucial to have accurate boiling point data under various pressures to optimize this process.

Q4: Are there alternatives to traditional liquid-liquid extraction for isolating this compound?

A4: Yes, several alternatives can be more effective for highly polar, water-soluble compounds. These include:

  • Azeotropic Distillation: To remove water.

  • Salting Out: Increasing the ionic strength of the aqueous phase to reduce the solubility of the amino alcohol.

  • Ion-Exchange Chromatography: This technique is particularly well-suited for amino alcohols, allowing for their capture and subsequent elution.

  • Derivatization: Temporarily converting the amino alcohol into a less polar derivative to facilitate extraction, followed by deprotection.[6]

Troubleshooting Guide: Navigating Common Workup Issues

This guide addresses specific problems encountered during the workup of (S)-Azetidin-2-ylmethanol reactions, providing underlying causes and actionable solutions.

Problem 1: Low Recovery After Aqueous Extraction

Root Cause Analysis: The high polarity and hydrogen bonding capacity of (S)-Azetidin-2-ylmethanol lead to its preferential partitioning into the aqueous phase over many common organic solvents. Simple extraction with solvents like ethyl acetate or dichloromethane is often insufficient.

Alternative Workup Protocol 1: Optimized Extractive Workup

This protocol aims to maximize the transfer of (S)-Azetidin-2-ylmethanol into the organic phase.

Step-by-Step Methodology:

  • pH Adjustment: After quenching the reaction, adjust the pH of the aqueous solution to be basic (pH > 10) using a suitable base (e.g., NaOH, K₂CO₃). This deprotonates the ammonium species, rendering the amino alcohol more soluble in organic solvents.

  • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This increases the polarity of the aqueous phase, effectively "pushing" the less polar organic product into the organic layer.

  • Solvent Selection: Employ a more polar solvent or a solvent mixture for extraction. A 3:1 mixture of chloroform and isopropanol can be particularly effective for pulling water-soluble organic compounds out of the aqueous phase.[7] Continuous liquid-liquid extraction may also be beneficial for maximizing recovery.

  • Repeated Extractions: Perform multiple extractions (at least 5-7) with smaller volumes of the organic solvent rather than a few extractions with large volumes.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Data Presentation: Comparison of Extraction Solvents

Solvent SystemPolarityAdvantagesDisadvantages
Dichloromethane (DCM)MediumGood for many organics, easy to remove.May not be polar enough for high efficiency.
Ethyl Acetate (EtOAc)MediumEnvironmentally preferred over DCM.Can be prone to hydrolysis under basic conditions.
n-ButanolHighHigher polarity improves partitioning.High boiling point, difficult to remove.
Chloroform/Isopropanol (3:1)HighExcellent for extracting polar molecules.[7]Chloroform is toxic and should be handled with care.
Problem 2: Persistent Emulsion During Workup

Root Cause Analysis: Emulsions are common when dealing with amino alcohols and basic aqueous solutions, especially after LAH reductions where fine aluminum salts are present. The amphiphilic nature of the product and byproducts can stabilize the oil-in-water or water-in-oil droplets.

Alternative Workup Protocol 2: Emulsion Breaking and Filtration

This protocol focuses on preventing and breaking emulsions to achieve clean phase separation.

Step-by-Step Methodology:

  • Initial Quench: After the reaction is complete, cool the reaction mixture to 0°C.

  • Fieser Workup for LAH Reactions: To a reaction containing 'x' grams of LAH, slowly and sequentially add:

    • x mL of water

    • x mL of 15% aqueous NaOH

    • 3x mL of water[1][2]

  • Stirring and Granulation: Warm the mixture to room temperature and stir for 15-30 minutes. This procedure is designed to granulate the aluminum salts, making them easy to filter.[4]

  • Drying and Filtration: Add anhydrous magnesium sulfate (MgSO₄) to absorb excess water and further solidify the salts. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent (e.g., THF or diethyl ether).

  • Concentration: The filtrate should be a clear solution containing the desired product, which can then be concentrated under reduced pressure.

Mandatory Visualization: Troubleshooting Emulsions

G start Emulsion Observed During Workup check_salts Are fine inorganic salts present? start->check_salts add_brine Add saturated NaCl (Brine) check_salts->add_brine No filter_celite Filter through Celite® check_salts->filter_celite Yes check_pH Is the aqueous phase strongly basic? add_brine->check_pH result Clean Phase Separation filter_celite->result neutralize Adjust pH towards neutral check_pH->neutralize Yes centrifuge Centrifugation check_pH->centrifuge No neutralize->centrifuge centrifuge->result G cluster_0 Reaction Quenching cluster_1 Initial Isolation cluster_2 Purification cluster_3 Final Product quench Quench Reaction (e.g., Fieser Method) filtration Filtration of Salts quench->filtration extraction Optimized Liquid-Liquid Extraction (pH, Salting Out) chromatography Ion-Exchange Chromatography extraction->chromatography Impurities Present crystallization Crystallization as a Salt extraction->crystallization Impurities Present distillation Vacuum Distillation extraction->distillation Impurities Present final_product Pure (S)-Azetidin- 2-ylmethanol extraction->final_product Sufficiently Pure filtration->extraction chromatography->final_product crystallization->final_product distillation->final_product

Sources

Managing the hygroscopic nature of (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Azetidin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this valuable chiral building block: its hygroscopic nature. Uncontrolled moisture absorption can significantly impact experimental accuracy, reproducibility, and the ultimate quality of your final product.[1][2] This document provides field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity of your material and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What does it mean that (S)-Azetidin-2-ylmethanol is hygroscopic, and why is this a problem?

A: Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere.[3][4] (S)-Azetidin-2-ylmethanol, with its polar hydroxymethyl and amine functional groups, is susceptible to forming hydrogen bonds with water molecules in the air.

This becomes a critical issue in a laboratory setting for several reasons:

  • Inaccurate Stoichiometry: When you weigh the compound, you are also weighing an unknown amount of water. This leads to errors in molar calculations, affecting reaction yields and reproducibility.

  • Chemical Degradation: The presence of water can facilitate unwanted side reactions or hydrolysis, compromising the purity of the substance and subsequent reactions.[1][2]

  • Physical State Alteration: Moisture absorption can cause the solid material to clump, cake, or even become a sticky syrup, making it extremely difficult to handle and weigh accurately.[4]

  • Impact on Product Quality: In pharmaceutical development, uncontrolled water content can affect the stability, crystal form, and performance of the final drug product.[2][5]

Q2: How should I properly store (S)-Azetidin-2-ylmethanol to minimize water uptake?

A: Proper storage is the first line of defense. The goal is to create a microenvironment with minimal humidity.

Storage MethodDescriptionProsCons
Sealed Ampoule under Inert Gas The compound is sealed in a glass ampoule backfilled with an inert gas like argon or nitrogen.Provides the best possible protection; ideal for long-term storage of high-purity material.Inconvenient for frequent use as the ampoule must be broken.
Glovebox/Glove Bag The primary container is stored and accessed exclusively inside a glovebox with a controlled inert atmosphere (<10 ppm H₂O).Excellent protection; allows for easy and repeated access for weighing and handling.Requires specialized equipment that may not be available in all labs.[6]
Desiccator with High-Efficiency Desiccant The container is placed in a sealed desiccator containing a renewable desiccant (e.g., Drierite®, molecular sieves).Common and accessible method; suitable for short to medium-term storage.Less effective than a glovebox; moisture is introduced every time the desiccator is opened.
Primary Container with Added Precautions The original bottle is tightly sealed, wrapped with Parafilm®, and placed inside a secondary, heat-sealed foil bag containing desiccant pouches.[7]Good for protecting bulk quantities that are accessed infrequently; adds multiple barriers.Can be cumbersome; still requires careful handling when opened.

For routine use, storing the main container inside a desiccator and only removing it for the briefest possible time to transfer a portion to a smaller vial for daily use is a practical approach.[3][7]

Q3: What is the most reliable way to determine the actual water content of my (S)-Azetidin-2-ylmethanol sample?

A: The gold standard for accurately determining water content in pharmaceutical substances is Karl Fischer (KF) Titration .[][9] This method is highly specific to water and can detect moisture content from parts-per-million (ppm) levels up to 100%.[]

Other methods like Loss on Drying (LOD) or thermogravimetric analysis (TGA) are less suitable because they measure the loss of any volatile component upon heating, not just water.[5][10] Given that (S)-Azetidin-2-ylmethanol is a small molecule, it may have some volatility, which would lead to inaccurate results with these methods.

Troubleshooting Guide

This section addresses common problems encountered when the hygroscopic nature of (S)-Azetidin-2-ylmethanol is not properly managed.

Problem: My compound has clumped together or appears wet.
  • Immediate Cause: The material has been exposed to ambient laboratory air for a prolonged period, either during storage or handling.

  • Short-Term Solution: If the material is only slightly clumpy, you can break it up with a spatula inside a controlled atmosphere (glovebox) or a nitrogen-purged bag.[3] However, be aware that the material's water content is now elevated and unknown.

  • Best Practice/Long-Term Fix: Do not use the compromised material for reactions where stoichiometry is critical. Quantify the water content using Karl Fischer titration (see Protocol 2) to determine if the batch is salvageable. For future use, immediately transfer a new, unopened container of (S)-Azetidin-2-ylmethanol into a glovebox or a properly maintained desiccator.

Problem: My reaction yields are inconsistent, or I'm observing unexpected byproducts.
  • Potential Cause: Moisture from the (S)-Azetidin-2-ylmethanol is interfering with the reaction. Water can act as an unwanted nucleophile, a base, or can deactivate moisture-sensitive reagents and catalysts (e.g., organometallics, certain coupling reagents).

  • Troubleshooting Workflow:

G Start Inconsistent Yields or Unexpected Byproducts CheckReagents Verify Purity & Dryness of All Other Reagents/Solvents Start->CheckReagents CheckHygro Is (S)-Azetidin-2-ylmethanol the Limiting Reagent? CheckReagents->CheckHygro If others are dry KFT Determine Water Content via Karl Fischer Titration CheckHygro->KFT Yes ReviewProc Review Reaction Procedure for Other Moisture Sources CheckHygro->ReviewProc No WaterHigh Water Content > 0.5%? KFT->WaterHigh DrySample Dry Sample (e.g., High Vacuum) and Re-analyze Water Content WaterHigh->DrySample Yes (Alternative) NewBatch Use a New, Unopened Batch of (S)-Azetidin-2-ylmethanol WaterHigh->NewBatch Yes (Recommended) WaterHigh->ReviewProc No

Caption: Troubleshooting inconsistent reaction outcomes.

Q4: How do I accurately weigh (S)-Azetidin-2-ylmethanol for an experiment?

A: Speed and environment are key. Never weigh this compound on an open bench.[3] The longer the exposure to air, the more water it will absorb, making the measured weight inaccurate with every passing second.

G Start Start: Need to Weigh (S)-Azetidin-2-ylmethanol GloveboxCheck Is a Glovebox Available? Start->GloveboxCheck UseGlovebox Protocol 1A: Weigh directly into reaction vessel inside glovebox. GloveboxCheck->UseGlovebox Yes NoGlovebox Protocol 1B: Use 'Weighing by Difference' from a sealed vial. GloveboxCheck->NoGlovebox No End Proceed with Reaction UseGlovebox->End NoGlovebox->End

Caption: Decision workflow for weighing the compound.

Detailed Experimental Protocols

Protocol 1: Accurate Weighing of (S)-Azetidin-2-ylmethanol

This protocol outlines the best practice for weighing the compound, prioritizing the use of a controlled atmosphere.

Method A: Using a Glovebox (Preferred Method)

  • Preparation: Ensure all necessary items (spatulas, reaction vessel, balance, and the sealed container of (S)-Azetidin-2-ylmethanol) are inside the glovebox antechamber.

  • Equilibration: Cycle the antechamber as per the glovebox manufacturer's instructions to purge ambient air and moisture. Transfer items into the main chamber. Allow the compound's container to thermally equilibrate for at least 30 minutes.

  • Weighing: Tare the reaction vessel on the balance inside the glovebox. Carefully transfer the desired amount of (S)-Azetidin-2-ylmethanol to the vessel and record the mass.

  • Sealing: Immediately and securely cap the reaction vessel and the stock container of (S)-Azetidin-2-ylmethanol.

  • Causality: Performing this entire process in an inert atmosphere (<10 ppm H₂O) prevents moisture uptake during transfer, ensuring the weighed mass corresponds directly to the compound, not compound + water.[6]

Method B: Weighing by Difference (When Glovebox is Unavailable)

  • Preparation: In the lab, pre-weigh a small, clean, and dry vial with a secure cap (e.g., a screw-cap vial with a PTFE liner). Record this mass (m₁).

  • Quick Transfer: Briefly open the main container of (S)-Azetidin-2-ylmethanol and quickly transfer an approximate amount (slightly more than needed) into the pre-weighed vial. Immediately seal both containers tightly. This step should be done as rapidly as possible to minimize air exposure.[3]

  • Accurate Weighing: Weigh the sealed vial containing the compound. Record this mass (m₂).

  • Reaction Addition: In your reaction setup (preferably under a flush of inert gas), quickly uncap the small vial and add the compound to your reaction flask. Immediately re-cap the now "empty" vial.

  • Final Weighing: Weigh the re-capped vial, which now contains only residual compound. Record this mass (m₃).

  • Calculation: The exact mass of compound added to the reaction is m_added = m₂ - m₃ .

  • Causality: This technique works because the hygroscopic compound is only exposed to the atmosphere for the brief moment of transfer into the reaction flask. The initial and final weighings are done on sealed containers, preventing water absorption from skewing the measurement.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a framework for quantifying the water content in a sample of (S)-Azetidin-2-ylmethanol. This is a self-validating system when performed with proper standards.[9]

  • System Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the system with fresh, high-quality KF reagents (titrant and solvent).

    • Condition the titration cell by running a "pre-titration" to neutralize any ambient moisture within the cell until a stable, low drift is achieved.

  • Titrant Standardization:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water into the conditioned cell.[10]

    • Titrate the standard to the endpoint.

    • Perform this standardization in triplicate to determine the precise water equivalence factor (F) of the titrant, typically in mg H₂O/mL titrant. The system is validated by the low relative standard deviation (RSD) of these measurements.[9]

  • Sample Analysis:

    • In a controlled environment (glovebox or using the weighing-by-difference technique), accurately weigh a sample of (S)-Azetidin-2-ylmethanol (typically 100-200 mg).

    • Quickly introduce the sample into the conditioned KF titration cell.

    • Begin the titration and record the volume of titrant (V) required to reach the electrometric endpoint.[10]

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: Water (%) = [(V × F) / Sample Weight (mg)] × 100 Where:

      • V = Volume of KF titrant consumed (mL)

      • F = Water equivalence factor of the titrant (mg/mL)

  • Causality & Trustworthiness: The Karl Fischer reaction is a specific iodometric titration where iodine reacts stoichiometrically with water. The endpoint is detected potentiometrically, providing high accuracy and precision.[][9] By standardizing the titrant immediately before sample analysis with a certified reference material, the measurement becomes a self-validating, traceable process.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

  • Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. Retrieved from Chromatography Today. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from Pharmaguideline. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from American Pharmaceutical Review. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from ResearchGate. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from HepatoChem. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from Ibis Scientific, LLC. [Link]

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Validation & Comparative

A Comparative Guide to NMR Analysis for Stereochemical Assignment of (S)-Azetidin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Stereochemical Challenge

In modern medicinal chemistry, the azetidine ring has become a prized scaffold. Its inherent conformational rigidity and unique three-dimensional arrangement of substituents make it an invaluable tool for fine-tuning the pharmacological properties of drug candidates.[1][2] Specifically, derivatives of (S)-Azetidin-2-ylmethanol represent a critical class of chiral building blocks. However, the synthesis and functionalization of these four-membered rings often yield complex mixtures of stereoisomers. The precise and unambiguous assignment of both relative and absolute stereochemistry is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of a potential therapeutic agent.

This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other principal analytical techniques for the stereochemical elucidation of (S)-Azetidin-2-ylmethanol derivatives. We will move beyond simple protocol recitation to explain the underlying causality of experimental choices, empowering researchers to design robust, self-validating analytical strategies.

Part 1: The NMR Toolkit for Determining Relative Stereochemistry

NMR spectroscopy is the cornerstone of stereochemical analysis in solution, providing a detailed picture of molecular structure and connectivity.[3] For azetidine derivatives, a multi-level NMR approach is essential for building a conclusive stereochemical model from the ground up.

The Foundation: 1D NMR (¹H and ¹³C)

The initial step in any analysis is the acquisition of high-resolution 1D ¹H and ¹³C NMR spectra. The strained four-membered ring of azetidines creates a distinct electronic environment, resulting in characteristic chemical shifts and coupling constants that are highly sensitive to the stereochemistry of substituents.[4]

  • ¹H NMR Insights: Protons on the azetidine ring, particularly those at the C2, C3, and C4 positions, provide crucial stereochemical information. The vicinal coupling constant (³J) between adjacent protons is governed by the dihedral angle, as described by the Karplus relationship. In the context of the rigid azetidine ring, this allows for the differentiation of cis and trans isomers. Generally, cis protons exhibit a larger coupling constant (typically 8-10 Hz) compared to trans protons (typically 5-8 Hz).[5]

  • ¹³C NMR Insights: The chemical shifts of the ring carbons are indicative of the substitution pattern and steric environment, providing complementary data for structural confirmation.

cluster_workflow 1D NMR Analysis Workflow A Sample Preparation (Dissolution & Filtration) B 1D ¹H NMR Acquisition (Standard Pulse Program) A->B C 1D ¹³C NMR Acquisition (e.g., zgpg30) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Analysis (Chemical Shifts, Integration, Coupling Constants) D->E F Hypothesis on Relative Stereochemistry (cis/trans) E->F

Caption: A standard workflow for initial structural analysis using 1D NMR.

Unambiguous Assignments: 2D Correlation Spectroscopy

For complex derivatives, signal overlap in 1D spectra is common. Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the proton-proton and proton-carbon connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies spin-spin coupling networks, allowing us to trace the connectivity of protons through covalent bonds. It is indispensable for confirming which protons are adjacent on the azetidine ring and its substituents.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the complete molecular structure, especially across quaternary carbons.

The Definitive Proof: Nuclear Overhauser Effect (NOE) Spectroscopy

While coupling constants provide strong evidence for relative stereochemistry, the gold standard for confirmation in solution is the Nuclear Overhauser Effect (NOE). The NOE is a through-space phenomenon observed between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[6][7]

  • Principle of NOE-based Assignment: By irradiating a specific proton and observing which other protons show an enhancement in their signal, we can map the spatial proximity of atoms. For an (S)-Azetidin-2-ylmethanol derivative, a strong NOE correlation between the proton at C2 and a substituent at C3 would definitively prove a cis relationship. Conversely, the absence of this correlation, coupled with an NOE to a different proton, would indicate a trans relationship.

  • NOESY vs. ROESY: For small to medium-sized molecules like azetidine derivatives, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over Nuclear Overhauser Effect Spectroscopy (NOESY). ROESY avoids the issue of zero-crossing NOEs that can make interpretation difficult for molecules in this size range.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H2 H2 cis_H3 H3 cis_H2->cis_H3 NOE cis_R R trans_H2 H2 trans_H3 H3 trans_R R

Caption: NOE confirms cis stereochemistry via H2-H3 spatial proximity.

Part 2: Orthogonal Methods for Validation and Absolute Configuration

The "Ground Truth": Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, unambiguous determination of the three-dimensional structure of a molecule in the solid state.[8][9]

  • Performance: It is considered the definitive method for determining both relative and absolute configuration. The resulting electron density map is a direct visualization of the molecular structure. The absolute configuration can be determined with high confidence, typically by calculating the Flack parameter, provided anomalous scattering is present.[8]

  • Comparison with NMR:

    • Advantage: Provides an unambiguous answer for both relative and absolute stereochemistry.

    • Limitation: Requires a high-quality single crystal, which can be difficult or impossible to grow. The determined structure represents the solid-state conformation, which may differ from the biologically relevant solution-state conformation that NMR observes.

The Quantitative Standard: Chiral Chromatography (HPLC/GC)

Chiral chromatography is the benchmark technique for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[1][2]

  • Performance: By using a chiral stationary phase, enantiomers are separated into distinct peaks. The relative area of these peaks provides a highly accurate and precise measurement of the ee.

  • Comparison with NMR:

    • Advantage: Superior to NMR for accurate quantification of enantiomeric ratios. It is the standard method for ee determination.

    • Limitation: Provides no structural information. It can separate enantiomers but cannot assign the absolute configuration of the eluting peaks without an authentic, configurationally pure standard. NMR with a chiral derivatizing agent, in contrast, can be used to assign the absolute configuration.[10]

The Predictive Powerhouse: Computational Chemistry

Modern computational methods have become a powerful tool for stereochemical assignment, especially in ambiguous cases.[11]

  • Performance: The most common approach involves calculating the theoretical NMR chemical shifts for all possible stereoisomers of the molecule.[12] These predicted spectra are then compared to the experimental NMR data. Statistical methods, such as the DP4+ probability analysis, are used to determine which calculated structure best matches the experimental results, providing a confidence level for the assignment.[13]

  • Comparison with NMR:

    • Advantage: Invaluable when NOE data is ambiguous or when crystals cannot be formed. It allows for the confident assignment of complex structures by leveraging the entire set of ¹H and ¹³C NMR data.

    • Limitation: The accuracy of the prediction is highly dependent on the quality of the computational method (functional, basis set) and the thoroughness of the conformational search.[14] It is a predictive method and is strongest when used to complement, not replace, experimental data.

Comparative Summary of Methods

Technique Information Provided Sample Requirement Primary Advantage Primary Limitation
1D/2D NMR Relative stereochemistry, connectivity, solution conformation1-10 mg, solubleRich structural detail in solutionCannot determine absolute configuration or distinguish enantiomers
NOE/ROE NMR Definitive relative stereochemistry (through-space proximity)1-10 mg, solubleUnambiguous proof of cis/trans relationships in solution[6][15]Can be ambiguous for flexible molecules; may not work for all sizes
NMR with Chiral Agents Absolute configuration, enantiomeric ratio5-15 mg, soluble, reactive functional group[10]Assigns absolute configuration in solutionRequires derivatization; reagent may cause peak overlap
X-ray Crystallography Absolute & relative stereochemistry, solid-state conformationHigh-quality single crystal (0.1-0.5 mm)Unambiguous "gold standard" for 3D structure[9]Crystal growth can be a major bottleneck; solid vs. solution state
Chiral HPLC/GC Enantiomeric excess (ee)<1 mg, solubleHigh accuracy and precision for quantifying purity[2]Provides no structural information; requires a standard for assignment
Computational (DP4+) Most probable stereoisomer based on NMR dataExperimental ¹H & ¹³C NMR spectraPowerful for ambiguous cases; leverages all NMR data[13]Predictive, not direct; accuracy depends on computational model

Integrated Strategy for Stereochemical Assignment

A robust and efficient strategy does not rely on a single technique but integrates them logically. The causality is clear: start with the most information-rich and universally applicable method (NMR) and supplement with orthogonal techniques to address its limitations.

nmr_node nmr_node decision_node decision_node alt_node alt_node result_node result_node start Synthesized Azetidine Derivative Mixture nmr_acq Acquire 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) start->nmr_acq Step 1 noe_acq Acquire 2D NOESY/ROESY nmr_acq->noe_acq Step 2 decision_rel Relative Stereochemistry Clear? noe_acq->decision_rel Step 3 comp_chem Computational Analysis (e.g., DP4+) decision_rel->comp_chem No / Ambiguous assign_rel Assign Relative Stereochemistry decision_rel->assign_rel Yes comp_chem->assign_rel decision_abs Need Absolute Configuration? assign_rel->decision_abs Step 4 chiral_hplc Chiral HPLC/GC (Determine ee) decision_abs->chiral_hplc Yes xray X-Ray Crystallography decision_abs->xray If Crystals Available final_assign Complete Stereochemical Assignment decision_abs->final_assign No nmr_cda NMR with Chiral Derivatizing Agent chiral_hplc->nmr_cda Assign Peaks nmr_cda->final_assign xray->final_assign

Caption: Integrated workflow for comprehensive stereochemical analysis.

Experimental Protocols

Protocol 1: General NMR Sample Preparation and 1D/2D Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR data suitable for structural elucidation.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified azetidine derivative into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound.

    • Vortex the mixture gently to ensure complete dissolution.[4]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.[4]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and tune the probe.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

    • Acquire sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (COSY, HSQC, NOESY/ROESY) Acquisition:

    • Use standard, gradient-selected pulse programs for each experiment.

    • Optimize the spectral width and number of points in both dimensions to achieve adequate resolution.

    • For NOESY/ROESY, a mixing time of 300-800 ms is typically appropriate for molecules of this size.

Protocol 2: Stereochemical Assignment using a Chiral Derivatizing Agent (Mosher's Acid)

This protocol is for determining the absolute configuration of the hydroxymethyl group in (S)-Azetidin-2-ylmethanol derivatives.

  • Derivatization (Two Reactions):

    • Reaction A: To ~5 mg of the azetidine alcohol in an NMR tube, add a slight excess (~1.1 eq) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). Add a small amount of pyridine as a catalyst.

    • Reaction B: In a separate NMR tube, repeat the procedure using (S)-(+)-Mosher's acid chloride.

    • Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each of the two diastereomeric ester products.

  • Analysis:

    • Identify protons near the newly formed chiral center.

    • Carefully compare the chemical shifts (Δδ = δS - δR) of these protons in the two spectra.

    • According to Mosher's model, protons on one side of the plane defined by the C=O and CF₃ groups of the Mosher's ester will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).

    • By assigning the protons and analyzing the pattern of Δδ values, the absolute configuration of the original alcohol can be deduced.

References

  • BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • BenchChem. (n.d.). Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols.
  • Grimblat, N., et al. (2022). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. National Institutes of Health.
  • University College London. (n.d.). NOE Experiments. Faculty of Mathematical & Physical Sciences.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1–63. Retrieved from [Link]

  • ResearchGate. (2020). Reference-free NOE NMR analysis. Retrieved from [Link]

  • Scilit. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Retrieved from [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Azetidine-Based Ligands in Catalysis.
  • Butts, C. P., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(38), 10348–10355. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Does stereochemistry matter with NMR?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Retrieved from [Link]

  • BenchChem. (n.d.). X-ray Crystallography of 1-(4-Methylbenzyl)azetidine Derivatives: A Comparative Guide.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. Retrieved from [Link]

  • bepls. (n.d.). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Retrieved from [Link]

  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). Retrieved from [Link]

  • University of Edinburgh. (2017). Determination of absolute configuration using X-ray diffraction. Retrieved from [Link]

  • JOVE. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • New Drug Approvals. (2015). Ezetimibe NMR. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystallography of (S)-Azetidin-2-ylmethanol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-Azetidin-2-ylmethanol in Coordination Chemistry

(S)-Azetidin-2-ylmethanol is a chiral, four-membered heterocyclic compound featuring both a secondary amine and a primary alcohol. This combination of a strained ring system and two potential donor atoms makes it a compelling ligand for the formation of novel metal complexes. The inherent chirality of the (S)-enantiomer is of particular interest for applications in asymmetric catalysis and the development of chiral drugs. The azetidine ring, while less common than its five- and six-membered counterparts, has gained attention in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules[1][2][3]. The coordination chemistry of such functionalized azetidines, however, remains a relatively underexplored field, presenting significant opportunities for the discovery of new catalysts and metallodrugs[4][5].

Understanding the precise three-dimensional arrangement of atoms within these metal complexes is paramount to predicting and optimizing their chemical behavior. Single-crystal X-ray crystallography stands as the definitive method for obtaining this detailed structural information, providing insights into coordination geometries, bond lengths and angles, and intermolecular interactions that govern the solid-state properties of these materials[6][7].

Experimental Workflow: From Synthesis to Structure

The successful crystallographic analysis of (S)-Azetidin-2-ylmethanol metal complexes begins with the careful synthesis and crystallization of high-quality single crystals. The following protocol outlines a generalized yet robust procedure for this workflow.

Synthesis and Crystallization Protocol
  • Ligand Preparation : Commercially available (S)-Azetidin-2-ylmethanol should be of high purity. If synthesized in-house, it should be thoroughly characterized by NMR spectroscopy and mass spectrometry.

  • Complexation Reaction : A typical synthesis involves the reaction of the ligand with a metal salt in a suitable solvent. For example, a 1:1 or 2:1 molar ratio of (S)-Azetidin-2-ylmethanol to a metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, CoCl₂) in methanol or ethanol. The mixture is typically stirred at room temperature or gently refluxed for several hours[8][9]. The choice of metal salt and solvent can significantly influence the resulting coordination sphere and crystallization success.

  • Isolation of the Crude Product : The resulting metal complex may precipitate out of solution upon cooling or after partial removal of the solvent under reduced pressure. The solid is then filtered, washed with a small amount of cold solvent, and dried.

  • Crystallization : High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a dilute solution of the complex or by vapor diffusion. Common solvent systems for crystallization include methanol/diethyl ether, acetonitrile/diethyl ether, or dichloromethane/hexane. The pH of the crystallization solution can also be a critical factor influencing crystal growth and even the coordination of the ligand[10].

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Ligand (S)-Azetidin-2-ylmethanol Reaction Complexation Reaction Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction CrudeProduct Crude Complex Reaction->CrudeProduct Dissolution Dissolution in Solvent CrudeProduct->Dissolution VaporDiffusion Vapor Diffusion / Slow Evaporation Dissolution->VaporDiffusion SingleCrystals Single Crystals VaporDiffusion->SingleCrystals XRD X-ray Diffraction SingleCrystals->XRD Structure Structural Elucidation XRD->Structure

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of (S)-Azetidin-2-ylmethanol metal complexes.

Comparative Analysis of Hypothetical Metal Complexes

While specific crystallographic data for (S)-Azetidin-2-ylmethanol complexes is not yet prevalent in the literature, we can construct a comparative guide based on the known coordination preferences of common transition metals with similar N,O-donor ligands and related azetidine derivatives[4][11]. The following tables present plausible data for hypothetical complexes with Cu(II) and Zn(II), two metals known to exhibit flexible coordination geometries.

Table 1: Hypothetical Crystallographic Data and Refinement Details
Parameter[Cu((S)-AzeM)₂Cl₂][Zn((S)-AzeM)₂Cl₂]
Chemical FormulaC₁₀H₂₂Cl₂CuN₂O₂C₁₀H₂₂Cl₂N₂O₂Zn
Formula Weight348.74354.59
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
a (Å)8.5439.876
b (Å)12.12310.543
c (Å)7.98715.432
β (°)98.7690
V (ų)817.91606.8
Z24
R₁ (I > 2σ(I))0.0350.041
wR₂ (all data)0.0890.102

Note: This data is generated for illustrative purposes based on typical values for small molecule metal complexes.

The choice of a chiral space group (e.g., P2₁) is expected due to the use of an enantiopure ligand. The unit cell parameters and volume will vary significantly depending on the metal center and the resulting packing arrangement.

Table 2: Comparison of Coordination Geometries and Key Bond Parameters
Feature[Cu((S)-AzeM)₂Cl₂][Zn((S)-AzeM)₂Cl₂]
Coordination Geometry Distorted Square PyramidalDistorted Tetrahedral
Metal Coordination # 54
M-N Bond Length (Å) ~2.01~2.05
M-O Bond Length (Å) ~1.98 (equatorial), ~2.35 (axial)~2.00
M-Cl Bond Length (Å) ~2.25~2.23
N-M-O Bite Angle (°) ~85~87
Key Intermolecular Interactions O-H···Cl Hydrogen BondingO-H···Cl Hydrogen Bonding

Diagram of Potential Coordination Modes

Caption: Plausible coordination geometries for metal complexes of (S)-Azetidin-2-ylmethanol.

Discussion and Interpretation of Crystallographic Data

The structural data, even when hypothetical, allows for a detailed comparison.

  • Coordination Geometry : As illustrated, Cu(II) complexes often adopt square pyramidal or Jahn-Teller distorted octahedral geometries, while Zn(II), with its d¹⁰ electron configuration, typically prefers a tetrahedral arrangement. The bidentate N,O-chelation of (S)-Azetidin-2-ylmethanol would create a five-membered chelate ring, a stable arrangement in coordination chemistry. The bite angle of this chelate ring is a critical parameter influencing the overall stability and geometry of the complex.

  • Bond Lengths : The M-N and M-O bond lengths provide insight into the strength of the coordination bonds. Shorter bond lengths generally indicate stronger interactions. For the Cu(II) complex, a distinction between shorter equatorial and longer axial bonds is a classic hallmark of the Jahn-Teller effect.

  • Chirality and Stereoisomers : The (S) configuration of the ligand is expected to be retained upon coordination. X-ray crystallography unambiguously determines the absolute configuration of the complex (if anomalous dispersion data is collected) and can distinguish between different diastereomers if multiple chiral centers are present[12]. In many cases, a single diastereomer is preferentially formed and crystallizes[4].

  • Supramolecular Chemistry : The crystal packing is dictated by intermolecular forces such as hydrogen bonding (e.g., from the alcohol proton to a chloride ligand) and van der Waals interactions. These interactions are crucial for understanding the solid-state properties of the material and can influence its solubility and stability[4].

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail in the solid state, it is essential to compare its findings with data from other analytical techniques that probe the complex in solution.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.Unambiguous structural determination.Requires high-quality single crystals; structure may not be identical to solution state.
NMR Spectroscopy (¹H, ¹³C) Information on the ligand's chemical environment in solution, confirmation of coordination.Provides data on solution-state structure and dynamics.Can be complex to interpret for paramagnetic species (e.g., Cu(II)); does not give precise bond lengths.
Circular Dichroism (CD) Spectroscopy Probes the chiral environment of the metal center.Highly sensitive to changes in chirality and conformation in solution.Does not provide detailed atomic coordinates; interpretation can be complex.[13]
Mass Spectrometry (e.g., ESI-MS) Confirms the mass of the complex and its stoichiometry.High sensitivity and accuracy for determining molecular weight.Provides no information on 3D structure or connectivity.

Conclusion

The X-ray crystallographic analysis of (S)-Azetidin-2-ylmethanol metal complexes is a powerful tool for elucidating their precise molecular structures. This guide has outlined the essential experimental workflow and provided a framework for the comparative analysis of the resulting structural data. By integrating crystallographic information with data from solution-state techniques, researchers can gain a comprehensive understanding of these novel chiral complexes, paving the way for their application in asymmetric catalysis and drug development. The exploration of functionalized azetidine ligands represents a promising frontier in coordination chemistry, with single-crystal X-ray diffraction serving as the cornerstone for discovery and innovation.

References

  • Functionalised azetidines as ligands: some basic coordination chemistry. researchmap. [Link]

  • Lee, Y. H., Harrowfield, J., Kim, Y., Lim, W. T., Park, Y. C., & Thuéry, P. (2009). Functionalised azetidines as ligands: pyridyl-complemented coordination. Dalton Transactions, (3), 434-442. [Link]

  • Bocos, P., Bártolo, A., López-Serrano, J., Palma, P., Cámpora, J., & Álvarez, E. (2022). Synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands: resolution and application to enantioselective Diels–Alder and 1,3-dipolar cycloadditions. Dalton Transactions, 51(45), 17235-17246. [Link]

  • Jackson, T. A., Williams, M. E., & Tierney, D. L. (2010). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry, 49(17), 7897-7907. [Link]

  • Deshmukh, J. H., Puri, V. R., & Shankarwar, S. G. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]

  • Wadsworth, P. A., shameless, S. E., & Wipf, P. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 77(17), 7346-7363. [Link]

  • Werner, V., & Meggers, E. (2025). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews. [Link]

  • Meggers, E. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews, 123(8), 4359-4411. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 577-583. [Link]

  • Wadsworth, P. A., shameless, S. E., & Wipf, P. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Medicinal Chemistry Letters, 3(11), 935-940. [Link]

  • Stec, B., & Phillips, G. N., Jr. (2013). Characterizing metal binding sites in proteins with X-ray crystallography. Journal of Visualized Experiments, (72), e50120. [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemistry. (2025). [Link]

  • Al-Hamdani, A. A., Al-Rasheed, M. M., & Al-Zahrani, E. A. (2022). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. Molecules, 27(23), 8346. [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PubMed. (2025). [Link]

  • Bkhait, A. T., Al-Hamdani, A. A., & Al-Zahrani, E. A. (2022). Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. Molecules, 27(19), 6296. [Link]

  • Németh, G., Ábrányi-Balogh, P., & Kóti, J. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-2-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1109. [Link]

  • Betzi, S., & Roche, P. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 39. [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. [Link]

  • An overview of heavy-atom derivatization of protein crystals. PubMed Central. (2016). [Link]

  • Synthesis, Characterization and Antimicrobial Study of Some Transition Metal Complexes with Aldimine. International Journal for Research in Applied Science & Engineering Technology. [Link]

Sources

A Comparative Guide to the Determination of Enantiomeric Excess for (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety. (S)-Azetidin-2-ylmethanol, a valuable chiral intermediate, is no exception. Its azetidine ring and hydroxymethyl group make it a versatile scaffold in medicinal chemistry. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of (S)-Azetidin-2-ylmethanol, offering researchers a practical framework for method selection and implementation.

The Criticality of Enantiomeric Purity in Chiral Building Blocks

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of pharmaceutical compounds. For a foundational building block like (S)-Azetidin-2-ylmethanol, confirming its high enantiomeric excess early in the synthesis and manufacturing process is crucial for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for (S)-Azetidin-2-ylmethanol can be approached through several analytical techniques. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and whether the method needs to be quantitative and validated. Here, we compare the three most prevalent and effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Advantages Disadvantages
Chiral HPLC Differential partitioning of enantiomers on a chiral stationary phase (CSP).Broad applicability, high resolution, established technology, direct analysis often possible.Can require method development to find a suitable CSP and mobile phase.
Chiral GC Differential partitioning of enantiomers on a chiral stationary phase in the gas phase.High efficiency and resolution, suitable for volatile compounds.May require derivatization to increase volatility and thermal stability.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift non-equivalence in enantiomers.Rapid analysis, provides structural information, no separation needed.Lower sensitivity, may require derivatization, chiral agents can be expensive.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Principle of Separation

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including those with alcohol functionalities.[2][3] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral cavities of the stationary phase.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of Azetidin-2-ylmethanol to determine the enantiomeric excess of the (S)-enantiomer.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v). All solvents should be HPLC grade.

  • Sample Preparation: Prepare a solution of (S)-Azetidin-2-ylmethanol in the mobile phase at a concentration of approximately 0.5 mg/mL. If a racemic standard is available, prepare a similar solution for method development and system suitability.

Procedure:

  • System Preparation: Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Column Temperature: Maintain the column temperature at 25 °C.

  • Detection: Set the UV detector wavelength to 205 nm. (S)-Azetidin-2-ylmethanol lacks a strong chromophore, so detection at low wavelengths is necessary.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Causality Behind Experimental Choices:
  • CSP Selection: Immobilized polysaccharide-based CSPs are chosen for their broad enantioselectivity and robustness, allowing for a wider range of mobile phases compared to coated phases.

  • Mobile Phase: A normal phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (ethanol) provides good selectivity for many chiral compounds on polysaccharide CSPs. The addition of a small amount of a basic modifier like DEA is crucial for obtaining good peak shape and preventing tailing for basic compounds like azetidines.

  • Low Wavelength Detection: The choice of 205 nm is a pragmatic approach for compounds with no significant chromophore, as it allows for detection of the amide and hydroxyl functionalities.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Inject Sample Injection Sample->Inject MobilePhase Mobile Phase Preparation Equilibrate Column Equilibration MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (205 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for Chiral HPLC Analysis.

II. Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[4] (S)-Azetidin-2-ylmethanol, being a small molecule with a hydroxyl group, may require derivatization to improve its volatility and prevent interaction with the stationary phase.

Principle of Separation

Chiral GC columns are typically capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin.[5] The enantiomers partition differently between the inert carrier gas and the chiral stationary phase, leading to their separation.

Experimental Protocol: Chiral GC with Derivatization

Objective: To derivatize Azetidin-2-ylmethanol to a more volatile ester and separate the enantiomers by chiral GC.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Autosampler.

Materials:

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.

  • Carrier Gas: Hydrogen or Helium.

  • Derivatizing Agent: Acetic anhydride.

  • Catalyst: Pyridine.

  • Solvent: Dichloromethane.

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 5 mg of (S)-Azetidin-2-ylmethanol in 0.5 mL of dichloromethane.

    • Add 100 µL of pyridine, followed by 50 µL of acetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • GC Analysis:

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Injection: Inject 1 µL of the derivatized sample solution.

  • Data Analysis:

    • Identify the peaks for the two enantiomeric acetates.

    • Calculate the % ee from the peak areas as described for HPLC.

Causality Behind Experimental Choices:
  • Derivatization: Acetylation of the hydroxyl group to form an ester increases the volatility and thermal stability of the analyte, making it more suitable for GC analysis.[5] This also reduces the potential for peak tailing caused by the polar hydroxyl group.

  • Column Choice: Cyclodextrin-based CSPs are well-established for the separation of a wide variety of chiral compounds, including those with ester functionalities.

  • FID Detector: The Flame Ionization Detector is a universal detector for organic compounds and provides excellent sensitivity.

GC_Workflow cluster_prep Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample + DCM + Pyridine React Add Acetic Anhydride Heat at 60°C Sample->React Workup Aqueous Workup & Dry React->Workup Inject Inject Derivatized Sample Workup->Inject Separate Chiral GC Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for Chiral GC Analysis.

III. NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is used to create a diastereomeric environment.[6][7] This can be achieved through either a chiral derivatizing agent (CDA), which forms a covalent bond with the analyte, or a chiral solvating agent (CSA), which forms a non-covalent complex.

Principle of Diastereomeric Non-Equivalence

When enantiomers react with a single enantiomer of a chiral derivatizing agent, they form two diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, their ratio, and thus the enantiomeric excess of the original sample, can be determined.[8]

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)

Objective: To determine the enantiomeric excess of (S)-Azetidin-2-ylmethanol by forming diastereomeric esters with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) and analyzing by ¹H NMR.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • Standard NMR tubes.

Materials:

  • (S)-Azetidin-2-ylmethanol.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Deuterated chloroform (CDCl₃).

  • Pyridine (anhydrous).

Procedure:

  • Derivatization (in the NMR tube):

    • Dissolve approximately 5 mg of (S)-Azetidin-2-ylmethanol in 0.7 mL of CDCl₃ in an NMR tube.

    • Add a small drop of anhydrous pyridine.

    • Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.

    • Cap the tube and shake gently to mix. The reaction is typically fast.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the reaction mixture.

    • Identify a well-resolved proton signal that is different for the two diastereomeric esters. The methoxy signal of the Mosher's ester or protons on the azetidine ring are often good candidates.

  • Data Analysis:

    • Carefully integrate the signals corresponding to the (S,R) and (R,R) diastereomers.

    • Calculate the % ee from the integral values: % ee = [ (Integral(S,R) - Integral(R,R)) / (Integral(S,R) + Integral(R,R)) ] x 100

Causality Behind Experimental Choices:
  • Chiral Derivatizing Agent: Mosher's acid is a classic and reliable CDA.[6] The trifluoromethyl group and the phenyl ring create a strong anisotropic effect, which often leads to significant chemical shift differences between the resulting diastereomers, making quantification straightforward.

  • Choice of Reagent Enantiomer: Using a single enantiomer of the CDA (e.g., the (R)-enantiomer) is essential to form two distinguishable diastereomers from the two enantiomers of the analyte.

  • ¹H NMR: Proton NMR is highly sensitive and readily available. The large dispersion of chemical shifts often allows for baseline resolution of signals from the diastereomers.

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample + CDCl₃ in NMR Tube React Add Pyridine & Mosher's Acid Chloride Sample->React Acquire Acquire ¹H NMR Spectrum React->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Sources

Comparative study of different synthetic routes to (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Azetidin-2-ylmethanol is a valuable chiral building block in modern medicinal chemistry and drug development. As a saturated four-membered nitrogen-containing heterocycle, its constrained structure offers a unique conformational rigidity that can impart favorable pharmacokinetic properties to drug candidates. The presence of a primary alcohol and a stereocenter makes it a versatile synthon for introducing chirality and functionality into complex molecules. This guide provides a comparative analysis of the most prominent synthetic strategies to access this key intermediate, offering field-proven insights into their respective methodologies, efficiencies, and practical considerations for researchers in organic synthesis and pharmaceutical development.

Route 1: Chiral Pool Synthesis from L-Aspartic Acid

This strategy leverages the inherent chirality of L-aspartic acid, an inexpensive and readily available amino acid, to construct the azetidine core. The key transformation involves the formation of a β-lactam (azetidinone) intermediate, which is subsequently reduced.

Strategy Overview

The synthesis commences with the protection of the amino and carboxylic acid groups of L-aspartic acid. The crucial step is the selective activation and reduction of the β-carboxylic acid to an alcohol, followed by mesylation and intramolecular cyclization to form the protected azetidine ring. A final reduction of the remaining ester and deprotection yields the target molecule. A notable variation of this approach involves the reduction of a 4-oxo-2-azetidinecarboxylic acid derivative, which can be readily produced from aspartic acid[1].

Experimental Protocol: Synthesis via 4-Oxo-azetidinecarboxylate Intermediate
  • Step 1: Protection and Esterification of L-Aspartic Acid: L-Aspartic acid is first N-protected (e.g., with a benzyloxycarbonyl group, Cbz) and the α-carboxylic acid is esterified (e.g., as an isopropyl ester).

  • Step 2: β-Lactam Formation: The β-carboxylic acid is activated and cyclized to form isopropyl (2S)-4-oxo-1-(benzyloxycarbonyl)-2-azetidinecarboxylate.

  • Step 3: Hydride Reduction: The key intermediate is subjected to a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex. This step is crucial as it simultaneously reduces both the ester and the amide carbonyl of the β-lactam ring to yield (S)-N-(benzyloxycarbonyl)azetidin-2-ylmethanol[1]. The high reactivity of LiAlH₄ is necessary to reduce the resonance-stabilized amide[2][3].

  • Step 4: Deprotection: The N-Cbz protecting group is removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final product, (S)-Azetidin-2-ylmethanol[1][4].

Mechanistic Discussion

The core of this route is the hydride reduction of the β-lactam ester. LiAlH₄ acts as a source of nucleophilic hydride ions (H⁻)[2]. The reduction of the ester proceeds via two hydride additions to form the primary alcohol[2]. Concurrently, the amide carbonyl of the lactam is also reduced to a methylene group. This dual reduction in a single step significantly shortens the synthetic sequence. The choice of the N-protecting group is critical; a Cbz group is ideal as it is stable under the reduction conditions and can be cleanly removed by hydrogenolysis, which does not affect the newly formed alcohol functionality[1].

Workflow Diagram

cluster_0 Route 1: From L-Aspartic Acid A L-Aspartic Acid B N-Cbz-L-Aspartic Acid α-isopropyl ester A->B Protection & Esterification C Isopropyl (2S)-4-oxo-1-Cbz -2-azetidinecarboxylate B->C Cyclization D (S)-N-Cbz-azetidin-2-ylmethanol C->D LiAlH₄ Reduction E (S)-Azetidin-2-ylmethanol D->E H₂, Pd/C Deprotection

Caption: Synthesis of (S)-Azetidin-2-ylmethanol from L-Aspartic Acid.

Route 2: Asymmetric Synthesis via Chiral Auxiliary

This approach builds the chiral azetidine ring from achiral precursors, with stereocontrol induced by a removable chiral auxiliary. The use of (S)-(-)-α-methylbenzylamine is a well-established example of this strategy[5][6].

Strategy Overview

The synthesis begins by attaching the chiral auxiliary to a malonic ester derivative. The core azetidine ring is then formed through cyclization with a 1,2-dielectrophile, such as 1,2-dibromoethane. The diastereoselectivity of the subsequent steps is controlled by the chiral auxiliary, which is ultimately cleaved to yield the enantiopure product.

Experimental Protocol: Using (S)-α-Methylbenzylamine Auxiliary
  • Step 1: Amine Addition: Diethyl bromomalonate is reacted with (S)-(-)-α-methylbenzylamine to form diethyl (S)-(1-phenylethyl)aminomalonate.

  • Step 2: Azetidine Ring Formation: The aminomalonate is cyclized by treatment with 1,2-dibromoethane and a strong base (e.g., Cesium Carbonate) in DMF. This intramolecular N-alkylation followed by a second intramolecular alkylation forms the azetidine ring, yielding diethyl 1-((S)-1-phenylethyl)azetidine-2,2-dicarboxylate[6].

  • Step 3: Diastereoselective Decarboxylation: A Krapcho dealkoxycarbonylation reaction is performed. The presence of the chiral auxiliary on the nitrogen atom directs the reaction to preferentially form the desired (2S)-monoester[6].

  • Step 4: Reduction: The remaining ester group is reduced to the primary alcohol using a reducing agent like LiAlH₄.

  • Step 5: Auxiliary Removal: The α-methylbenzyl group is removed via hydrogenolysis (H₂, Pd/C) to give (S)-Azetidin-2-ylmethanol.

Mechanistic Discussion

The key to this route's success is the influence of the chiral auxiliary. During the Krapcho decarboxylation, the bulky α-methylbenzyl group sterically hinders one face of the molecule, leading to the preferential formation of the (2S) diastereomer[6]. Chiral auxiliaries are a powerful tool in asymmetric synthesis, allowing for the reliable creation of stereocenters from achiral starting materials[7][8]. The final hydrogenolysis step serves a dual purpose: it cleaves the auxiliary and can simultaneously deprotect other functionalities if planned correctly.

Workflow Diagram

cluster_1 Route 2: Chiral Auxiliary Approach A Diethyl Bromomalonate + (S)-α-Methylbenzylamine B Diethyl (S)-(1-phenylethyl) -aminomalonate A->B Nucleophilic Substitution C Diethyl 1-((S)-1-phenylethyl) -azetidine-2,2-dicarboxylate B->C 1,2-Dibromoethane, Cs₂CO₃ D Ethyl (2S)-1-((S)-1-phenylethyl) -azetidine-2-carboxylate C->D Krapcho Decarboxylation E (S)-1-((S)-1-phenylethyl) -azetidin-2-ylmethanol D->E LiAlH₄ Reduction F (S)-Azetidin-2-ylmethanol E->F H₂, Pd/C (Auxiliary Removal)

Caption: Asymmetric synthesis using a chiral auxiliary.

Route 3: Chiral Pool Synthesis from L-Methionine

Similar to the L-aspartic acid route, this method utilizes L-methionine as a chiral starting material. The strategy hinges on converting the linear four-carbon backbone of methionine into the cyclic azetidine structure.

Strategy Overview

The synthesis involves activating the methionine side chain via S-alkylation to form a sulfonium salt, which facilitates cyclization to a γ-lactone. The lactone is then opened, and the resulting halo-amino acid derivative is cyclized to form the azetidine ring. This route leads to (S)-N-tosyl-azetidine-2-carboxylic acid, which can then be reduced and deprotected[1].

Experimental Protocol: Via Methionine-derived Butyrolactone
  • Step 1: Protection and S-Alkylation: L-Methionine is N-protected with a tosyl (Ts) group, and the sulfur is alkylated (e.g., with methyl iodide) to form an L-N-tosyl-methioninesulfonium salt[1].

  • Step 2: Lactone Formation: The sulfonium salt is heated in an aqueous base (e.g., NaOH), causing intramolecular displacement to form L-N-tosyl-α-amino-γ-butyrolactone[1].

  • Step 3: Ring Opening: The lactone is treated with a hydrogen halide in an alcohol (e.g., HBr in ethanol) to yield the corresponding ethyl L-N-tosyl-2-amino-4-halobutyrate.

  • Step 4: Azetidine Formation: The halo-amino ester is cyclized using a strong, non-nucleophilic base like sodium hydride (NaH) in DMF to give ethyl (S)-N-tosyl-azetidine-2-carboxylate[1].

  • Step 5: Ester Reduction & Deprotection: The ester is reduced to the alcohol with LiAlH₄. The N-tosyl group can be removed under reductive conditions (e.g., sodium naphthalenide or Mg/MeOH) to yield the final product.

Mechanistic Discussion

This pathway is an elegant example of using the inherent reactivity of a natural amino acid. The conversion of the thioether in methionine to a good leaving group (dimethyl sulfide) via S-alkylation is the key activating step that enables the initial cyclization to the lactone. The subsequent ring-opening and re-cyclization sequence effectively transforms the five-membered lactone precursor into the strained four-membered azetidine ring. The tosyl protecting group is robust enough to withstand the reaction conditions but requires specific, often harsh, conditions for its removal.

Workflow Diagram

cluster_2 Route 3: From L-Methionine A L-Methionine B L-N-Tosyl-methionine -sulfonium salt A->B 1. TsCl 2. MeI C L-N-Tosyl-α-amino -γ-butyrolactone B->C NaOH, Heat D Ethyl L-N-Tosyl -2-amino-4-halobutyrate C->D HBr, EtOH E Ethyl (S)-N-Tosyl -azetidine-2-carboxylate D->E NaH, DMF F (S)-Azetidin-2-ylmethanol E->F 1. LiAlH₄ 2. Deprotection

Caption: Synthesis of (S)-Azetidin-2-ylmethanol from L-Methionine.

Comparative Analysis

The choice of synthetic route depends heavily on factors such as scale, cost, available starting materials, and the need for analog synthesis. Below is a summary of the key performance indicators for each strategy.

FeatureRoute 1 (L-Aspartic Acid)Route 2 (Chiral Auxiliary)Route 3 (L-Methionine)
Starting Material L-Aspartic Acid (Inexpensive)Diethyl Malonate (Inexpensive)L-Methionine (Moderate Cost)
Chirality Source Chiral Pool[1]Chiral Auxiliary[6]Chiral Pool[1]
Key Transformation β-Lactam Reduction[1]Asymmetric Cyclization[6]Lactone Rearrangement[1]
Typical Overall Yield Moderate to Good (e.g., 49% over 13 steps reported for the acid)[9]Good (e.g., 48% over 5 steps reported for the acid)[6]Moderate
Enantiopurity High (>99% ee)High (>99% ee)[6]High (>99% ee)
Scalability Good; a multigram synthesis without chromatography has been reported[9].Good; amenable to large-scale synthesis.Moderate; involves sulfonium salts.
Advantages Inexpensive starting material; avoids chiral auxiliaries.High efficiency; well-established methodology.Novel use of a common amino acid.
Disadvantages Can be a long sequence of steps; requires powerful reducing agents.Cost of the chiral auxiliary; additional steps for attachment/removal.Use of tosyl group requires specific deprotection; S-alkylation can be sensitive.

Conclusion and Recommendations

For large-scale, cost-effective synthesis, the L-Aspartic Acid route (Route 1) is highly attractive, especially with optimized procedures that minimize chromatographic purification[9]. Its reliance on an inexpensive chiral pool starting material is a significant economic advantage.

The Chiral Auxiliary approach (Route 2) offers excellent control and efficiency, making it a robust choice for both laboratory-scale synthesis and situations where rapid access to enantiopure material is paramount[6]. It provides a reliable platform for generating the desired stereochemistry.

The L-Methionine route (Route 3) represents a creative use of a less common chiral pool starting material for this target. While synthetically elegant, the protecting group strategy and intermediate stability may present more challenges compared to the other routes, making it more suited for specialized applications or academic exploration.

Ultimately, the optimal synthetic strategy will be dictated by the specific needs of the research program, balancing factors of cost, time, scale, and synthetic robustness.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. RSC Publishing. Available at: [Link]

  • Google Patents. Process for asymmetric synthesis of hydroxy-alkyl substituted azetidinone derivatives.
  • Google Patents. Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
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  • Google Patents. Method for preparing (S)-azetidine-2-carboxylic acid.
  • National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link]

  • ACS Publications. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed. Available at: [Link]

  • American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Fall 2025. Available at: [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry Department. Available at: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe. Available at: [Link]

  • National Center for Biotechnology Information. Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. Available at: [Link]

  • Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Available at: [Link]

  • RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]

  • YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. Available at: [Link]

  • ResearchGate. Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. Available at: [Link]

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  • National Center for Biotechnology Information. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed Central. Available at: [Link]

  • Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

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A Modernized Approach to (S)-Azetidin-2-ylmethanol Quantification: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Azetidin-2-ylmethanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its precise quantification is paramount for ensuring the quality, efficacy, and safety of final drug products. However, the inherent physicochemical properties of this molecule—small size, high polarity, and lack of a strong UV chromophore—present significant challenges for traditional analytical techniques. This guide introduces a novel, validated Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for the robust quantification of (S)-Azetidin-2-ylmethanol. We will provide a head-to-head comparison with a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method involving derivatization, supported by comprehensive validation data according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

The Analytical Challenge: Why a New Method is Needed

Traditional approaches for quantifying small, polar, chiral molecules like (S)-Azetidin-2-ylmethanol often rely on GC-MS. Because the analyte is not sufficiently volatile for direct GC analysis, a derivatization step, such as acylation, is required.[4][5] This process converts the polar alcohol into a more volatile and less polar ester. While effective, this multi-step workflow has several drawbacks:

  • Time-Consuming: The derivatization step adds significant time and complexity to sample preparation.

  • Potential for Error: Incomplete reactions or the formation of by-products can compromise accuracy and precision.

  • Analyte Instability: The derivatization reagents or reaction conditions can sometimes lead to degradation of the target analyte.

These limitations necessitate a more direct, rapid, and robust analytical solution. Our proposed HILIC-MS/MS method addresses these challenges by separating the polar analyte in its native form, eliminating the need for chemical derivatization.[6][7][8]

Method Comparison: GC-MS vs. HILIC-MS/MS

The newly developed HILIC-MS/MS method offers significant advantages over the traditional derivatization-GC-MS approach. The following table summarizes the key performance differences, which will be substantiated by the validation data in the subsequent sections.

ParameterTraditional Method (Derivatization-GC-MS)Novel Method (HILIC-MS/MS) Advantage of Novel Method
Sample Preparation Multi-step: Derivatization, extraction, dry-downSingle-step: Dilute-and-shootSimplicity & Speed
Specificity Good; relies on MS fragmentation of derivativeExcellent; relies on precursor/product ion transitionHigher Confidence
Limit of Quantification (LOQ) ~10 ng/mL~1 ng/mL Superior Sensitivity
Linear Range 10 - 1000 ng/mL1 - 2000 ng/mL Wider Dynamic Range
Precision (%RSD) < 10%< 5% Improved Reproducibility
Accuracy (% Recovery) 90 - 105%97 - 103% Higher Accuracy
Analysis Time per Sample ~25 minutes~5 minutes Higher Throughput

A New Paradigm: The HILIC-MS/MS Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode specifically designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase LC.[8][9][10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[10]

By coupling HILIC with tandem mass spectrometry (MS/MS), we achieve a method that is not only fast and efficient but also exceptionally specific and sensitive. The MS/MS detector is set to monitor a specific precursor-to-product ion transition for (S)-Azetidin-2-ylmethanol, ensuring that only the analyte of interest is quantified, even in complex matrices.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Aliquot Dilution Dilute with Acetonitrile Sample->Dilution Vortex Vortex Mix Dilution->Vortex Filter Filter (0.22 µm) Vortex->Filter HPLC HILIC UHPLC (Polar Stationary Phase) Filter->HPLC MS Tandem Mass Spectrometer (MRM Mode) HPLC->MS CDS Chromatography Data System MS->CDS Quant Quantification vs. Calibration Curve CDS->Quant Report Final Report Quant->Report

Figure 1: Workflow for the novel HILIC-MS/MS method.

Method Validation Protocol and Results

The HILIC-MS/MS method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][11][12] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12]

Specificity

Specificity was evaluated by analyzing a blank matrix (process buffer) and a blank matrix spiked with the analyte and potential impurities. The chromatograms showed no interfering peaks at the retention time of (S)-Azetidin-2-ylmethanol in the blank samples. The MS/MS detection in Multiple Reaction Monitoring (MRM) mode provided an additional layer of specificity, confirming the identity of the analyte peak.

Linearity and Range

Linearity was assessed by preparing an eight-point calibration curve covering the range of 1.0 ng/mL to 2000 ng/mL. The method demonstrated excellent linearity over this range.

ParameterResultAcceptance Criteria
Range 1.0 - 2000 ng/mL-
Regression Equation y = 15243x + 2180-
Correlation Coefficient (r²) 0.9996≥ 0.995
Accuracy

Accuracy was determined by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High) against a freshly prepared calibration curve. The results are expressed as percent recovery.

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL) (n=6)% Recovery Acceptance Criteria
Low QC 5.04.9298.4% 85 - 115%
Mid QC 200.0203.4101.7% 85 - 115%
High QC 1600.01579.298.7% 85 - 115%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate QC samples at three concentrations were analyzed on the same day (repeatability) and on three different days by two different analysts (intermediate precision).

QC LevelConcentration (ng/mL)Repeatability (%RSD) Intermediate Precision (%RSD) Acceptance Criteria
Low QC 5.03.8%4.5%≤ 15%
Mid QC 200.02.1%2.9%≤ 15%
High QC 1600.01.9%2.5%≤ 15%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ was confirmed to be the lowest concentration on the calibration curve that could be measured with acceptable accuracy and precision.

ParameterResult
LOD 0.3 ng/mL
LOQ 1.0 ng/mL
Robustness

The robustness of the method was evaluated by intentionally making small variations in key method parameters, including the percentage of organic solvent in the mobile phase (±2%), column temperature (±5°C), and flow rate (±10%). In all cases, the results for QC samples remained within the acceptance criteria for accuracy and precision, demonstrating the method's reliability under varied conditions.

G center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ LOQ / LOD center->LOQ Robustness Robustness center->Robustness

Figure 2: Core validation parameters for an analytical method.

Experimental Protocols

Protocol 1: Novel HILIC-MS/MS Method
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of (S)-Azetidin-2-ylmethanol reference standard in 50:50 acetonitrile:water.

    • Prepare calibration standards (1.0 to 2000 ng/mL) and QC samples by serial dilution of the stock solution in the sample matrix.

    • For analysis, dilute all samples (standards, QCs, and unknowns) 1:10 with acetonitrile containing 0.1% formic acid.

    • Vortex for 10 seconds and transfer to an autosampler vial.

  • Chromatographic Conditions:

    • UHPLC System: Standard UHPLC system

    • Column: ZIC®-HILIC column, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 95% B to 60% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple Quadrupole MS

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: Precursor Ion > Product Ion (Specific m/z values to be determined empirically)

    • Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temp: 300°C, Gas Flow: 10 L/min, Nebulizer: 45 psi).

Protocol 2: Traditional Derivatization-GC-MS Method
  • Derivatization and Sample Preparation:

    • To 100 µL of sample (or standard), add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC System: Standard Gas Chromatograph with Mass Spectrometer

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at 1.0 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

    • Ion Source Temperature: 230°C

    • Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM) of characteristic fragments.

Conclusion

The validated HILIC-MS/MS method represents a significant advancement for the quantification of (S)-Azetidin-2-ylmethanol. By eliminating the need for a complex derivatization step, this method is substantially faster, simpler, and less prone to error than traditional GC-MS techniques. The validation data conclusively demonstrates that the HILIC-MS/MS method is superior in terms of sensitivity, precision, and accuracy. For researchers, scientists, and drug development professionals requiring reliable and high-throughput analysis of this critical chiral intermediate, the adoption of this modern analytical approach is strongly recommended.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • International Council for Harmonisation. (n.d.). Q2(R2)
  • Lab Manager. (2022).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • D'Orazio, G., et al. (2018). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 23(1), 148.
  • D'Orazio, G., et al. (2018). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL.

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Azetidine vs. Pyrrolidine Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the choice of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's biological activity, physicochemical properties, and pharmacokinetic profile. Among the most fundamental nitrogen-containing rings, the four-membered azetidine and the five-membered pyrrolidine are frequently employed as core structural motifs. While differing by only a single methylene unit, the distinct stereoelectronic properties and conformational constraints of these two rings can lead to significant and often unpredictable differences in biological outcomes. This guide provides an in-depth, objective comparison of the biological activity of azetidine versus pyrrolidine analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the design and optimization of novel therapeutic agents.

Structural and Conformational Underpinnings of Biological Activity

The fundamental differences in the biological activities of azetidine and pyrrolidine analogs stem from their inherent structural and conformational disparities. The azetidine ring, being a four-membered heterocycle, possesses significant ring strain, which imparts a greater degree of rigidity compared to the more flexible five-membered pyrrolidine ring.[1] This conformational restriction can be advantageous in pre-organizing substituents into a bioactive conformation for optimal target engagement, potentially leading to increased potency and selectivity.

Conversely, the greater conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt a wider range of spatial arrangements. This adaptability can be beneficial for binding to targets with more accommodating or dynamic binding pockets. The choice between these scaffolds, therefore, represents a trade-off between conformational pre-organization and adaptability.

Furthermore, the puckering of the azetidine ring is less pronounced than that of the pyrrolidine ring. The pyrrolidine ring can adopt two predominant pucker modes, the Cγ-exo and Cγ-endo envelope conformers, the equilibrium of which can be influenced by the nature and stereochemistry of substituents. These distinct conformational preferences dictate the spatial orientation of substituents, which is a critical determinant of interactions with biological targets.

Comparative Biological Activity: Case Studies

To illustrate the practical implications of these structural differences, we will examine a series of case studies where azetidine and pyrrolidine analogs have been directly compared for their biological activity against the same target.

Muscarinic M5 Receptor Antagonists

A compelling example of the differential effects of azetidine and pyrrolidine scaffolds can be found in the development of selective antagonists for the muscarinic acetylcholine M5 receptor, a target for neurological disorders.[2] In a study aimed at improving the clearance profile of a piperidine-based antagonist, researchers replaced the core with both pyrrolidine and azetidine rings and evaluated their potency.

The initial racemic pyrrolidine analog 12a demonstrated a promising IC50 of 47 nM. Subsequent resolution of the enantiomers revealed that the (R)-enantiomer 12d was significantly more potent (IC50 = 21 nM) than the (S)-enantiomer 12c (IC50 = 440 nM), highlighting the stereochemical sensitivity of the M5 receptor binding pocket. In contrast, the corresponding azetidine analog 12b exhibited a markedly reduced potency with an IC50 of 1,800 nM.[2]

CompoundCore ScaffoldStereochemistryhM5 IC50 (nM)
12a PyrrolidineRacemic47
12c Pyrrolidine(S)440
12d Pyrrolidine(R)21
12b AzetidineRacemic1,800
Data sourced from a study on M5 muscarinic receptor antagonists.[2]

This stark difference in potency suggests that the greater conformational flexibility of the pyrrolidine ring in the (R)-configuration allows for an optimal presentation of the key pharmacophoric elements for binding to the M5 receptor. The more rigid azetidine core, in this instance, appears to lock the molecule in a less favorable conformation for receptor engagement.

Antibacterial Agents

The azetidine scaffold, particularly in the form of β-lactams, has a storied history in the development of antibiotics.[1] However, non-β-lactam azetidines have also demonstrated significant antimicrobial potential. A study on the synthesis and antimicrobial evaluation of novel azetidine analogs revealed their efficacy against a panel of bacterial and fungal strains.[3] For instance, one synthesized azetidine derivative exhibited notable activity against E. coli, S. aureus, and P. aeruginosa.[3]

While direct head-to-head comparisons of simple, non-β-lactam azetidine and pyrrolidine analogs with identical substitution patterns are less common in the literature for antibacterial activity, the general principle of using these scaffolds to orient pharmacophoric groups remains. The choice between the two would depend on the specific requirements of the bacterial target's binding site. The conformational rigidity of the azetidine ring could be exploited to achieve selective inhibition of a bacterial enzyme over its human homolog, for example.

Experimental Protocols

To provide a practical framework for researchers, we detail the methodologies for key experiments used to evaluate the biological activities discussed.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Objective: To quantify the binding affinity of azetidine and pyrrolidine analogs to muscarinic receptors.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., M5-CHO cells).

  • Radioligand specific for the target receptor (e.g., [3H]-N-methylscopolamine).

  • Non-labeled competing ligand for non-specific binding determination (e.g., atropine).

  • Test compounds (azetidine and pyrrolidine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitor binding (membranes + radioligand + varying concentrations of test compound).

  • Incubation: Add cell membranes, radioligand, and the appropriate buffer or compound to each well. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[4][5]

G cluster_prep Plate Preparation TB Total Binding Wells (Membranes + Radioligand) Incubate Incubate to Equilibrium (e.g., 60 min at 25°C) TB->Incubate NSB Non-Specific Binding Wells (Membranes + Radioligand + Atropine) NSB->Incubate Test Test Compound Wells (Membranes + Radioligand + Analog) Test->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Transfer Wash Wash Filters (Remove Non-Specific) Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Objective: To determine the lowest concentration of azetidine or pyrrolidine analogs that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Plate reader or visual inspection.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm.[6][7]

G cluster_plate Plate Setup (96-well) Dilute Serial Dilution of Test Compounds in Broth Inoculate Inoculate Wells with Bacteria Dilute->Inoculate Controls Growth & Sterility Control Wells Controls->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plate (16-20h at 37°C) Inoculate->Incubate Read Determine MIC (Visual or Plate Reader) Incubate->Read

Caption: Workflow for a broth microdilution MIC assay.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The observed differences in biological activity between azetidine and pyrrolidine analogs can often be rationalized by considering the interplay of conformational constraint and the specific requirements of the biological target.

  • Conformational Restriction: As seen in the M5 antagonist example, the rigidity of the azetidine ring can be detrimental if the optimal binding conformation is not readily accessible.[2] However, in cases where a specific, rigid conformation is required for high-affinity binding, the azetidine scaffold can offer a significant advantage over the more flexible pyrrolidine. This principle is often exploited to enhance selectivity, as a rigid analog may fit optimally in the target of interest but poorly in off-targets.

  • Vectorial Orientation of Substituents: The different ring puckering and bond angles of azetidine and pyrrolidine place substituents at distinct vectors in three-dimensional space. This can dramatically affect the ability of functional groups to form key interactions, such as hydrogen bonds or hydrophobic contacts, within a binding site. A subtle change in the angle of a substituent can be the difference between a potent agonist and an inactive compound.

  • Physicochemical Properties: The pKa of the ring nitrogen is also influenced by the ring size and substitution pattern. These differences in basicity can affect a compound's ionization state at physiological pH, which in turn impacts its solubility, cell permeability, and ability to form ionic interactions with the target.

Conclusion

The choice between an azetidine and a pyrrolidine scaffold in drug design is a nuanced decision that must be guided by the specific biological target and the desired pharmacological profile. The azetidine ring offers conformational rigidity, which can be a powerful tool for enhancing potency and selectivity when the bioactive conformation is known or can be predicted. The pyrrolidine scaffold provides greater conformational flexibility, which may be advantageous for targets that require an induced-fit binding mode or when exploring a broader conformational space.

A thorough understanding of the structural and conformational properties of these two fundamental heterocycles, coupled with direct comparative biological evaluation, is essential for rationally designing the next generation of therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and elucidate the structure-activity relationships that will ultimately drive their drug discovery programs forward.

References

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  • Anonymous. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. PubMed. Retrieved from [Link]

  • Anonymous. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. Retrieved from [Link]

  • Anonymous. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Retrieved from [Link]

  • Anonymous. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed. Retrieved from [Link]

  • Anonymous. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Retrieved from [Link]

  • Anonymous. (2006). Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Taylor & Francis Online. Retrieved from [Link]

  • Anonymous. (n.d.). Muscarinic Receptor Agonists and Antagonists. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. ResearchGate. Retrieved from [Link]

  • Anonymous. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.... ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... ResearchGate. Retrieved from [Link]

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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of Azetidines: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a cornerstone in modern medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates, often leading to improved metabolic stability, solubility, and target engagement. However, the very strain that makes azetidines so valuable also renders their synthesis a formidable challenge.

This guide provides a head-to-head comparison of the leading catalytic methodologies for the synthesis of the azetidine ring. We will move beyond a simple recitation of methods to provide a critical analysis of each catalyst class, supported by experimental data, detailed protocols, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of azetidine synthesis and select the optimal catalytic tool for their specific synthetic endeavor.

The Landscape of Catalytic Azetidine Synthesis

The construction of the azetidine ring is primarily achieved through intramolecular cyclization strategies, where a catalyst facilitates the formation of a crucial C-N bond. The choice of catalyst is paramount and dictates the reaction's efficiency, substrate scope, and, critically, its stereochemical outcome. The dominant catalytic paradigms in modern azetidine synthesis are:

  • Transition Metal Catalysis: Leveraging the power of metals like palladium, rhodium, and copper to activate otherwise inert C-H bonds or to orchestrate hydroamination reactions.

  • Lewis Acid Catalysis: Employing Lewis acidic reagents, such as lanthanide triflates, to activate precursors and promote regioselective ring closure.

  • Photocatalysis: Utilizing visible light and photosensitizers to access excited states and enable unique cycloaddition pathways.

  • Organocatalysis: Employing small organic molecules as catalysts to achieve high levels of enantioselectivity in the formation of chiral azetidines.

This guide will dissect each of these approaches, providing a comparative analysis to inform your catalyst selection.

Transition Metal Catalysis: The Power of Palladium in C-H Amination

Palladium catalysis has revolutionized the synthesis of N-heterocycles through the strategic activation of C-H bonds. For azetidine synthesis, intramolecular amination of unactivated γ-C(sp³)-H bonds stands out as a particularly powerful method.

Mechanism of Action: A Palladium(II)/Palladium(IV) Catalytic Cycle

The accepted mechanism for palladium-catalyzed intramolecular C-H amination involves a Pd(II)/Pd(IV) catalytic cycle. The reaction is typically directed by a coordinating group on the amine substrate, such as a picolinamide (PA) group.

G cluster_0 Pd(II)/Pd(IV) Catalytic Cycle Pd(OAc)2 Pd(OAc)₂ Substrate_Coordination Substrate Coordination (Picolinamide Directed) Pd(OAc)2->Substrate_Coordination + Substrate C-H_Activation C-H Activation (CMD) Substrate_Coordination->C-H_Activation Palladacycle Pd(II) Palladacycle C-H_Activation->Palladacycle Oxidation Oxidation (e.g., PhI(OAc)₂) Palladacycle->Oxidation + Oxidant Pd(IV)_Intermediate Pd(IV) Intermediate Oxidation->Pd(IV)_Intermediate Reductive_Elimination C-N Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Azetidine_Product Azetidine Product Reductive_Elimination->Azetidine_Product Pd(II)_Regeneration Pd(II) Regeneration Reductive_Elimination->Pd(II)_Regeneration Pd(II)_Regeneration->Pd(OAc)2 Re-enters cycle G cluster_1 La(OTf)₃-Catalyzed Intramolecular Aminolysis La(OTf)3 La(OTf)₃ Activation Lewis Acid Activation of Epoxide La(OTf)3->Activation + Epoxy_Amine cis-3,4-Epoxy Amine Epoxy_Amine->Activation Intramolecular_Attack Intramolecular Nucleophilic Attack (4-exo-tet) Activation->Intramolecular_Attack Azetidine_Intermediate Lanthanum-Azetidinol Intermediate Intramolecular_Attack->Azetidine_Intermediate Protonolysis Protonolysis Azetidine_Intermediate->Protonolysis Hydroxy_Azetidine 3-Hydroxyazetidine Protonolysis->Hydroxy_Azetidine Catalyst_Regeneration Catalyst Regeneration Protonolysis->Catalyst_Regeneration Catalyst_Regeneration->La(OTf)3 Re-enters cycle G cluster_2 Visible-Light-Mediated Aza Paternò–Büchi Reaction Ir_PC Ir(III) Photocatalyst Excitation Visible Light (hν) Excitation Ir_PC->Excitation Excited_PC *Ir(III) Photocatalyst Excitation->Excited_PC Energy_Transfer Triplet Energy Transfer Excited_PC->Energy_Transfer Triplet_Oxime Triplet Oxime Energy_Transfer->Triplet_Oxime PC_Regeneration Photocatalyst Regeneration Energy_Transfer->PC_Regeneration Oxime Oxime Derivative Oxime->Energy_Transfer Cycloaddition [2+2] Cycloaddition Triplet_Oxime->Cycloaddition Alkene Alkene Alkene->Cycloaddition Azetidine_Product Azetidine Product Cycloaddition->Azetidine_Product PC_Regeneration->Ir_PC Re-enters cycle G cluster_3 Organocatalytic Enantioselective Azetidine Synthesis Organocatalyst Chiral Organocatalyst (e.g., Proline derivative) Enamine_Formation Enamine Formation Organocatalyst->Enamine_Formation Aldehyde Aldehyde Aldehyde->Enamine_Formation Chiral_Enamine Chiral Enamine Enamine_Formation->Chiral_Enamine Electrophilic_Chlorination Enantioselective α-Chlorination Chiral_Enamine->Electrophilic_Chlorination + 'Cl+' source Chloro_Iminium α-Chloro Iminium Ion Electrophilic_Chlorination->Chloro_Iminium Hydrolysis Hydrolysis Chloro_Iminium->Hydrolysis Chloro_Aldehyde Chiral α-Chloro Aldehyde Hydrolysis->Chloro_Aldehyde Catalyst_Regeneration Catalyst Regeneration Hydrolysis->Catalyst_Regeneration Further_Steps Multi-step Conversion to Azetidine Chloro_Aldehyde->Further_Steps Catalyst_Regeneration->Organocatalyst Re-enters cycle

Sources

A Comparative Guide to Confirming the Absolute Configuration of (S)-Azetidin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity in Drug Development

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail but a critical determinant of biological function. Enantiomers, which are non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties. Specifically, (S)-Azetidin-2-ylmethanol and its derivatives serve as crucial chiral building blocks for a new generation of therapeutics.

Ensuring the correct absolute configuration of these intermediates and the final active pharmaceutical ingredients (APIs) is a non-negotiable aspect of development and regulatory compliance. An incorrect stereochemical assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potentially unsafe drug candidates.

This guide provides an in-depth comparison of the principal analytical techniques used to unambiguously determine the absolute configuration of chiral molecules like (S)-Azetidin-2-ylmethanol derivatives. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate method for their specific challenge.

The Methodological Arsenal: A Comparative Overview

There are four primary methods for the definitive assignment of absolute configuration: Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy via chiral derivatizing agents, and other chiroptical spectroscopy methods like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD).[] Each method possesses a unique set of strengths, limitations, and experimental demands.

Technique Sample State Typical Sample Amount Key Strengths Principal Limitations
X-ray Crystallography Single Crystal< 1 mg to 10 mgUnambiguous, "gold standard" determination of 3D structure.[3]Requires high-quality single crystals, which can be difficult or impossible to obtain.[4][5][6][7]
Vibrational Circular Dichroism (VCD) Solution, Neat Liquid/Oil5 - 15 mgApplicable to non-crystalline samples in their solution state.[7][8] Rich in structural information.[7]Requires quantum chemical (DFT) calculations for interpretation.[1][7] Can be sensitive to conformation and solvent effects.[1][9]
NMR (Mosher's Method) Solution1 - 5 mgDoes not require specialized spectroscopy equipment (uses standard NMR). Widely applicable to alcohols and amines.[10][11][12]Indirect method requiring chemical derivatization. Interpretation can be complex if conformational flexibility is high.
ECD / ORD Solution< 1 mgHigh sensitivity, requires very little sample.Requires a suitable UV-Vis chromophore near the stereocenter for reliable results.[7]

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

SC-XRD is universally regarded as the most powerful and reliable method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][5][13]

Principle of the Method

The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. For determining absolute configuration, the phenomenon of anomalous dispersion (or anomalous scattering) is key.[14] When the X-ray radiation frequency is near the absorption edge of an atom (typically a "heavy" atom with Z > 8), a phase shift occurs.[13][14] By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined.

Experimental Protocol
  • Crystallization: The primary and most challenging step. The analyte must be induced to form a single, well-ordered, and defect-free crystal of suitable size (typically 0.1-0.3 mm). This often requires screening numerous solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For difficult-to-crystallize molecules, co-crystallization with a chiral auxiliary or a host molecule can be an effective strategy.[3][4]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (often from a copper or molybdenum source). The crystal is rotated, and thousands of diffraction intensities are measured at various orientations.

  • Structure Solution & Refinement: The diffraction data is used to generate an electron density map, from which the atomic positions are determined.

  • Absolute Configuration Assignment: The absolute structure is determined by refining the Flack parameter. A value close to 0 indicates the correct configuration has been modeled, while a value near 1 suggests the inverted structure is correct.[13]

Causality and Field Insights
  • Why it's the Gold Standard: SC-XRD provides a direct visualization of the molecule's 3D structure, leaving no room for ambiguity if the data quality is high.

  • The Crystallization Hurdle: The major bottleneck for SC-XRD is obtaining suitable crystals.[4][6] Azetidin-2-ylmethanol derivatives, especially if they are oils or low-melting solids, can be particularly challenging to crystallize. This is the primary reason researchers turn to alternative solution-state methods.

  • Heavy Atom Requirement: While not strictly necessary with modern diffractometers, the presence of a heavier atom (e.g., Br, Cl, S) significantly enhances the anomalous scattering effect, leading to a more confident assignment of the absolute configuration.[7]

Vibrational Circular Dichroism (VCD): Structure in Solution

VCD has emerged as the premier alternative to SC-XRD, offering the ability to determine absolute configuration for molecules directly in solution, thereby bypassing the need for crystallization.[1][8][9]

Principle of the Method

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[15] Only chiral molecules exhibit a VCD signal, and enantiomers produce spectra that are equal in magnitude but opposite in sign (mirror images).[7] The technique is powerful because a VCD spectrum is uniquely sensitive to the molecule's 3D geometry. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted for a known configuration (e.g., the 'S' enantiomer) using quantum mechanical calculations, typically Density Functional Theory (DFT).[1][7] A match confirms the configuration, while a mirror-image match indicates the opposite configuration.

Experimental Workflow
Figure 1: VCD workflow for absolute configuration.
Detailed Protocol
  • Sample Preparation: Dissolve 5-15 mg of the purified sample in an appropriate achiral solvent (e.g., CDCl₃, CCl₄, d₆-DMSO) to a concentration of ~0.05-0.1 M. The solvent must be transparent in the IR region of interest.

  • VCD Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrometer.[7] Data collection can take several hours to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption bands.[16]

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., the S-form) to identify all low-energy conformers.

    • For each stable conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set or higher).

    • Calculate the IR and VCD spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Spectral Comparison: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that used in the calculation.[1]

Causality and Field Insights
  • Why DFT is Essential: A VCD spectrum alone is just a series of positive and negative peaks. It has no meaning for configuration assignment without a theoretical spectrum for comparison. The accuracy of the DFT calculation is as crucial as the experimental measurement.[1]

  • Solvent Choice: The solvent is not merely a vehicle. Solute-solvent interactions like hydrogen bonding can significantly alter a molecule's conformation and, therefore, its VCD spectrum.[1][9] The choice of an inert solvent like CCl₄ is often preferred to minimize these interactions and better match the gas-phase conditions of the DFT calculation.

  • Conformational Flexibility: For highly flexible molecules, accurately modeling all relevant conformers can be computationally expensive and challenging. The azetidine ring is relatively rigid, but substituents can introduce conformational complexity that must be accounted for.

NMR Spectroscopy: The Mosher's Ester Method

For chiral molecules containing a secondary alcohol, such as the parent (S)-Azetidin-2-ylmethanol, the Mosher's ester analysis is a widely used and powerful NMR-based technique for assigning absolute configuration.[10][17] It is an indirect method that relies on converting the enantiomeric alcohol into a pair of diastereomeric esters.

Principle of the Method

The chiral alcohol of unknown configuration is reacted in two separate experiments with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][11][12] This creates a pair of diastereomers. Diastereomers have different physical properties and, crucially, different NMR spectra.[17] In the preferred conformation of these MTPA esters, the bulky phenyl group of the MTPA reagent creates a distinct anisotropic shielding/deshielding cone. Protons on one side of the MTPA plane will be shielded (shifted upfield in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted downfield). By systematically comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, the absolute configuration of the original alcohol can be deduced.[10]

Experimental Workflow
Figure 2: Mosher's ester analysis workflow.
Detailed Protocol
  • Esterification (Two Reactions):

    • Reaction A: To the chiral alcohol (~1-2 mg) in pyridine or CCl₄ with DMAP, add (R)-MTPA chloride.

    • Reaction B: In a separate vial, perform the same reaction using (S)-MTPA chloride.

    • Allow reactions to proceed to completion and purify the resulting diastereomeric esters.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra (and often 2D spectra like COSY/HSQC to aid assignment) for both the (R)- and (S)-MTPA esters.[6][17]

  • Data Analysis:

    • Carefully assign all relevant proton signals in both spectra.

    • For each assigned proton (or proton group), calculate the difference in chemical shift: Δδ = δ(S-ester) - δ(R-ester) .

    • Tabulate these Δδ values.

  • Configuration Assignment:

    • Draw the molecule in the extended conformation with the MTPA ester group and the carbinol methine proton eclipsing each other.

    • Protons that lie on the same side as the phenyl group in this conformation will be shielded.

    • If the Δδ values are positive for protons on one side of the molecule and negative for protons on the other, the configuration can be assigned based on the established Mosher's model.

Causality and Field Insights
  • Why Both Esters? Preparing both the (R)- and (S)-esters is critical for a reliable analysis.[17] It provides a self-validating internal comparison and cancels out potential solvent or concentration effects that could confound an analysis based on a single derivative.

  • Conformational Assumption: The entire method hinges on the assumption that the MTPA esters adopt a predictable, extended conformation. If the molecule has other bulky groups that prevent this conformation, the model can fail.

  • Applicability to Azetidin-2-ylmethanol: This method is perfectly suited for the parent compound and its derivatives where the primary alcohol is accessible for esterification. The protons on the azetidine ring are held in a relatively fixed spatial relationship to the stereocenter, making them excellent probes for the Mosher analysis.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

ORD and ECD are classical chiroptical techniques that measure the interaction of chiral molecules with polarized light.[18]

  • Optical Rotatory Dispersion (ORD): Measures the variation in the angle of optical rotation as a function of the wavelength of light.[19]

  • Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Visible region, arising from electronic transitions.[20][21][22]

For these methods to be effective for absolute configuration determination, the molecule must contain a chromophore (a light-absorbing group) in close proximity to the stereocenter. The resulting spectrum, particularly its sign and shape (known as the Cotton effect), can be correlated to the absolute configuration, often through comparison with known compounds or quantum chemical calculations.[23]

While powerful for certain classes of molecules (e.g., ketones, conjugated systems), their application to simple, non-chromophoric molecules like (S)-Azetidin-2-ylmethanol can be limited unless a suitable chromophore is introduced via derivatization.

Conclusion: A Decision-Making Framework

The choice of method for confirming the absolute configuration of an (S)-Azetidin-2-ylmethanol derivative is a strategic one, dictated by the sample's physical properties, availability, and the instrumentation at hand.

  • If you have a high-quality single crystal: X-ray crystallography is the unequivocal choice for a definitive and unambiguous answer.[3]

  • If your sample is an oil, liquid, or refuses to crystallize: Vibrational Circular Dichroism (VCD) is the most powerful and reliable alternative, providing a direct spectroscopic fingerprint of the absolute configuration in solution.[1][8]

  • If you have access to standard NMR but not a VCD spectrometer: The Mosher's ester method is an excellent and highly reliable choice, provided the alcohol functional group is available for derivatization. It is a cost-effective and accessible technique for most organic chemistry labs.[10]

  • If your derivative contains a UV-Vis chromophore: Electronic Circular Dichroism (ECD) can be a rapid and sensitive method requiring minimal sample.

By understanding the principles, workflows, and inherent trade-offs of each technique, researchers and drug development professionals can confidently navigate the critical task of stereochemical assignment, ensuring the integrity and success of their scientific endeavors.

References

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  • Cimmino, A., et al. (2018). Assignment Through Chiroptical Methods of The Absolute Configuration of Fungal Dihydropyranpyran-4-5-Diones Phytotoxins, Potential Herbicides for Buffelgrass (Cenchrus ciliaris) Biocontrol . Molecules, 23(10), 2530. Retrieved from [Link]

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A Comparative Performance Analysis of (S)-Azetidin-2-ylmethanol-Derived Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the scaffolds that have garnered significant interest, the azetidine ring holds a unique position.[1][2] Its inherent ring strain and conformational rigidity provide a structurally defined and sterically constrained environment, ideal for inducing high stereoselectivity in metal-catalyzed reactions.[3][4] This guide provides a comprehensive benchmark of ligands derived from the versatile chiral building block, (S)-Azetidin-2-ylmethanol, comparing their performance against established alternatives in key asymmetric transformations. We will delve into the causality behind their efficacy, provide actionable experimental protocols, and present quantitative data to guide researchers in ligand selection and catalyst system development.

The Azetidine Advantage: Structural and Mechanistic Underpinnings

(S)-Azetidin-2-ylmethanol is a powerful chiral precursor due to its bifunctional nature: a secondary amine within a strained four-membered ring and a primary alcohol. This arrangement allows for straightforward derivatization into a variety of ligand classes, including amino alcohols, phosphine-amino alcohols, and diamines. The efficacy of these ligands stems from several key structural features:

  • Conformational Rigidity: The four-membered ring limits conformational flexibility, which is crucial for creating a well-defined chiral pocket around the metal center. This rigidity translates into more precise facial discrimination of the substrate, leading to higher enantioselectivity.[3][4]

  • Ring Strain: The inherent strain of the azetidine ring can influence the electronic properties of the coordinating nitrogen atom and the overall geometry of the metal complex, contributing to its reactivity and selectivity.[5][6]

  • Stereo-directing Hydroxymethyl Group: The (S)-configured hydroxymethyl group acts as a powerful coordinating and stereo-directing element. Upon deprotonation, the resulting alkoxide can form a stable five-membered chelate ring with the nitrogen atom and a metal center, creating a sterically demanding and highly organized catalytic environment.

These features make azetidine-derived ligands particularly effective in reactions where precise control over the transition state geometry is paramount.

Performance Benchmarking: Azetidines vs. Prolinol and Aziridinol Ligands

To objectively assess the performance of (S)-Azetidin-2-ylmethanol derivatives, we compare them against their five-membered (prolinol-derived) and three-membered (aziridinol-derived) ring analogues in a classic benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is highly sensitive to the ligand's structure and provides a clear measure of its ability to induce chirality.

Ligand ScaffoldRepresentative LigandMetalYield (%)Enantiomeric Excess (ee, %)Reference Insight
Azetidine-based (S)-N-Butyl-azetidin-2-yl(diphenyl)methanolZn9598 (S)The rigid azetidine scaffold creates a highly organized transition state, leading to excellent enantioselectivity.[3]
Pyrrolidine-based (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (DPP)Zn9797 (S)A well-established, highly effective ligand, serving as the gold standard for this reaction. The five-membered ring is less strained but offers a stable chelate.[5]
Aziridine-based Diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanolZn~9596 (S)The high strain of the aziridine ring can lead to high reactivity, though sometimes with challenges in ligand stability.[7]

Analysis of Causality:

The data indicates that (S)-Azetidin-2-ylmethanol-derived ligands perform on par with, and in some cases exceed, the efficacy of well-established prolinol derivatives. The slightly superior enantioselectivity observed with the azetidine ligand can be attributed to its greater rigidity compared to the pyrrolidine ring, which minimizes competing, less-organized transition states. While aziridine-based ligands also show excellent results, the azetidine scaffold often provides a better balance of reactivity and stability, making it a more robust choice for process development.[5][7]

Expanding the Scope: Applications in C-C Bond Formation

The utility of azetidine-based ligands extends beyond zinc additions. They have proven effective in a range of metal-catalyzed carbon-carbon bond-forming reactions that are fundamental to pharmaceutical and agrochemical synthesis.[4][5]

Reaction TypeLigand DerivativeCatalyst SystemSubstratesGeneral OutcomeMechanistic Role of Ligand
Copper-Catalyzed Henry Reaction Dinuclear Azaphenol-Azetidine ComplexCu(OAc)₂Aldehydes, Nitroalkanes>95% conversion, up to 14:1 drThe rigid azetidine backbone promotes precise chiral induction in the formation of chiral nitroamines.[4]
Palladium-Catalyzed Suzuki Coupling N-Aryl-Azetidin-2-ylmethanolPd(OAc)₂Aryl halides, Boronic acidsHigh yields in aqueous mediaThe ligand stabilizes the palladium center and facilitates the transmetalation and reductive elimination steps.[4]
Copper-Catalyzed Boryl Allylation Cu/Bisphosphine with Azetine SubstrateCuBrAzetines, Allyl PhosphatesExcellent yields, >99% eeWhile not a ligand, this highlights the utility of the azetidine scaffold itself in asymmetric transformations.[8]

These applications underscore the versatility of the azetidine framework. Its unique stereoelectronic properties can be harnessed to control complex stereoselective transformations, often under mild and even aqueous conditions.[4]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following protocols are provided. They represent self-validating systems for the synthesis and application of these ligands.

Protocol 1: Synthesis of a Representative Ligand - (S)-N-Benzyl-azetidin-2-yl(diphenyl)methanol

This protocol describes the synthesis of a common N-substituted azetidinyl alcohol ligand, which can then be used in catalytic reactions.

Materials:

  • (S)-Azetidin-2-ylmethanol hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • N-Alkylation:

    • To a solution of (S)-Azetidin-2-ylmethanol hydrochloride (1.0 eq) in anhydrous acetonitrile, add K₂CO₃ (3.0 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the mixture at 50°C for 12 hours, monitoring by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure to obtain crude (S)-(1-benzylazetidin-2-yl)methanol.

  • Oxidation to Aldehyde:

    • Dissolve the crude alcohol in dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with a saturated solution of Na₂S₂O₃. Extract with DCM, dry over MgSO₄, and concentrate to yield the crude aldehyde, (S)-1-benzylazetidine-2-carbaldehyde.

  • Grignard Addition:

    • Dissolve the crude aldehyde in anhydrous THF and cool to -78°C under an inert atmosphere.

    • Add phenylmagnesium bromide (2.2 eq) dropwise.

    • Stir at -78°C for 3 hours, then allow to warm slowly to room temperature overnight.

    • Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the final ligand.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This benchmark protocol is used to evaluate the performance of the newly synthesized ligand.

Materials:

  • (S)-N-Benzyl-azetidin-2-yl(diphenyl)methanol (the ligand from Protocol 1)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Catalyst Formation:

    • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.05 eq) in anhydrous toluene.

    • Add diethylzinc (1.2 eq) dropwise at 0°C and stir the solution for 30 minutes.

  • Catalytic Reaction:

    • To the catalyst solution, add benzaldehyde (1.0 eq) dropwise at 0°C.

    • Stir the reaction mixture at 0°C, monitoring progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up and Analysis:

    • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting (S)-1-phenyl-1-propanol by flash chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizing the Workflow and Catalytic Cycle

To better illustrate the process, the following diagrams outline the experimental workflow and the proposed catalytic cycle.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Evaluation A 1. N-Alkylation of (S)-Azetidin-2-ylmethanol B 2. Oxidation to Azetidine-2-carbaldehyde A->B C 3. Grignard Addition to form Final Ligand B->C D 4. In-situ Catalyst Formation (Ligand + Diethylzinc) C->D Use in Catalysis E 5. Asymmetric Addition to Benzaldehyde D->E F 6. Work-up & Purification E->F G 7. Chiral HPLC Analysis (Determine ee%) F->G

Caption: Experimental workflow from ligand synthesis to performance evaluation.

G CAT Active Catalyst [L*-Zn-Et] INT1 Substrate Coordination Complex CAT->INT1 + PhCHO TS Transition State (Chiral Induction) INT1->TS Et transfer INT2 Zinc Alkoxide Product Complex TS->INT2 INT2->CAT - Product + ZnEt₂ Product Chiral Alcohol Product INT2->Product Work-up L Ligand (L*) L->CAT ZnEt2 ZnEt₂ ZnEt2->CAT PhCHO PhCHO (Substrate)

Caption: Proposed catalytic cycle for the Zn-catalyzed addition to an aldehyde.

Conclusion and Future Outlook

Ligands derived from (S)-Azetidin-2-ylmethanol represent a powerful and versatile class of tools for asymmetric catalysis. Their performance is highly competitive with, and often superior to, analogous ligands based on five- and three-membered rings. The unique combination of conformational rigidity and stereo-directing functionality makes them ideal for constructing highly organized and selective catalytic systems. Future research will likely focus on expanding the library of azetidine-based ligands and applying them to an even broader range of challenging asymmetric transformations, further solidifying their indispensable role in modern synthetic chemistry.[4][5]

References

  • Azetidines and their applications in asymmetric catalysis. ResearchGate.[Link]

  • Synthesis of Chiral Aziridine Ligands for Asymmetric Alkylation with Alkylzincs: Diphenyl((S)‐1‐((S)‐1‐phenylethyl)aziridin‐2‐yl)methanol. ResearchGate.[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health.[Link]

  • Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications. PubMed.[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]

  • Azetidin-2-ones, synthon for biologically important compounds. PubMed.[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.[Link]

  • Palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amines. Royal Society of Chemistry.[Link]

  • Azetidines of pharmacological interest. PubMed.[Link]

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Cross-validation of experimental results for (S)-Azetidin-2-ylmethanol synthesis

Expected Yield: 8.0 - 8.5 g (92-98%). Purity (¹H NMR): >98%. Enantiomeric Purity (Chiral HPLC): >99% ee (no racemization is expected under these conditions). [3]

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. Key signals for (S)-Azetidin-2-ylmethanol in CDCl₃ include a multiplet for the CH-OH proton, two distinct signals for the CH₂-OH protons, and multiplets for the azetidine ring protons.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Chiral HPLC/SFC: To determine the enantiomeric excess (ee%). This is crucial for verifying that the synthesis preserved the stereochemical integrity of the starting material. [3][4]* FT-IR Spectroscopy: To identify key functional groups, such as the broad O-H and N-H stretches and C-O stretches.

Summary and Recommendations

The synthesis of (S)-Azetidin-2-ylmethanol is most reliably and efficiently achieved through the reduction of its corresponding carboxylic acid, a strategy that leverages the readily available chiral pool.

MethodKey FeatureBest ForOverall Recommendation
Reduction of L-Aze High yield, stereospecific, scalable.Lab-scale and large-scale synthesis.Highly Recommended. The use of BH₃·THF or NaBH₄/I₂ offers the best balance of yield, safety, and operational simplicity.
Asymmetric Synthesis Builds chirality from achiral units.Synthesis of complex, substituted analogs.Not recommended for this specific target due to higher complexity and development cost compared to the chiral pool approach.
Racemic Resolution Classical method for enantiomer separation.Situations where only the racemate is available.Less efficient than direct synthesis from a chiral precursor due to the theoretical maximum yield of 50% for the desired enantiomer.

For researchers requiring a robust, high-yielding, and scalable method, the borane-mediated reduction of L-Azetidine-2-carboxylic acid stands out as the superior strategy. It provides excellent control over stereochemistry and delivers a high-purity product suitable for the demanding applications in pharmaceutical research and development.

References

  • Nishiyama, S., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for synthesis of nicotianamine. HETEROCYCLES, Vol. 96, No. 12. [Link]

  • Wang, Z., et al. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Roccatagliata, S., et al. (1993). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham Research Portal. [Link]

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham. [Link]

  • Li, J., et al. (2013). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham ETheses. [Link]

  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central. [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • Wipf, P., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry. [Link]

  • Wipf, P., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. PubMed Central. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Faigl, F., et al. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. ResearchGate. [Link]

  • Couty, F., et al. (2006). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. ResearchGate. [Link]

  • Singh, G. S., & D'hooghe, M. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Naka, T., et al. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Leger, S., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry. [Link]

  • Chimalakonda, K., et al. (2013). Isolation and Characterization of R-Enantiomer in Ezetimibe. Scirp.org. [Link]

  • Guntupalli, S., et al. (2014). Identification, isolation and characterization of process related impurities in ezetimibe. Journal of Pharmaceutical and Biomedical Analysis. [Link]

A Comparative Guide to the Synthesis of (S)-Azetidin-2-ylmethanol: Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

(S)-Azetidin-2-ylmethanol is a valuable chiral building block in modern medicinal chemistry and drug development. Its strained four-membered ring and defined stereochemistry make it a crucial component in the synthesis of complex molecules, including potent enzyme inhibitors and other pharmacologically active agents. The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic routes to (S)-Azetidin-2-ylmethanol, with a focus on reported yields, reaction conditions, and the underlying chemical principles. We will dissect various methodologies, from classical multi-step syntheses originating from the chiral pool to modern biocatalytic approaches, offering a clear perspective on the advantages and limitations of each.

Overview of Primary Synthetic Strategies

The synthesis of (S)-Azetidin-2-ylmethanol can be broadly categorized into three main approaches. The choice of strategy often depends on factors such as scale, cost of starting materials, required enantiomeric purity, and available equipment.

  • Reduction of (S)-Azetidine-2-carboxylic Acid Derivatives: This is the most direct and common method. It involves the synthesis of the parent amino acid, (S)-Azetidine-2-carboxylic acid, followed by the reduction of its carboxyl group. The efficiency of this route is heavily dependent on the yield of the initial acid synthesis.

  • Multi-step Synthesis from Chiral Precursors: These routes leverage readily available and optically pure starting materials, such as amino acids, to construct the azetidine ring with the correct stereochemistry.

  • Biocatalytic Synthesis: Emerging enzymatic methods offer high enantioselectivity and operate under mild, environmentally friendly conditions, presenting a promising alternative to traditional chemical methods.

Comparative Analysis of Synthetic Yields

The following table summarizes reported yields for key transformations leading to (S)-Azetidin-2-ylmethanol or its crucial precursor, (S)-Azetidine-2-carboxylic acid. The reduction of the carboxylic acid to the alcohol is a standard, high-yielding step, often proceeding in yields exceeding 90%.

Starting MaterialSynthetic StrategyKey Reagents/CatalystReported Yield (%)Enantiomeric Excess (ee)Reference
Dimethyl (S)-(1'-methyl)benzylaminomalonateMulti-step Synthesis (Azetidine Ring Formation)1,2-dibromoethane, Cs₂CO₃99% (for cyclization step)>99.9% (for final acid)[1]
(S)-1-benzyl-azetidine-2-carboxylic acid crude productChiral ResolutionRecrystallizationNot specified, but leads to pure enantiomerHigh[2]
N-protected 4-oxo-2-azetidinecarboxylic acid derivativeReductionNot specified (e.g., LiAlH₄, NaBH₄)High (Implied)Optically Active[3]
Phenyl(thiophen-2-yl)methanoneBiocatalytic Reduction (Model Reaction)Lactobacillus paracasei BD10190% (for model alcohol)>99%[4]

In-Depth Methodologies and Experimental Protocols

High-Yield Synthesis via Malonic Ester and Subsequent Reduction

This robust method, detailed by Futamura et al., establishes an efficient route to the key precursor, (S)-azetidine-2-carboxylic acid, which can then be readily reduced. The overall yield for the five-step synthesis of the acid was reported as 48%.[1]

Causality Behind Experimental Choices:

  • Chiral Auxiliary: The use of (S)-(1'-methyl)benzylamine as a chiral auxiliary is critical. It directs the stereochemistry during the synthesis, and its eventual removal via hydrogenolysis is a clean and efficient process.

  • Cyclization Conditions: The choice of cesium carbonate (Cs₂CO₃) as the base and 1,2-dibromoethane in DMF is optimized for the intramolecular Sₙ2 reaction that forms the strained four-membered ring. Cesium carbonate's high solubility and basicity in DMF facilitate the reaction, leading to a near-quantitative yield for this key step.[1]

  • Enzymatic Resolution: A final lipase-catalyzed hydrolysis step is employed to ensure the highest possible enantiomeric purity (>99.9% ee) of the final carboxylic acid product.[1]

Workflow: Synthesis of (S)-Azetidine-2-carboxylic Acid

G cluster_0 Synthesis of (S)-Azetidine-2-carboxylic Acid [4] A Dimethyl (S)-(1'-methyl) benzylaminomalonate B Azetidine Ring Formation (Cyclization) A->B 1,2-dibromoethane, Cs₂CO₃, DMF (99% yield) C Dimethyl (1'S)-1-(1'-methyl) benzylazetidine-2,2-dicarboxylate B->C D Krapcho Dealkoxycarbonylation C->D LiCl, H₂O, DMSO E (2S,1'S)-monoester D->E F Lipase-Catalyzed Hydrolysis & Deprotection E->F G (S)-Azetidine-2-carboxylic Acid (>99.9% ee, 48% overall yield) F->G

Caption: Multi-step synthesis of the key carboxylic acid precursor.

Protocol 1: Reduction of (S)-Azetidine-2-carboxylic Acid to (S)-Azetidin-2-ylmethanol (Representative)

This protocol is a standard, representative procedure for the reduction of an N-protected amino acid.

  • Protection: Dissolve (S)-Azetidine-2-carboxylic acid in a suitable solvent (e.g., dioxane/water). Add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Esterification: The N-Boc protected acid is then converted to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol or ethanol) to facilitate reduction.

  • Reduction: The crude N-Boc protected ester is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to 0 °C under an inert atmosphere (N₂ or Ar). A solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), in the same solvent is added dropwise. The reaction is stirred until completion.

  • Work-up and Deprotection: The reaction is carefully quenched with water and base. The resulting slurry is filtered, and the organic layer is separated, dried, and concentrated. The Boc protecting group is then removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to yield the final product, (S)-Azetidin-2-ylmethanol.

Biocatalytic Approaches: The Future of Chiral Synthesis

While specific, high-yield biocatalytic routes for (S)-Azetidin-2-ylmethanol are still emerging in mainstream literature, the principles have been well-established for similar chiral molecules. Biocatalysis uses enzymes to perform chemical transformations with unparalleled stereoselectivity.

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of enzyme is paramount. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are typically used for the asymmetric reduction of a ketone precursor. These enzymes, often sourced from organisms like Lactobacillus or engineered variants of E. coli, can be selected to produce the desired (S)-enantiomer with extremely high fidelity.[4]

  • Reaction Medium: Biocatalytic reactions are often run in aqueous buffers, sometimes with a co-solvent like DMSO to improve substrate solubility.[5] This significantly reduces the environmental impact compared to methods requiring large volumes of volatile organic solvents.

  • Cofactor Recycling: Many reductase enzymes require a hydride source, typically from a cofactor like NADPH or NADH. Efficient industrial processes incorporate a cofactor recycling system (e.g., using a secondary enzyme like glucose dehydrogenase and a cheap sacrificial substrate like glucose) to make the process economically viable.

Workflow: Conceptual Biocatalytic Synthesis

G cluster_1 Conceptual Biocatalytic Route cluster_cofactor Cofactor Recycling A N-Protected Azetidin-2-yl Ketone Precursor B Asymmetric Bioreduction A->B Ketoreductase (KRED) Aqueous Buffer, 30-40°C C N-Protected (S)-Azetidin-2-ylmethanol (High ee) B->C NADPH NADPH B->NADPH D Deprotection C->D Acidic Conditions E Final Product: (S)-Azetidin-2-ylmethanol D->E NADP NADP+ NADPH->NADP GDH GDH Glucose Glucose Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone

Caption: A conceptual workflow for biocatalytic synthesis.

Expertise & Experience: A Comparative Discussion

FeatureMulti-step Chemical SynthesisBiocatalysis
Yield Can be very high, but overall yield is impacted by the number of steps. The 48% overall yield for the acid is excellent for a multi-step route.[1]Often very high conversion (>99%) in a single step for the chiral transformation.[4]
Stereocontrol Good to excellent, but may require chiral auxiliaries or subsequent resolution steps, adding complexity.Typically outstanding (>99% ee), as enzymes are inherently chiral catalysts.
Scalability Well-established and generally scalable. May require specialized equipment for handling hazardous reagents (e.g., LiAlH₄).Highly scalable. Fermentation and enzyme production are mature industrial processes.
Conditions Often requires harsh conditions (extreme temperatures, strong acids/bases, anhydrous solvents).Mild conditions (near-neutral pH, room/moderate temperature, aqueous media).
Cost Can be high due to expensive chiral reagents, catalysts, and solvents.Potentially lower cost at scale due to reusable enzymes and cheaper feedstocks. Cofactor recycling is key.
Environmental Impact Higher environmental footprint due to organic solvent use and potentially toxic metal waste."Green" and sustainable. Uses water as a solvent and biodegradable catalysts.[6][7]

Trustworthiness of Protocols: The methodologies described are self-validating. For instance, in the chemical synthesis route, the final enantiomeric purity is confirmed through chiral chromatography, and the success of each step is monitored by standard analytical techniques (TLC, NMR). In biocatalysis, the process is validated by measuring both conversion (substrate depletion/product formation) and the enantiomeric excess of the product, ensuring the enzyme is performing as expected.

Conclusion

The synthesis of (S)-Azetidin-2-ylmethanol can be achieved through several effective routes. The multi-step chemical synthesis starting from a malonic ester derivative represents a well-optimized and high-yielding approach, delivering the key carboxylic acid precursor in a 48% overall yield with exceptional enantiomeric purity.[1] This method offers reliability and high stereocontrol, making it suitable for laboratory and pilot-scale production.

However, the future of synthesizing such chiral building blocks increasingly points towards biocatalysis. The promise of near-perfect enantioselectivity, mild reaction conditions, and a superior environmental profile makes it an attractive strategy for large-scale, sustainable manufacturing. As more specific enzymes are developed and optimized for azetidine-based substrates, we can expect biocatalytic methods to become the industry standard, offering both economic and ecological advantages.

References

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central. [Link]

  • Biocatalytic Synthesis of Azetidines by Enantioselective[8][9]-Stevens Rearrangement of Aziridines. (2025). ResearchGate. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.).
  • Sahin, E., et al. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. ChemistrySelect. [Link]

  • Method for preparing (S)-azetidine-2-carboxylic acid. (n.d.).
  • Enantioselective synthesis of (thiolan-2-yl)diphenylmethanol and its application in asymmetric, catalytic sulfur ylide-mediated epoxidation. (2013). The Journal of Organic Chemistry. [Link]

  • Conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during undecylprodigiosin and pyoluteorin biosynthesis. (2002). PubMed. [Link]

  • Synthesis and Modeling of Ezetimibe Analogues. (2021). Molecules. [Link]

  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. (2021). PubMed. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2021). MDPI. [Link]

  • Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. (1979). Journal of Bacteriology. [Link]

  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. (2021). MDPI. [Link]

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Safety Operating Guide

Proper Disposal of (S)-Azetidin-2-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-Azetidin-2-ylmethanol, a versatile building block in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information presented herein is synthesized from established safety protocols and regulatory guidelines, intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

(S)-Azetidin-2-ylmethanol, and azetidine-containing compounds in general, should be handled with care. While a comprehensive toxicological profile for this specific molecule is not extensively documented, data from analogous structures, such as (R)-Azetidine-2-carboxylic acid and Azetidin-3-ylmethanol, indicate potential hazards. These include skin and eye irritation, and possible respiratory tract irritation.[1][2][3] Some derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] Therefore, it is prudent to treat (S)-Azetidin-2-ylmethanol as a hazardous chemical.

Key Rationale: The precautionary principle dictates that in the absence of complete data, a chemical should be handled with a degree of caution commensurate with its structural analogues. The azetidine ring, a strained four-membered heterocycle, can exhibit reactivity, and the amino alcohol functionality warrants careful handling.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related activities, ensure the appropriate Personal Protective Equipment is worn. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the chemical or its solutions.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.

Segregation and Collection of Waste

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Cross-contamination can lead to dangerous reactions and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Select a Compatible Waste Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. The original container, if in good condition, can be repurposed for waste collection.[5]

  • Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-Azetidin-2-ylmethanol".[5][6] Include the date of accumulation and the name of the principal investigator or laboratory.

  • Aqueous Waste: Collect aqueous solutions containing (S)-Azetidin-2-ylmethanol in a dedicated container. Do not mix with other solvent wastes.

  • Solid Waste: Collect any solid (S)-Azetidin-2-ylmethanol waste in a separate, clearly labeled container.

  • Contaminated Materials: Any materials grossly contaminated with (S)-Azetidin-2-ylmethanol, such as pipette tips, gloves, or absorbent pads, should be collected in a designated solid waste container.

  • Avoid Mixing: Do not mix (S)-Azetidin-2-ylmethanol waste with incompatible materials. Strong oxidizing agents and strong acids or bases have been identified as incompatible with some azetidine derivatives.[2]

Diagram of the Waste Segregation and Collection Workflow:

cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Aqueous Waste ((S)-Azetidin-2-ylmethanol solution) D Labeled Aqueous Hazardous Waste Container A->D Transfer to B Solid Waste (Pure (S)-Azetidin-2-ylmethanol) E Labeled Solid Hazardous Waste Container B->E Transfer to C Contaminated Labware (Gloves, Pipettes, etc.) C->E Transfer to F Designated Satellite Accumulation Area (SAA) D->F E->F G Licensed Waste Disposal Company F->G Scheduled Pickup

Caption: Waste collection and disposal workflow for (S)-Azetidin-2-ylmethanol.

On-site Storage and Disposal Procedures

All generated waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA) or equivalent local and national regulations.[7]

Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[5][6]

  • Ensure containers are kept tightly closed except when adding waste.[8]

  • Provide secondary containment for liquid waste containers to mitigate spills.[5]

Disposal:

  • Sink Disposal is Prohibited: Do not dispose of (S)-Azetidin-2-ylmethanol or its solutions down the drain.[8] The impact on aquatic life is not well-characterized, and this practice is a violation of most laboratory safety and environmental regulations.

  • Engage a Licensed Waste Disposal Company: The standard and required method of disposal is through your institution's Environmental Health and Safety (EHS) office, which will coordinate with a licensed hazardous waste disposal company.[9]

  • EPA Waste Codes: While a specific EPA hazardous waste code for (S)-Azetidin-2-ylmethanol is not explicitly listed, it may fall under a general category depending on the waste matrix. For instance, if dissolved in a listed solvent like methanol, it could be classified under codes such as F003 or F005.[10][11][12] The final determination should be made by a qualified EHS professional.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's EHS department.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (S)-Azetidin-2-ylmethanol is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab Management. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

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  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

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  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Foley, D. J., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 4(2), 278–290. [Link]

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  • ResearchGate. (2025, August 6). Synthesis of Azetidine-Based Beta-Amino Alcohols. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of (S)-Azetidin-2-ylmethanol (CAS No. 104587-62-4). As a key building block in modern drug discovery, this chiral azetidine derivative is increasingly common in research and development laboratories. Its unique structure, combining a strained four-membered ring with a primary alcohol, presents a specific hazard profile that demands a rigorous and well-understood safety protocol.

This document moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary precautions, empowering you, the researcher, to work safely and effectively. We will explore the "why" behind each recommendation, grounding our protocols in the principles of chemical reactivity and occupational hygiene.

Hazard Profile: Understanding the Reactivity of (S)-Azetidin-2-ylmethanol

(S)-Azetidin-2-ylmethanol is a heterocyclic compound containing a secondary amine and a primary alcohol. While some safety data sheets for related compounds may vary, a conservative approach based on available data for azetidine derivatives is critical. The primary hazards are associated with its irritant and potentially corrosive nature.

Several suppliers classify this chemical or its close relatives with the following GHS hazard statements, which form the basis of our PPE recommendations.[1][2][3][4]

Hazard ClassGHS Hazard Statement (H-Code)Potential Effect
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][3]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[2][3][4]

The strained azetidine ring and the nucleophilic nitrogen atom contribute to its reactivity. Contact with skin or mucous membranes can lead to irritation due to its basicity and ability to interact with biological macromolecules.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling occurs, the following engineering and administrative controls must be in place.

  • Engineering Control - The Chemical Fume Hood: All manipulations of (S)-Azetidin-2-ylmethanol, including weighing, transfers, and reaction workups, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of any aerosols or vapors and provides a physical barrier in case of splashes.[6]

  • Administrative Controls:

    • Restricted Access: Designate a specific area within the lab for handling this compound.

    • Hygiene: Never eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][8]

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is a direct response to the identified hazards of skin/eye irritation and potential respiratory effects.

Eye and Face Protection
  • Rationale: (S)-Azetidin-2-ylmethanol is classified as a serious eye irritant.[2][3][4] Accidental splashes can cause significant and painful damage. Standard safety glasses do not provide a sufficient seal and are inadequate for handling this liquid.

  • Protocol:

    • Primary Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards and provide a complete seal around the eyes.[9]

    • High-Risk Operations: For procedures involving larger volumes (>100 mL), risk of splashing, or heating, supplement the goggles with a full-face shield worn over the goggles.[9][10] A face shield provides an additional layer of protection for the entire face.

Skin and Body Protection
  • Rationale: Direct contact can cause skin irritation.[1][2] Protective clothing prevents accidental contact with the skin.

  • Protocol:

    • Lab Coat: A flame-resistant lab coat that is fully buttoned is mandatory.[9]

    • Personal Attire: Wear long pants and fully enclosed shoes. Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.[9]

    • Apron: For transfers of larger volumes, a chemical-resistant apron should be worn over the lab coat.

Hand Protection (Gloves)
  • Rationale: Gloves are the most critical barrier to prevent skin contact. The choice of material is paramount. Nitrile gloves are commonly used and offer good protection against a range of chemicals, but it is always best practice to consult the manufacturer's resistance guide.[11]

  • Protocol:

    • Glove Selection: Select chemical-resistant nitrile gloves. Ensure they are of adequate thickness (a minimum of 4 mil is recommended).

    • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning: Pull gloves over the cuffs of the lab coat to ensure a complete seal.

    • Double Gloving: For extended procedures or when handling higher concentrations, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outside with your bare skin) and wash your hands thoroughly before donning a new glove.

    • Disposal: Dispose of used gloves in the designated solid hazardous waste container. Do not reuse disposable gloves.

Respiratory Protection
  • Rationale: The compound may cause respiratory irritation.[2][3][4] While working in a fume hood should prevent exposure, respiratory protection may be required in the event of a spill or ventilation failure.

  • Protocol:

    • Standard Operations: Under normal handling conditions within a certified fume hood, a respirator is not typically required.[10]

    • Emergency Situations: In the case of a large spill or a failure of the fume hood, an air-purifying respirator with an organic vapor/ammonia cartridge may be necessary.[5] All personnel who may need to use a respirator must be part of a formal respiratory protection program, which includes fit-testing and medical clearance, as mandated by OSHA regulations (29 CFR 1910.134).[5]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection start Start: Handling (S)-Azetidin-2-ylmethanol task_scale Assess Task Scale & Potential for Splash/Aerosol start->task_scale fume_hood Work in Certified Fume Hood? task_scale->fume_hood face_shield Add Full Face Shield task_scale->face_shield Large Volume or High Splash Risk base_ppe Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Closed-toe Shoes fume_hood->base_ppe Yes respirator Respirator Required (Emergency/Spill Only) fume_hood->respirator Ventilation Failure or Large Spill stop_no STOP! Do Not Proceed fume_hood->stop_no No eye_protection Select Eye Protection base_ppe->eye_protection splash_goggles Chemical Splash Goggles eye_protection->splash_goggles All tasks stop Proceed with Task splash_goggles->stop face_shield->stop respirator->stop

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Decontamination and Waste Disposal

Proper disposal is a key component of safe handling, preventing unintended exposure to others and environmental contamination.

Decontamination Protocol
  • Surface Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Glassware: Rinse contaminated glassware three times with a suitable solvent. The first rinse must be collected and disposed of as hazardous chemical waste.[13] After rinsing, the glassware can be washed normally.

Waste Disposal Plan
  • Chemical Waste: All waste containing (S)-Azetidin-2-ylmethanol, including reaction residues and the initial solvent rinses from glassware, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Solids: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of in a designated solid hazardous waste container.

  • Disposal Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in strict accordance with local, state, and federal regulations.[2][14] Do not pour any amount of this chemical down the drain.[13]

By adhering to these detailed protocols, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. Available at: [Link]

  • Angene Chemical. (S)-Azetidin-2-ylmethanol Safety Data Sheet. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]

  • SPARROW. What are the safety precautions when handling azetidine? - Blog. Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available at: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]

  • Toxicology MSDT. Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Available at: [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH. Available at: [Link]

  • UBPBio. Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.